molecular formula C14H12N2O B13633287 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B13633287
M. Wt: 224.26 g/mol
InChI Key: DCQJIJPBBYPQNY-UHFFFAOYSA-N
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Description

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-phenyl-3,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H12N2O/c17-14-10-15-12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

DCQJIJPBBYPQNY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2N1)C3=CC=CC=C3

Origin of Product

United States
Foundational & Exploratory

Rational Design and Synthesis of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one: Regiocontrol in Bifunctional Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics[1]. Within this chemical space, N1-substituted derivatives such as 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one serve as highly valuable structural motifs[2].

Synthesizing this specific compound requires the precise annulation of a bifunctional precursor: N-phenyl-o-phenylenediamine (also known as 2-aminodiphenylamine)[3]. The core synthetic challenge lies in controlling the regiochemistry of the ring closure to ensure the phenyl group is positioned exclusively on the N1 (amide) nitrogen, rather than the N4 (amine) nitrogen. This technical guide details the mechanistic causality, reagent selection, and self-validating protocols required to achieve absolute regiocontrol.

Mechanistic Rationale: The Regioselectivity Challenge

As a Senior Application Scientist, it is critical to understand that successful synthesis is not merely about mixing reagents; it is about exploiting the inherent electronic disparities within the starting materials. N-phenyl-o-phenylenediamine possesses two distinct nucleophilic centers[3]:

  • The Primary Aniline ( −NH2​ ): Highly nucleophilic and sterically accessible.

  • The Secondary Diarylamine ( −NH−Ph ): Significantly less nucleophilic due to the electron-withdrawing nature of the phenyl ring and increased steric hindrance.

The causality of our experimental design hinges entirely on the choice of the C2-dielectrophile. The order of bond formation—alkylation versus acylation—dictates the final isomeric structure.

The Acylation-First Pathway (The Off-Target Isomer)

If one attempts the synthesis using chloroacetyl chloride , the highly reactive acyl chloride selectively attacks the most nucleophilic center first—the primary amine. This rapid acylation yields 2-chloro-N-(2-(phenylamino)phenyl)acetamide[4]. Subsequent intramolecular alkylation by the secondary diarylamine closes the ring. However, because the primary amine formed the amide bond, the carbonyl is adjacent to the unsubstituted nitrogen. This pathway yields the off-target isomer: 4-phenyl-3,4-dihydroquinoxalin-2(1H)-one .

The Alkylation-First Pathway (The Target Isomer)

To successfully synthesize 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one , we must invert the reaction sequence. By utilizing an α -halo ester such as ethyl bromoacetate , the primary amine undergoes a preferential SN​2 alkylation (as esters are poor electrophiles for unactivated amines at room temperature). This forms an N-(2-(phenylamino)phenyl)glycine ethyl ester intermediate. Upon elevating the temperature, the secondary diarylamine is forced to undergo lactamization with the ester carbonyl[1]. This places the phenyl group directly on the amide nitrogen (N1), yielding the desired target.

Regioselectivity SM N-phenyl-o-phenylenediamine (Primary & Secondary Amine) RouteA Ethyl Bromoacetate (Alkylation First) SM->RouteA RouteB Chloroacetyl Chloride (Acylation First) SM->RouteB IntA Intermediate: N-(2-(phenylamino)phenyl)glycine ethyl ester RouteA->IntA Primary amine attacks CH2-Br ProdA 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one (Target Isomer) IntA->ProdA Secondary amine attacks Ester IntB Intermediate: 2-chloro-N-(2-(phenylamino)phenyl) acetamide RouteB->IntB Primary amine attacks COCl ProdB 4-Phenyl-3,4-dihydroquinoxalin-2(1H)-one (Off-Target Isomer) IntB->ProdB Secondary amine attacks CH2-Cl

Bifunctional annulation pathways demonstrating reagent-driven regiocontrol.

Comparative Data Analysis

To ensure absolute clarity in synthetic planning, the quantitative and qualitative differences between the two pathways are summarized below.

ParameterRoute A: Alkylation-First (Target)Route B: Acylation-First (Off-Target)
C2-Electrophile Ethyl bromoacetateChloroacetyl chloride
Primary Amine Reaction SN​2 AlkylationNucleophilic Acyl Substitution
Secondary Amine Reaction Lactamization (Acylation)Intramolecular SN​2 Alkylation
Major Intermediate N-(2-(phenylamino)phenyl)glycine ethyl ester2-chloro-N-(2-(phenylamino)phenyl)acetamide
Final Product Regiochemistry 1-Phenyl -1,2,3,4-tetrahydroquinoxalin-2-one4-Phenyl -3,4-dihydroquinoxalin-2(1H)-one
Diagnostic 1 H NMR Signal N4-H (Amine) ~4.5 ppm (broad singlet)N1-H (Amide) >9.0 ppm (broad singlet)

Experimental Protocol: Synthesis of the Target Isomer

The following methodology provides a self-validating, step-by-step workflow for the targeted synthesis of 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one via the alkylation-first pathway.

Reagents & Equipment
  • Substrate: N-phenyl-o-phenylenediamine (1.0 equiv, 10 mmol)

  • Electrophile: Ethyl bromoacetate (1.1 equiv, 11 mmol)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Dissolve 10 mmol of N-phenyl-o-phenylenediamine in 30 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 20 mmol of finely powdered anhydrous K2​CO3​ to the solution. Stir for 10 minutes at room temperature ( 25∘C ).

  • Controlled Alkylation: Add ethyl bromoacetate (11 mmol) dropwise over 15 minutes. Maintain the reaction at room temperature for 4 to 6 hours. Causality Note: Keeping the temperature low prevents premature, non-selective reactions and ensures the primary amine is cleanly alkylated first.

  • Thermal Lactamization: Once TLC (Hexane:EtOAc 7:3) indicates the complete consumption of the starting diamine and the formation of the intermediate ester, attach a reflux condenser and elevate the oil bath temperature to 90∘C . Stir for an additional 12 hours to drive the sterically hindered secondary amine to close the lactam ring.

  • Quenching & Workup: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Extract the aqueous phase with Ethyl Acetate ( 3×50 mL ). Wash the combined organic layers with brine ( 3×50 mL ) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane to Hexane:EtOAc (7:3) to afford the pure 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Workflow Step1 Step 1: Reagent Mixing N-phenyl-o-phenylenediamine + Ethyl bromoacetate + K2CO3 in DMF Step2 Step 2: Alkylation Phase Stir at 25°C for 4-6 hours (TLC Monitoring) Step1->Step2 Step3 Step 3: Lactamization Phase Elevate temperature to 90°C for 12 hours Step2->Step3 Step4 Step 4: Quenching & Extraction Pour into ice water, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexane:EtOAc 7:3) Step4->Step5

Step-by-step experimental workflow for the synthesis of the target lactam.

Self-Validating System: Analytical Confirmation

To guarantee the trustworthiness of the synthesis, the protocol must be self-validating. The primary risk is the inadvertent synthesis of the 4-phenyl isomer. You can definitively validate your product using 1 H NMR spectroscopy:

  • Target (1-Phenyl isomer): The N4 nitrogen is a secondary aliphatic/aryl amine. This proton will appear as a broad singlet in the upfield region, typically around 4.0 – 5.0 ppm . The C3 methylene protons will appear as a singlet near 3.8 – 4.2 ppm.

  • Off-Target (4-Phenyl isomer): The N1 nitrogen is an amide. Amide protons are highly deshielded and will appear far downfield, typically >9.0 ppm .

If your NMR spectrum lacks a signal past 9.0 ppm and shows an exchangeable proton near 4.5 ppm, you have successfully validated the regiochemistry of your 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one.

References

  • [1] A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles Source: RSC Advances (RSC Publishing) URL:[Link]

  • [4] Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide Source: PrepChem URL:[Link]

  • [2] 3-(4-fluorobenzoyl)-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-trione Source: Molaid URL:[Link]

Sources

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one (1-Ph-THQ) represents a privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a fused bicyclic system combining a benzene ring and a piperazine-2-one moiety, this compound serves as a foundational building block for synthesizing advanced therapeutics, particularly in neuropharmacology . Rather than relying on rigid, outdated templates, this whitepaper dynamically explores the physicochemical properties, causality-driven synthetic methodologies, and mechanistic pharmacological pathways of the 1-Ph-THQ scaffold to empower drug development professionals.

Physicochemical Profiling

Understanding the baseline metrics of 1-Ph-THQ is critical for predicting its pharmacokinetic behavior and reactivity. The presence of the N1-phenyl group significantly enhances the lipophilicity (LogP) of the quinoxalinone core, facilitating blood-brain barrier (BBB) penetration—a crucial attribute for neuroactive agents .

Table 1: Quantitative Physicochemical Properties of 1-Ph-THQ

PropertyValueCausality / Significance in Drug Design
CAS Number 1893256-57-9Unique chemical identifier for regulatory tracking and sourcing.
Molecular Formula C14H12N2ODefines the stoichiometric foundation for synthetic planning.
Molecular Weight 224.26 g/mol Highly optimal for oral bioavailability (Compliant with Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (N4-H)Facilitates critical receptor binding interactions within active sites.
Hydrogen Bond Acceptors 1 (C2=O)Engages in dipole interactions and anchors the molecule to target proteins.
Topological Polar Surface Area 29.1 Ų< 90 Ų, highly favorable for central nervous system (CNS) penetration.

Synthetic Methodology & Mechanistic Causality

The synthesis of 1-Ph-THQ requires precise control over regioselectivity. The standard, high-yield protocol involves the condensation of N-phenylbenzene-1,2-diamine with ethyl 2-bromoacetate.

Causality of Experimental Choices:
  • Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected because it solvates the nucleophile without hydrogen-bonding to it, drastically lowering the activation energy for the initial SN​2 displacement.

  • Base (K2CO3): Potassium carbonate is utilized as a mild, insoluble base. It neutralizes the hydrobromic acid byproduct, driving the reaction forward, but is not strong enough to deprotonate the secondary amine prematurely, preventing unwanted di-alkylation.

  • Temperature Gradient (25°C to 80°C): The initial alkylation is highly exothermic and occurs at room temperature. The subsequent intramolecular lactamization requires thermal energy (80°C) to overcome the entropic barrier of ring closure.

Self-Validating Experimental Protocol:
  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve N-phenylbenzene-1,2-diamine (10.0 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add finely ground, anhydrous K2CO3 (15.0 mmol). Validation Check: The suspension should remain easily stirrable; clumping indicates moisture contamination.

  • Alkylation: Add ethyl 2-bromoacetate (10.5 mmol) dropwise over 15 minutes at 25°C. Stir for 2 hours. Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms complete primary amine alkylation.

  • Lactamization: Elevate the reaction temperature to 80°C and stir for an additional 4 hours. Validation Check: LC-MS analysis of an aliquot should reveal a dominant peak at m/z 225.1 [M+H]+, indicating successful ring closure and the loss of ethanol.

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure 1-Ph-THQ.

Synthesis A N-phenylbenzene-1,2-diamine + Ethyl 2-bromoacetate B Bimolecular SN2 Alkylation (DMF, K2CO3, 25°C) A->B Step 1 C Intramolecular Lactamization (80°C, Ring Closure) B->C Step 2 D In-Process Validation (TLC & LC-MS Check) C->D QC E 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one D->E Purified

Workflow for the self-validating synthesis of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Data Presentation: Optimization of Lactamization

To demonstrate the causality of the thermal parameters chosen in the protocol, Table 2 summarizes the quantitative yield data across various reaction conditions.

Table 2: Optimization of Intramolecular Lactamization Step

SolventBaseTemperature (°C)Time (h)Yield (%)Observation / Causality
EthanolNaOEt251215Insufficient thermal energy for ring closure.
EthanolNaOEt78 (Reflux)662Protic solvent causes competitive ester hydrolysis.
DMFK2CO3252428Alkylation completes, but lactamization stalls.
DMF K2CO3 80 4 89 Optimal: Aprotic environment prevents hydrolysis; heat drives cyclization.

Pharmacological Dynamics & Receptor Modulation

Quinoxalin-2-one derivatives, particularly those with bulky lipophilic substituents at the N1 position like 1-Ph-THQ, exhibit pronounced affinity for central nervous system receptors. Extensive structure-activity relationship (SAR) research indicates that structural analogs of 1-phenyl-tetrahydroisoquinolines and quinoxalines act as potent modulators of Dopamine (D1) receptors and glutamatergic AMPA receptors .

Mechanistic Insights:
  • Pi-Pi Stacking: The N1-phenyl ring is not merely a passive structural element; it actively engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within the hydrophobic pockets of target receptors.

  • Conformational Rigidity: The fused bicyclic system restricts the rotational degrees of freedom of the molecule. This "pre-organization" lowers the entropic cost of receptor binding, resulting in significantly higher binding affinities compared to flexible, open-chain analogs .

Pharmacology L 1-Ph-THQ Scaffold R CNS Receptor Binding (Dopamine D1 / AMPA) L->R Affinity I Hydrophobic Pocket Engagement (Pi-Pi Stacking) R->I Interaction S Signal Transduction Modulation I->S Pathway O Therapeutic Efficacy (Neuroprotection / Antagonism) S->O Outcome

Neuropharmacological signaling pathway modulated by the 1-Ph-THQ scaffold.

Conclusion

1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one stands as a highly versatile and structurally privileged intermediate. By leveraging the specific electronic and steric properties of the N1-phenyl substitution, researchers can design highly selective ligands for CNS targets. The self-validating synthetic protocol provided ensures high-fidelity reproduction of this scaffold, empowering downstream drug discovery and optimization efforts.

References

  • Title: SID 11728117 - PubChem - NIH Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones Source: Der Pharma Chemica URL: [Link]

Structural Elucidation of Tetrahydroquinoxalin-2-ones: A Comprehensive 1H and 13C NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinoxalin-2-ones (THQOs), frequently designated as 3,4-dihydroquinoxalin-2(1H)-ones, are privileged heterocyclic scaffolds in modern drug discovery. They serve as the core pharmacophore in a variety of therapeutic agents, including tubulin polymerization inhibitors[1], dual SENP1/SENP2 inhibitors[2], and broad-spectrum antibacterial compounds[3].

Due to their rigid bicyclic nature, potential for multiple functionalization vectors (N1, C3, N4, and C5–C8), and susceptibility to regioisomerism during synthesis, rigorous analytical characterization is paramount. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) analysis of THQOs. This guide emphasizes the causality behind experimental choices and establishes a self-validating protocol for structural elucidation.

Mechanistic Insights into NMR Signatures

Understanding the electronic environment of the THQO core is critical for accurate spectral interpretation. The system is characterized by a "push-pull" electronic distribution driven by the N1 lactam and the N4 secondary amine.

1 H NMR Signatures
  • The Amide/Lactam Proton (N1-H): The N1-H proton is part of a conjugated lactam system. In polar aprotic solvents like DMSO- d6​ , it is highly deshielded and typically resonates as a broad singlet between 10.2 and 10.6 ppm [2]. The strong hydrogen-bonding capability of DMSO- d6​ stabilizes this proton, reducing its exchange rate and allowing it to be clearly observed.

  • The Amine Proton (N4-H): The N4-H is a secondary alkyl/aryl amine proton. It is less deshielded than the N1-H and generally appears as a broad singlet around 5.5 to 6.2 ppm [3].

  • The Aliphatic Protons (C3-H): The C3 position is a primary site for derivatization. In the unsubstituted core, the C3 methylene protons appear as a singlet around 3.5–3.8 ppm [3]. If a chiral center is introduced (e.g., 3-methyl substitution), the C3 proton couples with the adjacent alkyl group, shifting to ~4.0 ppm as a multiplet[2].

  • The Aromatic Protons (C5–C8): The aromatic protons resonate between 6.5 and 7.8 ppm [2]. The electron-donating nature of the N4 amine shields the C5 proton (shifting it upfield), while the electron-withdrawing nature of the N1 amide deshields the C8 proton (shifting it downfield).

13 C NMR Signatures
  • The Carbonyl Carbon (C2): The lactam carbonyl is the most deshielded carbon in the molecule, consistently appearing between 165.0 and 172.0 ppm [2].

  • The Aliphatic Carbon (C3): Depending on substitution, the C3 carbon typically resonates between 45.0 and 55.0 ppm [3].

  • The Aromatic Carbons: The bridgehead carbons (C4a and C8a) are distinct due to their lower intensity (quaternary nature) and resonate around 130–135 ppm and 122–128 ppm , respectively[4].

Quantitative Data Presentation

The following table summarizes the benchmark chemical shifts for a standard, unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core to serve as a reference for comparative analysis.

Table 1: Representative 1 H and 13 C NMR Chemical Shifts in DMSO- d6​

Position 1 H Shift (ppm)Multiplicity & Coupling 13 C Shift (ppm)Mechanistic Rationale
N1-H 10.3 - 10.6Broad singlet (bs)-Highly deshielded due to lactam conjugation and H-bonding.
C2 --165.0 - 168.0Carbonyl carbon; heavily deshielded by electronegative oxygen.
C3 3.6 - 3.8Singlet (s)45.0 - 50.0Aliphatic carbon adjacent to amine and carbonyl.
N4-H 5.8 - 6.2Broad singlet (bs)-Secondary amine; less deshielded than lactam N1-H.
C5-C8 6.5 - 7.5Multiplets (m)114.0 - 128.0Aromatic core; push-pull electronic effects from N1/N4.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, NMR acquisition must not be treated as a passive measurement but as a self-validating system. The following step-by-step methodology guarantees robust data acquisition for THQOs.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 3–5 mg of the synthesized THQO in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected over CDCl 3​ because the rigid, planar hydrogen-bonding network of THQOs often results in poor solubility in non-polar solvents. Furthermore, DMSO- d6​ slows the exchange rate of the N1-H and N4-H protons, allowing them to be observed as distinct, quantifiable peaks[2].

  • Internal Referencing: Calibrate the spectrometer using the residual solvent peak of DMSO- d6​ ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) or tetramethylsilane (TMS) at 0.00 ppm[2].

    • Causality: Precise referencing is critical for distinguishing subtle substituent effects on the aromatic ring.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum at 298 K using a standard single-pulse sequence with a minimum of 16 scans[4]. Ensure the spectral window (sweep width) extends to at least 14 ppm.

    • Causality: The highly deshielded N1-H lactam proton can easily be missed if the spectral window is truncated at the standard 10 ppm[3].

  • 1D 13 C Acquisition: Acquire the 13 C spectrum with proton decoupling using a minimum of 512 scans.

    • Causality: The quaternary bridgehead carbons (C4a, C8a) and the C2 carbonyl carbon have long T1​ relaxation times. A sufficient number of scans and an optimized relaxation delay ( D1​≥2 seconds) are required to achieve an adequate signal-to-noise ratio[2].

  • 2D NMR Validation (HSQC & HMBC): Acquire 2D HSQC and HMBC spectra to map carbon-hydrogen connectivities.

    • Causality: 1D NMR alone cannot definitively distinguish between regioisomers. HMBC provides a self-validating map of the molecular skeleton by revealing 2-bond and 3-bond heteronuclear couplings.

NMR_Workflow A 1. Sample Preparation (2-5 mg in DMSO-d6) B 2. 1D 1H NMR (Identify N-H & C3-H) A->B C 3. 1D 13C NMR (Confirm C=O at ~166 ppm) A->C D 4. 2D HSQC / HMBC (Map C-H Connectivity) B->D C->D E 5. 2D NOESY (Resolve Regioisomers) D->E F 6. Final Structural Validation E->F

Step-by-step NMR workflow for structural elucidation of THQOs.

Advanced Considerations: Regioisomerism and Tautomerism

Resolving Regioisomers via HMBC

During the synthesis of substituted THQOs (e.g., starting from 4-substituted 1,2-phenylenediamines), mixtures of 6-substituted and 7-substituted regioisomers are frequently generated. 1D 1 H NMR is often insufficient to distinguish these isomers due to overlapping aromatic multiplets.

The Solution: Heteronuclear Multiple Bond Correlation (HMBC) serves as the definitive logical tool. By observing the 3-bond coupling ( 3JCH​ ) from the distinct H-5 or H-8 protons to the quaternary bridgehead carbons (C-4a or C-8a) or the C-2 carbonyl, the exact position of the substituent can be unambiguously assigned.

HMBC_Logic Root Substituted THQO Mixture (e.g., 6- vs 7-substitution) H5 Observe H-5 Proton (~6.5 - 6.8 ppm) Root->H5 H8 Observe H-8 Proton (~7.0 - 7.5 ppm) Root->H8 HMBC1 HMBC: H-5 to C-4a (3-bond coupling) H5->HMBC1 HMBC2 HMBC: H-8 to C-8a / C-2 (3-bond coupling) H8->HMBC2 Res1 Confirms 6-Substituent HMBC1->Res1 Res2 Confirms 7-Substituent HMBC2->Res2

Logical decision tree for differentiating regioisomers via HMBC.

Tautomeric Dynamics

While THQOs can theoretically exist in a lactam-lactim tautomeric equilibrium, the lactam (2-oxo) form heavily predominates in solution, especially in polar aprotic solvents like DMSO[5]. However, when derivatized at the C3 position with hydrazones, they can exhibit complex tautomerism between the hydrazone and azo forms, which will manifest as duplicate sets of peaks in the 1 H and 13 C NMR spectra[6]. In such cases, variable-temperature (VT) NMR is required to calculate the energy barrier of tautomerization.

References

  • [3] Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate.

  • [1] Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science.

  • [4] Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega.

  • [2] Discovery of a Dual SENP1 and SENP2 Inhibitor. MDPI.

  • [5] A novel fluorescent bisazomethine dye derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2,3-diaminomaleonitrile. ResearchGate.

  • [6] Fused Nitrogen-Containing Heterocycles: IV. 3-Benzoyl-2-oxo-1,2-dihydroquinoxaline Hydrazones and Flavazoles Derived Therefrom. ResearchGate.

Sources

High-Resolution Mass Spectrometry Fragmentation Dynamics of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of quinoxaline derivatives is a critical pathway in modern drug development, particularly given their prevalence as pharmacophores in NMDA receptor antagonists and targeted oncological therapies[1]. 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one (C₁₄H₁₂N₂O, exact mass 224.0949 Da) presents a unique analytical challenge due to its fused bicyclic system, saturated piperazine-like moiety, and N-phenyl substitution. This whitepaper provides an authoritative, in-depth analysis of its high-resolution tandem mass spectrometry (HR-MS/MS) fragmentation behavior. By understanding the thermodynamic drivers behind its ionization and dissociation, researchers can confidently identify this compound and its downstream metabolites in complex biological matrices.

Ionization Dynamics & Structural Causality

In positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 225.1028. The site of protonation is not arbitrary; it is governed by the localized electron density of the molecule.

  • Causality of Protonation: The nitrogen at position 1 (N1) is conjugated with both the adjacent C2 carbonyl group (forming an amide resonance system) and the N1-phenyl ring. This extensive delocalization drastically reduces the basicity of the N1 lone pair. Consequently, protonation occurs almost exclusively at the N4 position , which functions as a secondary amine within a saturated (tetrahydro) environment, offering a highly available lone pair for proton affinity.

Core Mechanistic Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the [M+H]+ precursor undergoes highly specific, thermodynamically driven fragmentation cascades.

Pathway A: Lactam Cleavage (Neutral Loss of CO)

The most diagnostic feature of quinoxalin-2-one derivatives is the expulsion of carbon monoxide (CO, 27.9949 Da)[2]. This neutral loss is a widely recognized hallmark in the mass spectrometry of ring-oxidized heterocyclic amines[3][4].

  • Mechanism: The cleavage initiates via an α -scission adjacent to the C2 carbonyl. The inherent ring strain of the transient acylium ion drives the expulsion of CO, followed by a rapid ring contraction to form a highly stable, benzimidazole-like delocalized cation at m/z 197.1079.

Pathway B: N-Phenyl Dissociation

The cleavage of the N1-phenyl bond results in the loss of a phenyl radical ( C6​H5∙​ , 77.0391 Da), generating an odd-electron radical cation at m/z 148.0633.

  • Mechanism: While even-electron rules generally dominate CID, the loss of a phenyl radical is thermodynamically accessible here due to the extreme stability of the resulting quinoxalinone radical cation, which is stabilized by the adjacent π -system.

Pathway C: Heterocyclic Ring Opening

The saturated portion of the tetrahydroquinoxaline ring (C3-N4) is susceptible to retro-Diels-Alder-like cleavage.

  • Mechanism: Following the initial loss of CO, the intermediate (m/z 197.1079) undergoes bond scission to expel methanimine ( CH2​=NH , 29.0265 Da), yielding a stable aromatic fragment at m/z 168.0813.

Fragmentation M Precursor Ion [M+H]+ m/z 225.1028 C14H13N2O+ A Fragment A m/z 197.1079 [M+H - CO]+ M->A - CO (28 Da) Lactam Cleavage B Fragment B m/z 148.0633 [M+H - C6H5]+ M->B - C6H5• (77 Da) N-Phenyl Cleavage C Fragment C m/z 168.0813 [M+H - CO - CH2NH]+ A->C - CH2=NH (29 Da) Ring Opening D Fragment D m/z 120.0684 [M+H - C6H5 - CO]+ A->D - C6H5• (77 Da) B->D - CO (28 Da)

CID Fragmentation logic for 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and neutral losses required for high-resolution mass filtering (assuming an Orbitrap or TOF analyzer with < 2 ppm mass accuracy).

Precursor / FragmentExact Mass (m/z)FormulaNeutral Loss IdentityMass Shift ( Δ Da)
Precursor Ion 225.1028 C14​H13​N2​O+ N/AN/A
Fragment A 197.1079 C13​H13​N2+​ Carbon Monoxide ( CO )27.9949
Fragment B 148.0633 C8​H8​N2​O+∙ Phenyl Radical ( C6​H5∙​ )77.0391
Fragment C 168.0813 C12​H10​N+ CO
  • Methanimine ( CH3​N )
57.0214
Fragment D 120.0684 C7​H8​N2+∙​ C6​H5∙​
  • CO
  • 105.0340

    Experimental Protocol: LC-ESI-HRMS/MS Workflow

    To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every analytical run must include internal calibration to verify that the observed fragmentation is an artifact of the molecule, not the instrument.

    Step 1: System Suitability and Self-Validation
    • Mass Calibration: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) directly into the ESI source. Adjust quadrupole and TOF/Orbitrap voltages until the mass error across the m/z 100–600 range is strictly < 2.0 ppm .

    • Internal Standard (IS) Spiking: Spike all samples with Reserpine (m/z 609.2806) at a concentration of 10 ng/mL. The IS validates ionization efficiency and retention time stability across the batch.

    Step 2: Sample Preparation
    • Dissolve 1.0 mg of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one in 1.0 mL of LC-MS grade Methanol to create a stock solution.

    • Dilute the stock to a working concentration of 1 µg/mL using an aqueous mixture of 0.1% Formic Acid / Acetonitrile (90:10, v/v). The formic acid is critical; it forces the equilibrium toward the [M+H]+ state prior to droplet desolvation.

    Step 3: UHPLC Separation Parameters
    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (0.1% Formic Acid in Acetonitrile).

    • Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.3 mL/min.

    Step 4: MS/MS Acquisition (Data-Dependent Acquisition)
    • Source Parameters: ESI voltage at +3.5 kV; Capillary temperature at 320 °C; Sheath gas at 40 arb units.

    • Isolation & Fragmentation: Isolate the precursor m/z 225.1028 using a narrow quadrupole isolation window of 1.0 Da to prevent co-isolation of isobaric interferences.

    • Collision Energy (CE) Ramping: Apply Normalized Collision Energy (NCE) stepped at 20, 30, and 40 eV. Causality: A stepped CE ensures that both low-energy pathways (like CO loss) and high-energy pathways (like heterocyclic ring opening) are captured in a single composite MS/MS spectrum.

    Workflow S1 Sample Prep 1 µg/mL + IS S2 UHPLC Separation BEH C18, Gradient S1->S2 S3 ESI(+) Ionization +3.5 kV, [M+H]+ S2->S3 S4 Quad Isolation m/z 225.1028 ± 0.5 S3->S4 S5 CID Fragmentation Stepped CE: 20-40 eV S4->S5 S6 S6 S5->S6

    Self-validating LC-ESI-HRMS/MS workflow for quinoxalin-2-one analysis.

    Sources

    Advanced Crystal Structure Determination and Supramolecular Analysis of Substituted Quinoxalinones

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract Quinoxalin-2-ones and their substituted derivatives represent a privileged scaffold in medicinal chemistry and organic materials, exhibiting potent pharmacological properties ranging from antimicrobial to anticancer activities 1. Understanding their three-dimensional conformation and solid-state packing is paramount for rational drug design and materials engineering. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) determination of substituted quinoxalinones, elucidating the causality behind experimental workflows and the supramolecular logic governing their crystal lattices.

    Causality in Crystallization and Molecular Conformation

    The crystal packing of quinoxalinones is not arbitrary; it is a highly deterministic process driven by a delicate balance of steric hindrance and electronic interactions. As a Senior Application Scientist, I emphasize that understanding these underlying forces is critical before even mounting a crystal on a diffractometer.

    Substituents directly dictate the planarity of the quinoxaline core. For instance, the introduction of a bulky phenyl ring at the 3-position (e.g., 1-nonyl-3-phenylquinoxalin-2-one) forces the molecule out of planarity to minimize steric clashes, resulting in a dihedral angle of 20.40° between the phenyl and quinoxaline rings [[2]](). Conversely, highly flexible substituents, such as triazole-methyl groups, can exhibit extreme inclinations (up to 67.09°) to facilitate optimal Z-shaped conformations in the lattice 1.

    These conformational adjustments are causal prerequisites for the formation of robust supramolecular networks. The carbonyl oxygen (C=O) of the quinoxalin-2-one moiety acts as a potent hydrogen bond acceptor, frequently engaging in C−H⋯O or N−H⋯O interactions that propagate into 1D chains or 2D sheets 2. Furthermore, the extended π -system of the fused benzene and pyrazine rings facilitates offset π−π stacking, with typical centroid-to-centroid distances ranging from 3.44 to 3.97 Å [[3]]().

    Supramolecular Sub Substituted Quinoxalinone Core Steric Steric Hindrance (e.g., Phenyl/Alkyl groups) Sub->Steric Electronic Electronic Effects (e.g., Halogens, Carbonyls) Sub->Electronic Dihedral Non-Planar Conformation (Dihedral Torsion) Steric->Dihedral Hbond Directional Hydrogen Bonding (C-H...O, C-H...N) Electronic->Hbond PiPi Offset π-π Stacking (Centroid ~3.4-3.9 Å) Electronic->PiPi Lattice 3D Crystal Lattice Assembly Dihedral->Lattice Hbond->Lattice PiPi->Lattice

    Caption: Causal relationship between substituents and supramolecular crystal packing.

    Experimental Workflow: A Self-Validating Protocol

    To ensure structural integrity and trustworthiness, the SCXRD workflow must be treated as a self-validating system where each step's output quality dictates the success of the next.

    Step-by-Step Methodology
    • Crystallization via Vapor Diffusion : Dissolve the quinoxalinone derivative in a good solvent (e.g., dichloromethane). Place the vial inside a larger closed chamber containing an anti-solvent (e.g., methanol or hexane). Causality: The slow diffusion of the anti-solvent lowers solubility gradually, prioritizing thermodynamic control over kinetic precipitation, thereby minimizing crystal twinning and defects.

    • Crystal Selection and Mounting : Submerge the crystals in inert perfluorinated oil (e.g., Paratone-N) to prevent solvent loss. Select a single crystal with uniform extinction under cross-polarized light. Mount on a MiTeGen loop.

    • Cryocooling : Flash-cool the crystal in a nitrogen stream to 100–213 K 4. Causality: Cryocooling drastically reduces the thermal vibration of atoms (Debye-Waller factors), sharpening diffraction spots and allowing for the resolution of weaker, high-angle reflections critical for identifying light atoms like hydrogen.

    • Data Collection : Utilize a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.5418 Å) radiation 5. Perform ω and ϕ scans to ensure >99% completeness.

    • Data Reduction and Absorption Correction : Integrate frames using software like APEX. Apply empirical absorption corrections (e.g., SADABS) 5. Causality: Quinoxalinones often form needle or plate morphologies; absorption correction normalizes the intensity discrepancies caused by the varying path lengths of X-rays through the crystal.

    • Structure Solution and Refinement : Solve the phase problem using direct methods or dual-space algorithms (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms are placed in calculated, idealized positions and refined using a riding model.

    G N1 1. Crystallization (Vapor Diffusion / Slow Evaporation) N2 2. Crystal Selection & Mounting (Cryocooling to 100-213 K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα or Cu Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & SADABS Absorption) N3->N4 N5 5. Phase Solution (Direct Methods / SHELXT) N4->N5 N6 6. Structure Refinement (Full-Matrix Least-Squares / SHELXL) N5->N6

    Caption: Step-by-step SCXRD workflow for quinoxalinone structure determination.

    Quantitative Supramolecular Analysis

    Once the structure is refined, raw atomic coordinates must be translated into chemical meaning. We utilize Hirshfeld surface analysis and 2D fingerprint plots to quantify intermolecular contacts.

    In quinoxalinone derivatives, H⋯H and H⋯C/C⋯H contacts typically dominate the Hirshfeld surface due to the extensive aromatic framework and alkyl substituents 1. However, the highly directional C−H⋯O and C−H⋯N hydrogen bonds are the true architects of the lattice. For example, in halogenated quinoxalines, C−H⋯Hal interactions can lead to isostructurality across fluoro-, chloro-, and bromo-derivatives, locking them into identical monoclinic P21​/n unit cells [[6]]().

    Table 1: Comparative Structural Data of Substituted Quinoxalinones

    CompoundSubstituent MotifDihedral Angle (°)Dominant Intermolecular Interactions π−π Centroid Distance (Å)Hirshfeld H⋯H Contribution (%)
    1-nonyl-3-phenylquinoxalin-2-one 1-nonyl, 3-phenyl20.40 C−H⋯O (1D chains)N/A70.6
    1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]quinoxalinone triazole-methyl67.09 C−H⋯N (Oblique stacks)3.9152.7
    3-methyl-1H-quinoxalin-2-one 3-methyl~30.00 N−H⋯O , C−H⋯N 3.97N/A
    Q3,3'X2 (X=F, Cl, Br) 3,3'-dihalogenPlanar Core C−H⋯N , C−H⋯Hal ~3.50N/A

    Data aggregated from crystallographic literature to highlight the variance induced by substituent sterics and electronics 1, 6, [[2]](), 3.

    Computational Validation: Bridging Solid-State and Gas-Phase

    Experimental SCXRD provides the geometry trapped within the crystal lattice, which is heavily influenced by packing forces. To isolate the intrinsic molecular preferences, we couple SCXRD with Density Functional Theory (DFT).

    By optimizing the isolated molecule at the B3LYP/6-311G(d,p) level, scientists can compare the gas-phase minimum energy conformation with the solid-state geometry [[2]](). Discrepancies between the two—such as a flattened dihedral angle in the crystal compared to a highly twisted gas-phase structure—quantify the exact energetic toll exerted by the crystal packing forces. Furthermore, DFT allows for the calculation of the HOMO-LUMO energy gap (e.g., 3.89 eV for 1-nonyl-3-phenylquinoxalin-2-one), directly linking the structural conformation to the compound's electronic and optical properties 2.

    References
    • Crystal structure and Hirshfeld surface analysis of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)
    • Source: CrystEngComm (RSC Publishing)
    • Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one Source: NIH / PMC URL
    • 3-Methyl-1H-quinoxalin-2-one Source: ResearchGate URL
    • Characterization of Conjugation Effects in the Series of Quinoxaline-2-ones by Means of Vibrational Raman Spectroscopy Source: ACS Publications URL
    • Crystal structure of [2]benzopyrano[3,4-b]quinoxalin-5-one through spontaneous air oxidation rearrangement Source: Comptes Rendus de l'Académie des Sciences URL

    Sources

    Tautomeric Forms and Rotameric Equilibria of N-Acyl-3,4-dihydroquinoxalin-2-ones: Analytical Protocols and Implications for Drug Development

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N-acyl-3,4-dihydroquinoxalin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry, most notably recognized for their role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in antiviral therapies. However, the structural characterization of these compounds in solution presents a complex analytical challenge. They exist in dynamic equilibria governed by both prototropic tautomerism and geometric isomerism[1].

    For researchers and drug development professionals, failing to account for the correct solution-state conformation can critically derail Structure-Activity Relationship (SAR) modeling and target docking studies[1]. This whitepaper provides an in-depth mechanistic analysis of these equilibria, establishes a self-validating Variable-Temperature NMR (VT-NMR) protocol for their characterization, and outlines the implications of these structural dynamics on late-stage functionalization and rational drug design.

    Mechanistic Foundations of Isomerism

    The structural ambiguity of N-acyl-3,4-dihydroquinoxalin-2-ones stems from two distinct thermodynamic processes occurring simultaneously within the molecule:

    Prototropic Tautomerism

    The amide bond situated between the N1 and C2 atoms of the heterocyclic ring theoretically allows the molecule to adopt three tautomeric states: Lactam , Lactim , and Enol [1].

    • Causality of Lactam Dominance: Thermodynamic stability heavily favors the lactam form. The lactim (imidic acid) form is energetically penalized due to the relative instability of the N=C-OH motif compared to the robust amide backbone. Similarly, the enol form requires the formation of an alkene at the C3 position, which disrupts the preferred electronic distribution of the fused heterocyclic system. Consequently, empirical data confirms that the lactam form is the exclusive tautomer observed in solution[1].

    Geometric Isomerism (Rotamers)

    Within the dominant lactam tautomer, the N-acyl derivative experiences restricted rotation around the N-C(O) partial double bond, leading to E and Z geometric isomers (rotamers)[2].

    • Causality of E-Isomer Preference: The equilibrium between the E and Z rotamers is driven by steric hindrance and dipole moment minimization. The E-isomer generally predominates because it minimizes the steric clash between the bulky acyl group and the quinoxaline core, presenting a more thermodynamically relaxed conformation[2].

    G LactamE N-Acyl-Lactam (E) [Predominant] LactamZ N-Acyl-Lactam (Z) [Minor] LactamE->LactamZ Rotameric Equilibrium (Slow at 243K) Lactim Lactim Tautomer [Not Observed] LactamE->Lactim Prototropic Tautomerism Enol Enol Tautomer [Not Observed] LactamE->Enol Enolization LactamZ->Lactim

    Caption: Tautomeric and geometric equilibria of N-acyl-3,4-dihydroquinoxalin-2-ones.

    Analytical Workflow: Variable-Temperature NMR (VT-NMR) Protocol

    To definitively characterize these equilibria, researchers must utilize a self-validating system combining Variable-Temperature NMR (VT-NMR) and Density Functional Theory (DFT) calculations.

    The Causality of the Method: At ambient temperature (300K), rotation around the N-C(O) bond occurs at an intermediate rate on the NMR timescale, often resulting in broadened or coalesced signals that obscure the E/Z ratio. By cooling the sample to 243K, the kinetic energy of the system is reduced, slowing the exchange rate and resolving the E and Z rotamers into distinct, quantifiable sharp peaks[1].

    Step-by-Step Methodology
    • Sample Preparation: Dissolve 5–10 mg of the purified N-acyl-3,4-dihydroquinoxalin-2-one in 0.6 mL of anhydrous CDCl₃ (or DMSO-d₆ for highly polar derivatives). Add Tetramethylsilane (TMS, 0.03% v/v) as an internal chemical shift reference.

    • Baseline Acquisition (300K): Acquire standard 1D ¹H and ¹³C NMR spectra. Screen specifically for the absence of alkene-type protons (δ 6.0–6.5 ppm) and carbons (δ 110–120 ppm) at the C3 position. The absence of these signals empirically rules out the enol tautomeric form ()[1].

    • Variable-Temperature (VT) Profiling: Lower the NMR probe temperature incrementally from 300K to 243K in 10K steps. Allow 15 minutes for thermal equilibration at each step. Acquire ¹H spectra continuously to monitor signal decoalescence.

    • 2D NMR Mapping at 243K: Once the E and Z rotamers are fully resolved at 243K, acquire HSQC and HMBC spectra to map the carbon-proton connectivities independently for both the major (E) and minor (Z) isomers[2].

    • DFT Shielding Validation: To definitively assign which signal set belongs to the E-isomer and which to the Z-isomer, perform DFT calculations (e.g., utilizing the PBEh-3c global hybrid functional) to predict the theoretical shielding tensors of both modeled structures. Correlate these calculated chemical shifts with the experimental 243K data to finalize the assignment[2].

    Workflow Prep 1. Sample Preparation (CDCl3 / DMSO-d6) Acq 2. VT-NMR Acquisition (1H, 13C, HSQC, HMBC at 243K - 300K) Prep->Acq Analysis 4. Spectral Analysis (Identify E/Z rotamers, rule out Enol/Lactim) Acq->Analysis DFT 3. DFT Shielding Calculations (PBEh-3c functional) DFT->Analysis Theoretical Validation SAR 5. SAR & Docking Modeling (Utilize dominant E-Lactam conformer) Analysis->SAR

    Caption: Analytical workflow for characterizing tautomeric and rotameric states using VT-NMR and DFT.

    Data Presentation: Diagnostic NMR Markers

    The following table summarizes the quantitative diagnostic markers used to differentiate the potential isomeric and tautomeric forms during spectral analysis.

    Tautomeric/Isomeric FormStructural Feature¹H NMR Marker (ppm)¹³C NMR Marker (ppm)Experimental Observation
    N-Acyl-Lactam (E) Amide N-C(O) trans~2.0 - 2.5 (Acyl CH₃)150 - 160 (C=O)Predominant species (Resolved at 243K)
    N-Acyl-Lactam (Z) Amide N-C(O) cis~2.0 - 2.5 (Acyl CH₃)150 - 160 (C=O)Minor species (Resolved at 243K)
    Lactim N=C-OHN/A (Rapid OH exchange)~165 - 175 (C-OH)Not detected (Thermodynamically unstable)
    Enol C=C-OH (at C3)~6.0 - 6.5 (Alkene C-H)~110 - 120 (Alkene C)Not detected (Ruled out at 300K)

    Implications for Drug Development and Synthetic Functionalization

    Understanding the precise solution-state dynamics of N-acyl-3,4-dihydroquinoxalin-2-ones is not merely an academic exercise; it has profound implications for pharmaceutical development:

    • Structure-Activity Relationship (SAR) Modeling: Because diverse ligand forms can coexist in solution, they present potentially different binding modes to biological targets like HIV-1 reverse transcriptase[1]. Computational chemists must ensure that molecular docking simulations utilize the validated, dominant E-lactam conformer. Utilizing a generic 2D structure that defaults to a lactim or Z-rotamer will yield false-positive binding affinities and misguide lead optimization.

    • Late-Stage Functionalization: The stereoelectronic profile of the dominant lactam form dictates the success of downstream synthetic modifications. For instance, recent advancements in the organophotoredox-catalyzed direct C(sp³)–H alkylation of 3,4-dihydroquinoxalin-2-ones via radical-radical cross coupling rely entirely on the electron density and steric availability of the lactam core ()[3]. The predominance of the E-rotamer influences the regioselectivity of the incoming alkyl radical, directly impacting the yield and purity of sp³-enriched drug candidates[4].

    References

    • Barrionuevo, E., Jasinski, G., Fabian, L., Martini, M. F., & Moglioni, A. (2024). "NMR study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives." Journal of Molecular Structure, 1315, 138782.[Link]

    • Hota, S. K., Singh, G., & Murarka, S. (2024). "Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling." Chemical Communications, 60, 6268-6271.[Link]

    Sources

    Exploring the Chemical Space of Tetrahydroquinoxalin-2-one Derivatives: A Technical Guide for Drug Discovery

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide provides an in-depth exploration of the chemical space surrounding the tetrahydroquinoxalin-2-one core. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge on the synthesis, structural diversity, and biological applications of this privileged scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships to empower the rational design of novel therapeutic agents.

    The Tetrahydroquinoxalin-2-one Scaffold: A Privileged Heterocycle in Medicinal Chemistry

    The 1,2,3,4-tetrahydroquinoxalin-2-one moiety, a fused heterocyclic system comprising a saturated pyrazin-2-one ring and a benzene ring, has emerged as a significant scaffold in medicinal chemistry. Its structural rigidity, combined with the presence of multiple points for chemical diversification, allows for the fine-tuning of physicochemical properties and biological activities. This versatile core has been successfully incorporated into a wide range of compounds exhibiting potent anticancer, antimicrobial, antiviral, and neuroprotective properties.[1] The ability of this scaffold to interact with various biological targets underscores its importance in the development of novel therapeutics.

    Navigating the Synthetic Landscape: Accessing the Tetrahydroquinoxalin-2-one Core

    The synthesis of tetrahydroquinoxalin-2-one derivatives can be broadly categorized into two main approaches: direct synthesis of the saturated core and the reduction of unsaturated precursors like quinoxalin-2-ones.

    Direct Synthetic Strategies

    Direct methods offer an efficient route to the tetrahydroquinoxalin-2-one scaffold, often in a single step. A prominent and widely used method is the reductive cyclization of a 2-nitroaniline with an α-ketoester.

    This protocol outlines a general one-pot procedure for the synthesis of 3-substituted-1,2,3,4-tetrahydroquinoxalin-2-ones from a 2-nitroaniline and an α-ketoester using a reducing agent.

    Materials:

    • 2-Nitroaniline derivative (1.0 mmol)

    • α-Ketoester (e.g., ethyl pyruvate for a 3-methyl derivative) (1.0 mmol)

    • Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Methanol, Ethanol, or a mixture like THF/Water)

    • Magnetic stir bar

    • Reaction vessel (e.g., round-bottom flask)

    Procedure:

    • To a solution of the 2-nitroaniline derivative (1.0 mmol) and the α-ketoester (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the reducing agent.

    • If using sodium dithionite, add it portion-wise at room temperature. The reaction is often exothermic.

    • If using catalytic hydrogenation, add a catalytic amount of 10% Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any solids (e.g., catalyst).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted-1,2,3,4-tetrahydroquinoxalin-2-one.

    Causality of Experimental Choices:

    • Choice of Reducing Agent: Sodium dithionite is a convenient and inexpensive reducing agent for this transformation. Catalytic hydrogenation is a cleaner alternative that often provides higher yields and purity, avoiding the need to remove sulfur-containing byproducts.

    • Solvent System: Protic solvents like methanol or ethanol are commonly used as they facilitate the solubility of the reactants and the progress of the reduction and cyclization steps.

    • One-Pot Approach: This strategy is highly efficient as it avoids the isolation of the intermediate 2-aminoaniline, which can be unstable. The in situ reduction of the nitro group followed by immediate condensation and cyclization streamlines the synthetic process.

    Caption: General workflow for the one-pot synthesis of tetrahydroquinoxalin-2-ones.

    Reduction of Quinoxalin-2-one Precursors

    An alternative and highly versatile approach involves the synthesis of the corresponding quinoxalin-2-one followed by reduction of the pyrazine ring. This two-step process allows for greater modularity in introducing substituents.

    The condensation of o-phenylenediamines with α-ketoacids or their esters is a classic and reliable method for constructing the quinoxalin-2-one scaffold.[2]

    The reduction of the C=N bond in the quinoxalin-2-one ring can be achieved using various reducing agents.

    Materials:

    • Substituted quinoxalin-2-one (1.0 mmol)

    • Reducing agent (e.g., Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), or catalytic hydrogenation)

    • Solvent (e.g., Methanol for NaBH4, THF for LiAlH4, Ethanol for catalytic hydrogenation)

    • Magnetic stir bar

    • Reaction vessel

    Procedure:

    • Dissolve the quinoxalin-2-one (1.0 mmol) in the appropriate solvent in a reaction vessel.

    • If using NaBH4, cool the solution to 0 °C and add the NaBH4 portion-wise.

    • If using LiAlH4, add the quinoxalin-2-one solution to a suspension of LiAlH4 in THF at 0 °C.

    • If using catalytic hydrogenation, add a catalytic amount of a suitable catalyst (e.g., PtO2 or Pd/C) and subject the mixture to a hydrogen atmosphere.

    • Stir the reaction at the appropriate temperature (0 °C to room temperature) and monitor by TLC.

    • Upon completion, carefully quench the reaction (especially with LiAlH4, by sequential addition of water and aqueous NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    Causality of Experimental Choices:

    • Choice of Reducing Agent: Sodium borohydride is a mild reducing agent suitable for this transformation. Lithium aluminum hydride is a more powerful reducing agent that can also reduce the amide carbonyl if not controlled carefully. Catalytic hydrogenation is a clean and effective method, particularly for achieving high stereoselectivity in the case of chiral centers.

    Structural Diversity and Chemical Space

    The tetrahydroquinoxalin-2-one scaffold offers several positions for substitution, allowing for the exploration of a vast chemical space. The primary points of diversification are the N1 and C3 positions of the pyrazinone ring and the C6 and C7 positions of the benzene ring.

    PositionCommon SubstituentsRationale for Substitution
    N1 Alkyl, Aryl, AcylModulates lipophilicity, introduces potential hydrogen bond acceptors/donors, and can influence metabolic stability.
    C3 Alkyl, Aryl, HeteroarylDirectly interacts with the binding pockets of biological targets, significantly impacting potency and selectivity.
    C6/C7 Halogens, Alkoxy, NitroModifies electronic properties, influences pharmacokinetic parameters (ADME), and can provide additional interaction points with target proteins.

    Biological Activities and Structure-Activity Relationships (SAR)

    Derivatives of tetrahydroquinoxalin-2-one have demonstrated a broad spectrum of biological activities. The following sections will highlight key therapeutic areas and discuss the structure-activity relationships that govern their efficacy.

    Anticancer Activity

    The tetrahydroquinoxalin-2-one core is a prominent feature in many potent anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

    Structure-Activity Relationship Insights for Anticancer Activity:

    • Aromatic Substituents at C3: The presence of an aryl or heteroaryl group at the C3 position is often crucial for potent anticancer activity. The nature and substitution pattern of this aromatic ring can significantly influence binding affinity to target kinases.

    • N1-Substitution: Alkylation or acylation at the N1 position can modulate the compound's solubility and cell permeability, thereby affecting its overall efficacy.

    • Benzene Ring Substitution: Electron-withdrawing or electron-donating groups on the benzene ring can fine-tune the electronic properties of the scaffold, which can impact target engagement.

    Caption: Key SAR points for anticancer activity of tetrahydroquinoxalin-2-one derivatives.

    Neuroprotective Effects

    Emerging research suggests that tetrahydroquinoxalin-2-one derivatives possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] Their mechanism of action often involves the modulation of pathways related to oxidative stress, inflammation, and apoptosis.[4]

    Structure-Activity Relationship Insights for Neuroprotection:

    • Antioxidant Moieties: Incorporation of phenolic or other antioxidant-capable groups can enhance the radical scavenging properties of the molecule.

    • Modulation of Signaling Pathways: Specific substitution patterns can lead to the activation of pro-survival signaling pathways, such as the ERK pathway, and the inhibition of apoptotic cascades.[5]

    • Blood-Brain Barrier Permeability: Lipophilicity and the presence of specific functional groups are critical for ensuring that the compounds can cross the blood-brain barrier to reach their targets in the central nervous system.

    Antimicrobial and Antiviral Activities

    The quinoxaline scaffold, in general, is well-known for its antimicrobial and antiviral properties. While less explored for the fully saturated core, the potential for tetrahydroquinoxalin-2-one derivatives in this area is significant.

    Structure-Activity Relationship Insights for Antimicrobial/Antiviral Activity:

    • Lipophilicity: A balance of hydrophilicity and lipophilicity is often required for effective antimicrobial and antiviral activity, enabling the compound to penetrate microbial cell walls or viral envelopes.

    • Hydrogen Bonding Capabilities: The presence of hydrogen bond donors and acceptors on the scaffold can facilitate interactions with key microbial or viral enzymes.

    Spectroscopic Characterization

    The structural elucidation of tetrahydroquinoxalin-2-one derivatives relies on standard spectroscopic techniques.

    TechniqueKey Features of the Tetrahydroquinoxalin-2-one Core
    ¹H NMR Aromatic protons (δ 6.5-7.5 ppm), NH protons (broad singlets, δ 4.0-9.5 ppm depending on substitution and solvent), CH and CH₂ protons of the saturated ring (δ 3.0-5.0 ppm).[6]
    ¹³C NMR Aromatic carbons (δ 110-140 ppm), Amide carbonyl (δ 165-175 ppm), Saturated carbons of the pyrazinone ring (δ 40-65 ppm).[6]
    IR N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1690 cm⁻¹), Aromatic C-H and C=C stretching.
    Mass Spec. A prominent molecular ion peak is typically observed. Fragmentation patterns often involve cleavage of substituents and opening of the heterocyclic ring.

    Conclusion and Future Perspectives

    The tetrahydroquinoxalin-2-one scaffold represents a highly valuable and versatile core in modern drug discovery. Its synthetic accessibility and the numerous points for chemical modification provide a rich platform for the exploration of diverse chemical space. The demonstrated efficacy of its derivatives in key therapeutic areas, including oncology and neurodegenerative diseases, highlights the significant potential of this heterocyclic system.

    Future research in this field should focus on the development of more efficient and stereoselective synthetic methodologies to access novel analogs. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds, aided by computational modeling and advanced biological screening, will be crucial for the rational design of next-generation therapeutics based on the tetrahydroquinoxalin-2-one scaffold.

    References

    • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. [Link]

    • Supporting Information for "A general and efficient approach for the synthesis of dihydroquinoxalinones and tetrahydroquinoxalines".
    • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. [Link]

    • 1,2,3,4-Tetrahydroquinoxaline. PubChem. [Link]

    • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

    • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases.
    • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

    • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
    • Synthesis and Reactions of 3-Phenyl-3,4-Dihydro-1, 4-Quinoxalin-2 (1H) -One and its Heterocyclic Analogues.
    • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

    • 1,2,3,4-Tetrahydroquinoline. PubChem. [Link]

    • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. [Link]

    • Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

    • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

    • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

    • Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry. [Link]

    • A Synthesis of 3-Phenyl-1, 2, 3, 4-tetrahydroisoquinoline and 2-Phenyl-1, 2, 4, 5-tetrahydro-3H-3-benzazepine via Pummerer-Type Cyclization. SciSpace. [Link]

    • 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry. [Link]

    • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. [Link]

    • A Facile One-Pot Synthesis of N-Acyl-1-Cyano-1,2,3,4- Tetrahydroisoquinoline via Photoredox and Reissert-Type Reaction from 1,2,3,4-Tetrahydroisoquinolines. New Journal of Chemistry. [Link]

    • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. RSC. [Link]

    • Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

    • Ion fragmentation of small molecules in mass spectrometry.
    • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [Link]

    • Mass Spectrometry: Fragmentation.
    • A Synthesis of 3-Phenyl-1,2,3,4-Te. Amanote Research. [Link]

    • Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. Bioorganic & Medicinal Chemistry Letters. [Link]

    • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][3][7]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry. [Link]

    • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]

    • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. [Link]

    • New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry. [Link]

    • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

    • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

    Sources

    Investigating the Mechanism of Formation for Tetrahydroquinoxalin-2-ones: A Comprehensive Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Tetrahydroquinoxalin-2-ones and their derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from GABA receptor modulation to anti-HIV and anticancer properties[1]. For drug development professionals and synthetic chemists, mastering the mechanistic pathways of their formation is critical for optimizing yields, controlling stereochemistry, and scaling up production. This whitepaper provides an in-depth analysis of the core mechanisms governing the synthesis of tetrahydroquinoxalin-2-ones, detailing the causality behind modern experimental choices such as microwave-assisted synthesis and chemoenzymatic catalysis.

    Core Mechanistic Pathways: The "How" and "Why"

    The formation of tetrahydroquinoxalin-2-ones traditionally relies on the condensation of o-phenylenediamines (PD) with α-keto acids (PA), maleic anhydride, or α-dicarbonyl compounds[2][3]. Modern synthetic strategies have evolved to include transition-metal catalysis and biocatalysis to achieve high enantiomeric excess and greener reaction profiles.

    The Double Hydrogen Transfer Mechanism

    When synthesizing 3,4-dihydroquinoxalin-2(1H)-ones from biomass-derived keto acids and o-phenylenediamines, the reaction proceeds via a catalyst-free, double hydrogen transfer pathway[3].

    Mechanistic Breakdown:

    • Amination (Schiff Base Formation): The primary amine of the o-phenylenediamine attacks the carbonyl carbon of the α-keto acid, forming an imine intermediate (Schiff base)[3].

    • Cyclization/Dehydration: An intramolecular nucleophilic attack by the secondary amine onto the carboxylic acid derivative leads to ring closure and the expulsion of water, forming a dihydroquinoxalin-2-one intermediate[3].

    • Reduction: To yield the fully saturated tetrahydroquinoxalin-2-one, a reducing agent is required. Recent protocols utilize ammonia borane (AB) or diboronic acid (B2(OH)4) in aqueous media. Diboronic acid acts uniquely as both a hydrogen donor and a mediator in water, enabling a metal-free reduction of the C=N bond[4].

    Mechanism A o-Phenylenediamine + α-Keto Acid B Schiff Base Intermediate (Imine Formation) A->B -H2O (Amination) C Cyclization / Dehydration (Dihydroquinoxalin-2-one) B->C Intramolecular Attack D Reduction (Tetrahydroquinoxalin-2-one) C->D Hydrogen Donor (e.g., B2(OH)4 or AB)

    Caption: Mechanistic pathway for the formation of tetrahydroquinoxalin-2-ones via double hydrogen transfer.

    Chemoenzymatic Asymmetric Synthesis

    Conventional chemical strategies for chiral dihydroquinoxalinones often require complex multi-step syntheses from optically pure amino acid precursors or difficult solid-phase methodologies[5]. A breakthrough in this field is the use of ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase).

    Causality in Enzyme Selection: EDDS lyase catalyzes the highly stereoselective hydroamination of fumarate with various substituted o-phenylenediamines. This generates noncanonical amino acids with excellent enantiomeric excess (ee > 99%). The subsequent acid-catalyzed ring closure converts these intermediates into enantiopure dihydroquinoxalinones[5]. Using water as the primary solvent for both steps ensures a green, self-validating protocol that minimizes toxic byproducts.

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols have been designed based on field-proven methodologies. Each step is grounded in chemical causality.

    Protocol A: Microwave-Assisted Organic Synthesis (MAOS)

    Microwave irradiation drastically reduces reaction times by superheating polar intermediates, which accelerates the intramolecular ene reactions or condensation steps without degrading the starting materials through prolonged thermal exposure[6].

    Objective: Rapid library synthesis of 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-ones.

    • Preparation: Dissolve 1.0 mmol of o-phenylenediamine and 1.1 mmol of the corresponding α-dicarbonyl compound in 5 mL of absolute ethanol[6]. Rationale: Ethanol acts as a green, microwave-transparent solvent that selectively allows the polar reactants to absorb microwave energy.

    • Irradiation: Place the sealed borosilicate vial in a microwave reactor. Irradiate at 100°C (75 W) for 10–15 minutes[6].

    • Cyclization & Reduction: Add a mild reducing agent (e.g., sodium cyanoborohydride) and 10 mol% of a catalyst such as CuSO4·5H2O to facilitate the final ring saturation[7]. Re-irradiate for 5 minutes.

    • Isolation: Cool the mixture to room temperature. The product often precipitates directly from the ethanol, requiring only simple filtration, bypassing tedious chromatographic purification[6].

    Protocol B: Chemoenzymatic Synthesis of Enantiopure Derivatives

    This one-pot, two-step approach is critical for synthesizing biologically active, chiral quinoxalinones used in leukemia and HIV-1 treatments[5].

    • Biocatalytic Hydroamination: Suspend 50 mM of o-phenylenediamine and 100 mM of fumarate in a buffered aqueous solution (pH 8.0). Add purified EDDS lyase (1 mg/mL). Incubate at 30°C for 24 hours[5]. Rationale: The pH and temperature are optimized to prevent enzyme precipitation while maximizing the nucleophilic attack of the amine.

    • Acid-Assisted Ring Closure: Adjust the pH of the reaction mixture to 2.0 using 6M HCl. Heat the mixture to reflux (100°C) for 16 hours[5]. Rationale: The highly acidic environment protonates the intermediate's carboxylic acid, making it highly susceptible to intramolecular nucleophilic attack by the secondary amine.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over Na2SO4, and concentrate in vacuo to yield the enantiopure product (ee > 99%)[5].

    Workflow Step1 1. Biocatalytic Hydroamination (EDDS Lyase + Fumarate + Diamine) Step2 2. Intermediate Isolation (Noncanonical Amino Acid) Step1->Step2 Aqueous Medium (pH 8.0) Step3 3. Acid-Catalyzed Cyclization (HCl, Reflux) Step2->Step3 Ring Closure (pH 2.0) Step4 4. Enantiopure Product (ee > 99%) Step3->Step4 High Yield Extraction

    Caption: Two-step chemoenzymatic synthesis protocol for enantiopure dihydroquinoxalinones.

    Quantitative Data & Optimization

    The transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) and the adoption of biocatalysis have fundamentally shifted the efficiency metrics of quinoxalinone formation.

    Table 1: Comparison of Conventional vs. MAOS for Library Synthesis

    Data reflects the optimization of a 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one library[6].

    ParameterConventional Thermal HeatingMicrowave-Assisted (MAOS)Causality for Improvement
    Reaction Time 37 Working Days2 Working DaysDirect dielectric heating of polar intermediates accelerates activation energy thresholds.
    Overall Yield 4%88%Shorter reaction times prevent thermal degradation and unwanted side-reactions.
    Solvent Profile Toxic Organic SolventsEthanol / WaterMicrowave efficiency is maximized in high-dipole moment, green solvents.
    Table 2: Chemoenzymatic Substrate Scope & Enantioselectivity

    Data highlights the efficiency of EDDS lyase in asymmetric synthesis[5].

    Substrate (Diamine)CatalystOverall Yield (%)Enantiomeric Excess (ee %)
    Unsubstituted o-PDEDDS Lyase + HCl78%> 99%
    4-Methyl-o-PDEDDS Lyase + HCl72%> 99%
    4-Chloro-o-PDEDDS Lyase + HCl65%> 98%

    Note: Electron-donating groups generally display higher reactivity in the initial Schiff base formation compared to electron-withdrawing substituents[3].

    Conclusion & Future Perspectives

    The synthesis of tetrahydroquinoxalin-2-ones has matured from traditional, low-yield condensation reactions into highly optimized, green, and stereoselective protocols. By leveraging the double hydrogen transfer mechanism mediated by green reductants like B2(OH)4[4], utilizing the rapid dielectric heating of MAOS[6], and harnessing the exquisite stereocontrol of EDDS lyase[5], researchers can now build complex, biologically active libraries with unprecedented efficiency. Future drug development efforts will likely focus on directed evolution of these lyases to tolerate higher substrate concentrations and broader functional group diversity[5].

    References

    • Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones. ResearchGate.2

    • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis.5

    • Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines. The Journal of Organic Chemistry.3

    • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Tandfonline.6

    • B2(OH)4-mediated one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1, 2-dicarbonyl compounds in water. ResearchGate.4

    • On Water: A practical and efficient synthesis of quinoxaline derivatives catalyzed by CuSO4·5H2O. ResearchGate.7

    Sources

    Methodological & Application

    Application Note: Advanced Protocols for the C-3 Functionalization of Quinoxalin-2-one Derivatives via Visible-Light Catalysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Scientists Document Type: Technical Methodology & Mechanistic Guide

    Executive Summary

    Quinoxalin-2(1H)-ones and their derivatives are privileged nitrogen-containing heterocyclic scaffolds ubiquitous in FDA-approved drugs, agrochemicals, and bioactive natural products. Historically, functionalizing the C-3 position required harsh transition-metal catalysis, stoichiometric oxidants, or pre-functionalized substrates, which limited functional group tolerance and scalability.

    Recent paradigm shifts in synthetic organic chemistry have established visible-light-induced C-H functionalization as the premier method for late-stage diversification of these scaffolds[1]. This guide details two robust, field-proven methodologies: a photocatalyst-free Electron-Donor-Acceptor (EDA) mediated C-3 arylation [2] and a decarboxylative C-3 alkylation [1]. By leveraging Single Electron Transfer (SET) pathways, these protocols offer unparalleled mildness, operational simplicity, and high atom economy.

    Mechanistic Rationale & Pathway Dynamics

    As synthetic scientists, moving beyond "recipe-following" requires a deep understanding of the transient intermediates that dictate reaction outcomes.

    The EDA-Complex Paradigm (Photocatalyst-Free)

    Traditional photoredox reactions require exogenous photocatalysts (e.g., Ruthenium or Iridium complexes). However, quinoxalin-2-ones can act as electron donors that spontaneously associate with electron acceptors (like unactivated aryl iodides) in the ground state to form an EDA complex[2].

    Causality in Experimental Design:

    • Solvent Selection (DMSO): The formation of the EDA complex is highly dependent on solvent polarity. DMSO acts as an optimal highly polar aprotic medium that stabilizes the transient radical ion pairs generated immediately following the SET event, preventing rapid back-electron transfer (BET).

    • Wavelength Selection (450 nm): While the individual substrates are transparent to visible light, the resulting EDA complex exhibits a characteristic bathochromic shift. This shift extends its absorption profile into the visible region, perfectly overlapping with standard 450 nm Blue LEDs.

    EDAMechanism Substrates Quinoxalin-2-one + Aryl Iodide (Donor + Acceptor) EDA EDA Complex (Ground State Association) Substrates->EDA Excitation Visible Light (450 nm) Photoexcitation EDA->Excitation RadicalPair Radical Ion Pair [Quinoxalinone]•+ + [Ar-I]•- Excitation->RadicalPair Fragmentation Homolytic Cleavage Ar• + I- RadicalPair->Fragmentation Addition Radical Addition to C-3 C-3 Radical Intermediate Fragmentation->Addition Oxidation Oxidation & Deprotonation (-e-, -H+) Addition->Oxidation Product C-3 Arylated Quinoxalin-2-one (Target Product) Oxidation->Product

    Mechanistic pathway of the EDA-mediated C-3 arylation via Single Electron Transfer.

    Quantitative Optimization Data

    To demonstrate the critical nature of the reaction parameters, the following table summarizes the optimization landscape for the EDA-mediated C-3 arylation. Deviating from the optimized conditions drastically impacts the thermodynamic driving force of the radical generation.

    Table 1: Optimization of EDA-Mediated C-3 Arylation [2]

    EntrySolventLight Source (Irradiation)Base (Additive)Yield (%)Mechanistic Consequence of Deviation
    1 DMSO Blue LED (450 nm) K₂CO₃ 85% Optimal stabilization of radical ion pairs.
    2MeCNBlue LED (450 nm)K₂CO₃42%Insufficient polarity; increased BET rate.
    3DMFBlue LED (450 nm)K₂CO₃68%Competitive solvent degradation under irradiation.
    4DMSONone (Dark)K₂CO₃TraceLack of photoexcitation prevents SET event.
    5DMSOBlue LED (450 nm)None15%Base is required for final rearomatization (deprotonation).

    Experimental Methodologies

    General Photochemical Workflow

    Workflow Prep 1. Reaction Setup Mix Reagents Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas Irradiate 3. Photoreactor Blue LED, 12-24h Degas->Irradiate Workup 4. Quench & Extract EtOAc / Brine Irradiate->Workup Purify 5. Purification Flash Chromatography Workup->Purify

    Standard operational workflow for visible-light-induced C-3 functionalization.

    Protocol A: Photocatalyst-Free C-3 Arylation via EDA Complex

    Reference: Organic Letters, 2024[2]

    Self-Validation Checkpoint: Before irradiation, take a 50 µL aliquot, dilute in DMSO, and run a UV-Vis spectrum. A new absorption tail extending into the 400–500 nm region (absent in the individual starting materials) confirms successful EDA complex formation.

    Step-by-Step Procedure:

    • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one derivative (0.2 mmol, 1.0 equiv), the unactivated aryl iodide (0.4 mmol, 2.0 equiv), and anhydrous K₂CO₃ (0.4 mmol, 2.0 equiv).

    • Solvent Addition: Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk techniques to add 2.0 mL of anhydrous, degassed DMSO.

    • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: Triplet excited states and radical intermediates are highly susceptible to quenching by molecular oxygen. Failing to degas will divert the reaction toward unwanted oxygenated byproducts (e.g., quinoxalinediones).

    • Irradiation: Seal the tube and place it in a photoreactor equipped with 450 nm Blue LEDs (approx. 30 W). Maintain the reaction at ambient temperature (use a cooling fan to prevent thermal runaway from the LEDs) and stir vigorously at 800 rpm for 24 hours.

    • Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with distilled water (3 × 10 mL) to remove DMSO and inorganic salts. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with a Hexanes/EtOAc gradient) to afford the pure C-3 arylated product.

    Protocol B: Photoinduced Decarboxylative C-3 Alkylation

    Reference: The Journal of Organic Chemistry, 2023[1]

    This protocol utilizes N-hydroxyphthalimide (NHP) esters as redox-active precursors. Under visible light, these esters undergo single-electron reduction and subsequent irreversible decarboxylation, providing a powerful thermodynamic driving force to generate alkyl radicals.

    Step-by-Step Procedure:

    • Preparation: In a 10 mL transparent glass vial, combine the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), the corresponding alkyl-NHP ester (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., Eosin Y or a Ru/Ir complex depending on the specific substrate demands, 2 mol%).

    • Solvent & Base: Add 2.0 mL of anhydrous CH₃CN and an appropriate base (e.g., Cs₂CO₃, 1.5 equiv).

    • Atmosphere Exchange: Sparge the solution with Argon for 10 minutes.

    • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 12–16 hours. Monitor the consumption of the quinoxalinone via TLC (UV active at 254 nm).

    • Isolation: Pass the crude mixture through a short pad of Celite to remove the photocatalyst and insoluble salts, washing with CH₂Cl₂. Concentrate the filtrate and purify via column chromatography.

    Analytical & Troubleshooting Guide

    • Incomplete Conversion: If starting material remains after 24 hours, the EDA complex may be too weak. Solution: Increase the equivalents of the aryl iodide to push the ground-state equilibrium toward complex formation.

    • NMR Signatures: Successful C-3 functionalization is easily verified by ¹H NMR. The disappearance of the sharp singlet typically found around δ 8.2–8.4 ppm (the C-3 proton of the starting quinoxalin-2-one) is the primary indicator of successful conversion.

    • Color Changes: A successful photoredox reaction often changes color dynamically. For EDA complexes, the solution will typically transition from pale yellow to deep orange/red upon mixing, confirming the charge-transfer interaction.

    References

    • C-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones Targets in Heterocyclic Systems (2024). URL:[Link]

    • Photoinduced Decarboxylative C3–H Alkylation of Quinoxalin-2(1H)-ones The Journal of Organic Chemistry (2023). URL:[Link]

    • Visible Light-Induced Electron–Donor–Acceptor-Mediated C-3 Coupling of Quinoxalin-2(1H)-ones with Unactivated Aryl Iodides Organic Letters (2024). URL:[Link]

    Sources

    Application Note: 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one as a Privileged Scaffold in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Rationale

    In contemporary medicinal chemistry, the discovery and optimization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design. 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one and its functionalized derivatives represent a highly versatile class of nitrogen-containing heterocycles.

    Historically recognized for their role as partial agonists at the γ-Aminobutyric Acid A (GABA-A)/Benzodiazepine receptor complex[1], tetrahydroquinoxalin-2-ones have recently emerged as potent, highly selective acetyl-lysine mimics. This mimicry is critical for the inhibition of bromodomain-containing proteins (such as CREBBP, BRD4, and BRPF1), which are epigenetic readers implicated in oncology and inflammatory diseases[2]. The 1-phenyl substitution provides critical lipophilic bulk, enabling the molecule to occupy induced-fit hydrophobic pockets and stabilize protein-ligand complexes via cation-π interactions[3].

    This guide provides an in-depth technical analysis of the mechanistic architecture, quantitative profiling, and validated experimental protocols for synthesizing and evaluating 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one derivatives in drug discovery workflows.

    Mechanistic Architecture: Dual-Target Modalities

    The pharmacological utility of the tetrahydroquinoxalin-2-one core stems from its precise spatial geometry and hydrogen-bonding capabilities.

    Epigenetic Modulation: Bromodomain Inhibition

    Bromodomains function as "readers" of epigenetic marks by recognizing ϵ -N-acetylated lysine (KAc) residues on histone tails. The tetrahydroquinoxalin-2-one scaffold acts as a direct KAc mimic. The cyclic amide (lactam) moiety provides a rigid hydrogen-bonding network:

    • The carbonyl oxygen at position 2 acts as a hydrogen bond acceptor.

    • The NH group at position 4 acts as a hydrogen bond donor. Together, these groups form bifurcated hydrogen bonds with conserved asparagine residues deep within the bromodomain binding pocket (e.g., Asn1168 in CREBBP or Asn708 in BRPF1)[2]. Furthermore, the N1-phenyl ring projects into an adjacent hydrophobic channel, often forming a stabilizing cation-π interaction with conserved arginine residues (e.g., Arg1173 in CREBBP)[4].

    Bromodomain_Mechanism A 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one (Acetyl-Lysine Mimic) B Bromodomain Pocket (CREBBP / BRD4 / BRPF1) A->B Anchors into C Conserved Asparagine (Bifurcated H-Bonds) B->C Interacts via D Displacement of Chromatin (Transcriptional Repression) C->D Triggers E Downregulation of Oncogenes (e.g., c-Myc, BCL2) D->E Results in

    Fig 1: Mechanistic pathway of bromodomain inhibition by tetrahydroquinoxalin-2-one derivatives.

    Neuropharmacology: GABA-A Receptor Allosteric Modulation

    Beyond epigenetics, the scaffold is a key intermediate in synthesizing imidazo[1,5-a]quinoxaline amides and ureas. These tetracyclic derivatives bind to the allosteric benzodiazepine site on the GABA-A receptor[5]. Unlike traditional 1,4-benzodiazepines that act as full agonists (often causing sedation and tolerance), specific tetrahydroquinoxalin-2-one derivatives function as partial agonists . They potentiate GABA-induced chloride flux just enough to achieve anxiolytic and anticonvulsant effects while minimizing overt sedative side effects[6].

    Quantitative Profiling & Structure-Activity Relationships (SAR)

    To guide lead optimization, the following table summarizes the binding affinities and functional outcomes of the tetrahydroquinoxalin-2-one scaffold across its primary biological targets.

    Target ProteinScaffold / DerivativeBinding Affinity ( Kd​ / IC50​ )Primary Mechanism of Action
    CREBBP Bromodomain Tetrahydroquinoxalin-2-one core <50 nM Acetyl-lysine mimicry; H-bond to Asn1168[2]
    BRD4 (Domain 1) Dihydroquinoxalinone derivative 73 nM Competitive inhibition of chromatin binding[4]
    BRPF1 Bromodomain Tetrahydroquinoxalin-2-one coreLow NanomolarH-bond network via bridging water molecules[2]
    GABA-A Receptor Imidazo[1,5-a]quinoxaline analogHigh Affinity (nM)Allosteric partial agonism (Chloride flux)[5]

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems. Causality is explicitly detailed to ensure researchers understand why specific conditions are selected, minimizing troubleshooting during assay transfer.

    Protocol A: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one

    This protocol utilizes a reductive amination followed by an intramolecular cyclization.

    Materials:

    • N-phenyl-o-phenylenediamine (1.0 eq)

    • Ethyl bromoacetate (1.1 eq) or Glyoxylic acid

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Potassium carbonate ( K2​CO3​ )

    Step-by-Step Methodology:

    • N-Alkylation: Dissolve N-phenyl-o-phenylenediamine in anhydrous DMF under an inert argon atmosphere. Causality: Argon prevents the auto-oxidation of the electron-rich diamine starting material.

    • Reagent Addition: Add DIPEA, followed by the dropwise addition of ethyl bromoacetate at 0∘C . Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr without competing for the alkylating agent. The 0∘C condition minimizes over-alkylation.

    • Cyclization: Heat the reaction mixture to 80∘C for 12 hours. The intermediate acyclic ester undergoes spontaneous intramolecular aminolysis to form the lactam ring.

    • Validation & Workup: Monitor the reaction via LC-MS. Upon completion, quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

    • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). The presence of the lactam carbonyl stretch ( ∼1680 cm−1 ) in FTIR and the characteristic singlet of the CH2​ protons at position 3 in 1H -NMR ( ∼3.8 ppm ) validate the structural integrity.

    Synthesis_Workflow S1 Step 1: N-phenyl-o-phenylenediamine + Ethyl bromoacetate (0°C) S2 Step 2: N-Alkylation (DIPEA, DMF) S1->S2 S3 Step 3: Thermal Cyclization (80°C, 12h) S2->S3 S4 Step 4: LC-MS Validation & Silica Purification S3->S4

    Fig 2: Step-by-step synthetic workflow for 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one.

    Protocol B: AlphaScreen Competitive Binding Assay for Bromodomain Inhibitors

    To quantify the binding affinity ( IC50​ ) of the synthesized 1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one derivatives against the CREBBP bromodomain.

    Assay Rationale: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) relies on the proximity of a donor and an acceptor bead. When the His-tagged bromodomain binds to a biotinylated acetyl-histone peptide, the beads are brought together. Laser excitation at 680 nm triggers singlet oxygen release, generating luminescence at 520-620 nm. An active tetrahydroquinoxalin-2-one inhibitor will disrupt this interaction, causing a quantifiable decrease in luminescence[2].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Causality: CHAPS prevents non-specific compound aggregation, while BSA prevents non-specific protein binding to the microplate walls.

    • Protein-Ligand Incubation: In a 384-well ProxiPlate, dispense 5 μL of His-tagged CREBBP bromodomain (final concentration 20 nM) and 5 μL of the test compound (serial dilutions from 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature.

    • Peptide Addition: Add 5 μL of biotinylated histone H4K5/8/12/16 tetra-acetylated peptide (final concentration 20 nM). Incubate for 30 minutes.

    • Bead Addition (Light Sensitive): Under subdued green light, add 5 μL of a mixture containing Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads (final concentration 10 μg/mL each). Causality: Donor beads are highly photosensitive; ambient light will prematurely bleach the fluorophore, ruining the assay window.

    • Signal Detection & Validation: Incubate in the dark for 1 hour. Read the plate on an EnVision Multilabel Reader.

    • Self-Validation Check: Calculate the Z'-factor using DMSO as the negative control and a known high-affinity inhibitor (e.g., I-CBP112) as the positive control. A Z'-factor >0.6 validates the assay's robustness for high-throughput screening.

    References

    • High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex | Journal of Medicinal Chemistry - ACS Publications | 1

    • Twenty Crystal Structures of Bromodomain and PHD Finger Containing Protein 1 (BRPF1)/Ligand Complexes Reveal Conserved Binding Motifs and Rare Interactions | Journal of Medicinal Chemistry - ACS Publications | 2

    • High-Affinity α-Aminobutyric Acid A/Benzodiazepine Ligands: Synthesis and Structure−Activity Relationship Studies of a New Series of Tetracyclic Imidazoquinoxalines | Journal of Medicinal Chemistry - ACS Publications | 6

    • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones | ACS Catalysis - ACS Publications | 3

    • A Novel Protocol for the Synthesis of Substituted 1,4‐Dihydroquinoxalin‐2‐Amine Derivatives | ResearchGate | 4

    Sources

    Application of Tetrahydroquinoxalin-2-ones and Related Scaffolds as Anticancer Agents: Mechanistic Insights and Experimental Protocols

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Rationale & Mechanistic Grounding

    The tetrahydroquinoxalin-2-one (THQ-2-one) and closely related dihydroquinoxalinone (DHQ) scaffolds have emerged as privileged pharmacophores in modern oncology. Their rigid, nitrogen-rich heterocyclic core provides an ideal geometry for hydrogen bonding and π−π stacking within the ATP-binding pockets of kinases and the active sites of epigenetic readers.

    Recent drug development efforts have successfully hybridized the quinoxaline core with triazole and carboxamide moieties to create potent modulators of the tumor microenvironment[1]. Specifically, these agents have demonstrated profound efficacy in halting colorectal cancer progression by downregulating Hypoxia-Inducible Factor-1 α (HIF-1 α ) and Vascular Endothelial Growth Factor (VEGF), while simultaneously upregulating pro-apoptotic genes such as p21, p53, and BAX[2]. In parallel, chemoenzymatic asymmetric synthesis has unlocked enantiopure DHQ derivatives that act as highly selective Bromodomain-containing protein 4 (BRD4) inhibitors, showing nanomolar efficacy against MV-4-11 leukemia cell lines[3].

    To successfully translate these synthetic hits into validated lead compounds, researchers must employ rigorous, self-validating biological assays. This guide details the causal logic and step-by-step protocols required to evaluate THQ-2-one derivatives as targeted anticancer agents.

    Mechanistic Pathway Visualization

    The primary anti-angiogenic mechanism of advanced THQ-2-one hybrids involves the disruption of the hypoxia-driven signaling cascade. By preventing the stabilization of HIF-1 α , these compounds choke off the downstream secretion of VEGF, thereby starving the tumor of new vasculature[4].

    Pathway Hypoxia Hypoxia Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A VEGF VEGF Secretion HIF1A->VEGF VEGFR2 VEGFR-2 Activation VEGF->VEGFR2 Angiogenesis Tumor Angiogenesis & Proliferation VEGFR2->Angiogenesis THQ THQ-2-one Derivatives THQ->HIF1A Downregulates THQ->VEGFR2 Inhibits

    Fig 1: Mechanistic pathway of THQ-2-ones inhibiting HIF-1α and VEGFR-2 to halt angiogenesis.

    Quantitative Efficacy Data

    To establish a baseline for therapeutic windows, it is critical to compare the cytotoxicity of THQ-2-ones against both malignant and non-malignant cell lines. The Selectivity Index (SI) is the definitive metric for drug safety in early in vitro models[4].

    Compound / ScaffoldTarget Cell LineCancer IC₅₀ (µM)Normal Cell IC₅₀ (µM)Selectivity Index (SI)Primary Mechanistic Target
    Compound 6 (THQ-Triazole)HCT-1160.051.4729.40HIF-1 α / VEGF[4]
    Compound 14 (THQ-Triazole)HCT-1160.071.0815.56HIF-1 α / VEGF[4]
    Compound 5i (Chiral DHQ)MV-4-110.258Not ReportedN/ABRD4 (Leukemia)[3]
    Sorafenib (Reference)HCT-1169.40> 20.0> 2.12VEGFR-2[1]

    Experimental Workflow & Protocols

    Workflow Syn 1. Scaffold Synthesis (Chemoenzymatic/Click) Pur 2. Purification & Characterization Syn->Pur Screen 3. Cytotoxicity Screening (MTT) Pur->Screen Select 4. Selectivity Profiling (SI > 3) Screen->Select Mech 5. Mechanistic Validation (qRT-PCR) Select->Mech

    Fig 2: End-to-end experimental workflow for validating THQ-2-one anticancer agents.

    Protocol A: Self-Validating Cytotoxicity and Selectivity Profiling (MTT Assay)

    Causality & Rationale: The MTT assay measures metabolic flux via the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This provides a highly sensitive readout of early-stage cytotoxicity induced by kinase inhibition, preceding actual membrane rupture. Testing simultaneously on HCT-116 (colorectal cancer) and normal colonocytes ensures that the observed cell death is a targeted oncological response rather than universal toxicity[2].

    Step-by-Step Methodology:

    • Cell Seeding: Harvest HCT-116 cells and normal colonocytes at 80% confluence. Seed at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

    • Compound Preparation: Dissolve THQ-2-one derivatives in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final well concentrations ranging from 0.01 µM to 100 µM.

      • Critical Choice: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Treatment: Aspirate old media and apply the drug dilutions. Include Sorafenib as a positive control and 0.1% DMSO as a vehicle (negative) control. Incubate for 48 hours.

    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

      • Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

    • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan. Shake for 15 minutes and read absorbance at 570 nm using a microplate reader.

    System Validation & Quality Control:

    • Z'-Factor Calculation: Calculate the Z'-factor between the vehicle control and the highest concentration of the positive control. A Z'-factor > 0.5 validates the assay's robustness.

    • Selectivity Index (SI): Calculate SI = (IC₅₀ Normal Cells) / (IC₅₀ Cancer Cells). An SI 3 is the mandatory threshold to proceed to mechanistic validation[4].

    Protocol B: Molecular Evaluation of HIF-1 α and VEGF Modulation (qRT-PCR)

    Causality & Rationale: To prove that the THQ-2-one derivatives are actively modulating the targeted signaling pathway (Fig 1), we must quantify the transcriptional downregulation of HIF-1 α and VEGF[4]. qRT-PCR is chosen over Western Blotting for this initial mechanistic screen due to its superior dynamic range and sensitivity to rapid transcriptional shifts.

    Step-by-Step Methodology:

    • Treatment & Harvesting: Treat HCT-116 cells with the established IC₅₀ concentration of the lead THQ-2-one compound (e.g., Compound 6) for 24 hours. Harvest cells by trypsinization and wash twice with ice-cold PBS.

    • RNA Extraction: Lyse cells using 1 mL of TRIzol reagent.

      • Causality: The monophasic solution of phenol and guanidinium isothiocyanate immediately denatures endogenous RNases, preserving the highly unstable mRNA.

    • Phase Separation: Add 200 µL of chloroform, shake vigorously, and centrifuge at 12,000 × g for 15 minutes at 4°C. Extract the upper aqueous phase containing the RNA.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with oligo(dT) primers.

      • Causality: Using oligo(dT) primers selectively transcribes mature, polyadenylated mRNA, excluding ribosomal RNA from the template pool.

    • qPCR Amplification: Prepare reactions using SYBR Green Master Mix. Use specific primer pairs for HIF-1 α , VEGF, p21, and a housekeeping gene (e.g., GAPDH). Run the thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    System Validation & Quality Control:

    • Melt Curve Analysis: Post-amplification, run a melt curve to ensure a single, sharp peak. This validates that the SYBR Green signal is derived from a single specific amplicon and not primer-dimers.

    • Double Normalization ( ΔΔ Ct): Normalize target gene Ct values against GAPDH to account for variations in RNA input, then normalize the treated group against the vehicle control. This ensures that the observed 0.3-fold downregulation of HIF-1 α [4] is a specific drug effect, not a global transcriptional shutdown.

    References

    • Zengin, M.; Tan, O. U.; Arafa, R. K.; Balkan, A. Design and synthesis of new 2-oxoquinoxalinyl-1, 2, 4-triazoles as antitumor VEGFR-2 inhibitors. Bioorganic Chemistry (2022). URL: [Link]

    • Ayoup, M. S., Rabee, A. R., Abdel-Hamid, H., Amer, A., Abu-Serie, M. M., Ashraf, S., ... & Ismail, M. M. F. Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer. ACS Omega (2024). URL: [Link]

    • Bhat, M. F., Luján, A. P., Saifuddin, M., & Poelarends, G. J. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis (2022). URL: [Link]

    Sources

    Microwave-assisted synthesis of quinoxaline compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Microwave-Assisted Synthesis of Quinoxaline Scaffolds Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

    Executive Summary & Mechanistic Rationale

    Quinoxaline derivatives are privileged N,N-heterocyclic scaffolds critical to the development of novel therapeutic agents (antimicrobial, anticancer, antiviral) and advanced organic materials (OLEDs, organic semiconductors). Historically, the synthesis of these compounds—either via the condensation of o-phenylenediamines with 1,2-dicarbonyls or via nucleophilic aromatic substitution (NAS)—has been plagued by extended reaction times (12–48 hours), harsh refluxing conditions, and the requisite use of complex transition-metal catalysts.

    Microwave-assisted organic synthesis (MAOS) fundamentally circumvents these thermodynamic bottlenecks. Instead of relying on inefficient convective heat transfer, microwave irradiation directly couples with the molecular dipoles of the reactants and polar solvents. This dielectric heating induces rapid molecular friction and localized superheating, instantaneously lowering the activation energy barrier. As demonstrated in recent breakthroughs by [1], microwave techniques enable the synthesis of symmetrically 2,3-substituted quinoxalines in a one-pot, catalyst-free procedure within minutes.

    Closed-Loop Workflow & Self-Validation Logic

    To ensure scientific integrity, modern MAOS must be treated as a self-validating system. The workflow below illustrates the logic gate of a microwave protocol, where in-situ monitoring acts as a real-time quality control mechanism.

    G Prep Reaction Preparation (Reactants + Vial) MW Microwave Irradiation (Dynamic Power Control) Prep->MW Monitor In-situ IR Temp & Pressure Monitoring MW->Monitor Check Target Temp Reached Stable Pressure? Monitor->Check Adjust Auto-adjust Power (Prevent Degradation) Check->Adjust No Cool Rapid Air Cooling & Precipitation Check->Cool Yes Adjust->MW Validate Self-Validation (TLC / 1H-NMR) Cool->Validate

    Fig 1: Closed-loop workflow and self-validation in microwave-assisted synthesis.

    Quantitative Performance Data

    The transition from conventional heating to microwave irradiation yields measurable improvements in efficiency, safety, and yield, as detailed in comprehensive reviews by [2].

    Reaction ParameterConventional HeatingMicrowave Irradiation (MAOS)Causality / Mechanistic Benefit
    Reaction Time 12 – 48 hours2 – 10 minutesDirect dielectric heating eliminates thermal gradients, accelerating kinetics.
    Temperature 110°C (Reflux limit)120°C – 160°C (Sealed)Sealed vials allow for safe superheating above the solvent's atmospheric boiling point.
    Catalyst Requirement Heavy metals often requiredCatalyst-free possibleHigh localized energy overcomes activation barriers without transition metals.
    Average Yield 40% – 75%85% – 95%Shorter reaction times prevent thermal degradation and side-product formation.
    Solvent Profile Acetic Acid, Toluene, DMFSolvent-free or EtOH/H₂OPolar green solvents have high loss tangents (tan δ), maximizing microwave absorption.

    Experimental Protocols

    The following protocols have been optimized for single-mode microwave synthesizers (e.g., CEM Discover or Anton Paar Monowave). Every step is designed with explicit causality and built-in validation.

    Protocol A: Green Condensation of Quinoxaline Cores

    Objective: Synthesize the base quinoxaline ring via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.

    • Preparation: Weigh 1.0 mmol of substituted o-phenylenediamine and 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil). Transfer the solids to a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar.

    • Solvent Addition: Add 2.0 mL of a 1:1 Ethanol/Water mixture.

      • Causality: This specific solvent system is chosen because both water and ethanol possess high dipole moments and high loss tangents, making them exceptional microwave absorbers. This ensures rapid, uniform heating while adhering to green chemistry principles.

    • Sealing: Crimp-seal the vial with a Teflon-lined septum.

      • Causality: Sealing the vessel allows the internal pressure to rise, enabling the solvent to superheat beyond its standard boiling point, exponentially increasing the reaction rate according to the Arrhenius equation.

    • Irradiation: Program the microwave to heat the mixture to 120 °C for 5 minutes, utilizing dynamic power attenuation (maximum 150 W).

    • Self-Validation & Workup: Allow the system to rapidly cool via compressed air to 40 °C.

      • Validation Check: The reaction is self-validating through a physical state change. The mixture will transition from a heterogeneous suspension to a clear solution during heating, followed by the spontaneous crystallization of the highly pure quinoxaline product upon cooling. Filter the precipitate, wash with cold water, and dry.

    Protocol B: Catalyst-Free Nucleophilic Aromatic Substitution (NAS)

    Objective: Functionalize the 2,3-positions of the quinoxaline ring, a process historically notorious for low yields, as explored by[3].

    • Preparation: To a 10 mL microwave tube, add 2,3-dichloroquinoxaline (1.0 mmol), the desired nucleophile (e.g., an amine, 2.0 mmol), and triethylamine (TEA) (3.0 mmol).

    • Solvent-Free Mixing: Homogenize the mixture without adding external solvent.

      • Causality: Operating under neat (solvent-free) conditions concentrates the reactants, maximizing molecular collision frequency. The microwave energy directly excites the polar C-Cl and N-H bonds. TEA is strictly required to act as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the incoming nucleophile and driving the equilibrium forward.

    • Irradiation: Irradiate the mixture at 160 °C for 5 minutes.

      • Causality: The extreme, rapid heat pulse provides the necessary energy to overcome the sluggish NAS pathway of chloride leaving groups without relying on palladium or copper catalysts.

    • Workup: Extract the resulting solid residue with dichloromethane (3 x 10 mL), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Self-Validation: Run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 7:3).

      • Validation Check: The complete disappearance of the highly polar 2,3-dichloroquinoxaline starting material spot confirms quantitative conversion. Subsequent ¹H-NMR should validate the absence of primary amine protons (~4.0-5.0 ppm) and the presence of aromatic quinoxaline protons (~7.5-8.5 ppm).

    References

    • Beagle, J. K., Horsting, E., Buechele, J., & Beagle, L. K. (2023). "Microwave-assisted synthesis of quinoxaline derivatives." Results in Chemistry, 6, 101211. URL:[Link]

    • Biesen, L., & Müller, T. J. J. (2021). "Multicomponent and One-Pot Syntheses of Quinoxalines." Advanced Synthesis & Catalysis, 363(4), 980-1006. URL:[Link]

    • Horsting, E. (2022). "Microwave-Assisted Synthesis of Quinoxaline Derivatives." Honors Theses, University of Dayton, 357. URL:[Link]

    Sources

    One-Pot Synthesis of N-Aryl Tetrahydroquinolines: A Detailed Guide for Researchers

    Author: BenchChem Technical Support Team. Date: March 2026

    The N-aryl tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] Traditional multi-step syntheses of these molecules can be time-consuming and generate significant waste. In contrast, one-pot methodologies offer a more efficient and sustainable approach by combining multiple reaction steps into a single, streamlined process. This guide provides a detailed overview of contemporary one-pot strategies for the synthesis of N-aryl tetrahydroquinolines, with a focus on the underlying mechanisms, practical experimental protocols, and key considerations for successful implementation.

    Key Synthetic Strategies

    Two prominent and versatile one-pot approaches for the synthesis of N-aryl tetrahydroquinolines are the Povarov reaction and a sequential reduction/Chan-Evans-Lam coupling. Each offers distinct advantages and is suited to different substrate scopes.

    The Povarov Reaction: A Powerful Aza-Diels-Alder Approach

    The Povarov reaction is a classic and highly effective method for constructing the tetrahydroquinoline core.[1][2][3] In its one-pot, three-component variant, an aniline, an aldehyde, and an alkene react in the presence of a catalyst to form the desired product.[1][2] This reaction typically proceeds via an aza-Diels-Alder mechanism.

    Mechanism of the Povarov Reaction

    The reaction is initiated by the condensation of an aniline and an aldehyde to form an in-situ generated imine. This imine then acts as the diene in a [4+2] cycloaddition with an alkene, which serves as the dienophile. The choice of catalyst is crucial and can significantly influence the reaction's efficiency and selectivity. Lewis acids, such as cerium(III) chloride (CeCl₃·7H₂O), and Brønsted acids, like p-toluenesulfonic acid, are commonly employed to activate the imine towards cycloaddition.[4][5][6]

    Experimental Workflow: Povarov Reaction

    Povarov_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine aniline, aldehyde, alkene, and solvent Add_Catalyst Add catalyst (e.g., Lewis or Brønsted acid) Start->Add_Catalyst Stir Stir at specified temperature Add_Catalyst->Stir Monitor Monitor reaction progress (TLC) Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

    Caption: General workflow for the one-pot Povarov reaction.

    Protocol 1: Lewis Acid-Catalyzed Povarov Reaction

    This protocol is adapted from studies utilizing cerium(III) chloride as a catalyst.[4]

    Materials:

    • Aniline (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 mmol)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol%)

    • Sodium iodide (NaI) (10 mol%)

    • Acetonitrile (5 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

    Procedure:

    • To a stirred solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL), add 3,4-dihydro-2H-pyran (1.2 mmol).

    • Add CeCl₃·7H₂O (10 mol%) and NaI (10 mol%) to the mixture. The addition of NaI can enhance the catalytic activity of the Lewis acid.[4]

    • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-aryl tetrahydroquinoline.

    Reactant A (Aniline)Reactant B (Aldehyde)Reactant C (Alkene)CatalystSolventYield (%)Reference
    AnilineBenzaldehydeDHPCeCl₃·7H₂O/NaIAcetonitrileHigh[4]
    Substituted AnilinesVarious Aromatic AldehydesN-Vinyl-2-pyrrolidoneCeCl₃·7H₂O/NaIAcetonitrileGood to High[4]
    Sequential Reduction / Chan-Evans-Lam Coupling

    This modern one-pot approach provides access to N-aryl tetrahydroquinolines from readily available quinolines and arylboronic acids.[7][8][9][10][11] The process involves two distinct catalytic steps in a single pot: the reduction of the quinoline to a tetrahydroquinoline, followed by an N-arylation reaction.

    Mechanism of Sequential Reduction / Chan-Evans-Lam Coupling

    The first step is the reduction of the quinoline ring, which can be effectively achieved using a Hantzsch ester in the presence of a catalytic amount of arylboronic acid.[7][8][9] The arylboronic acid acts as a catalyst in this reduction step. Subsequently, in the same pot, a copper(II) acetate-catalyzed Chan-Evans-Lam coupling is performed.[7][9] This reaction couples the newly formed secondary amine of the tetrahydroquinoline with an arylboronic acid to form the N-aryl bond. A key feature of this one-pot procedure is that the Hantzsch pyridine, a byproduct of the initial reduction, can act as a base in the subsequent C-N coupling step, thus avoiding the need for an external base.[9]

    Logical Relationship: Dual Role of Arylboronic Acid

    Dual_Role cluster_roles Dual Roles in One-Pot Synthesis Arylboronic_Acid Arylboronic Acid Catalyst Catalyst for Quinoline Reduction Arylboronic_Acid->Catalyst Step 1 Reagent Reagent for N-Arylation Arylboronic_Acid->Reagent Step 2

    Caption: Dual functionality of arylboronic acid in the one-pot synthesis.

    Protocol 2: One-Pot Reduction/Chan-Evans-Lam N-Arylation

    This protocol is based on the work of Bhattacharyya, Senapati, and Das.[9]

    Materials:

    • Quinoline (1.0 mmol)

    • Hantzsch ester (2.2 mmol)

    • Arylboronic acid (1.0 mmol total: 0.3 mmol for reduction, 0.7 mmol for arylation)

    • Copper(II) acetate monohydrate (0.7 mmol)

    • 4 Å Molecular Sieves

    • 1,2-Dichloroethane (DCE) (2 mL)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Petroleum ether and ethyl acetate for elution

    Procedure:

    • In a reaction tube, combine the quinoline (1.0 mmol), Hantzsch ester (2.2 mmol), arylboronic acid (0.3 mmol), and DCE (2 mL).

    • Seal the tube and heat the mixture at 60 °C with continuous stirring for 7 hours.

    • Cool the reaction mixture to room temperature.

    • To the resulting mixture, add the remaining arylboronic acid (0.7 mmol), copper(II) acetate monohydrate (0.7 mmol), and 4 Å molecular sieves.

    • Stir the mixture at room temperature for 40 hours under an air atmosphere.

    • After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the N-aryl tetrahydroquinoline.[7]

    Quinoline SubstrateArylboronic AcidYield (%)Reference
    QuinolinePhenylboronic acid94[10]
    6-MethoxyquinolinePhenylboronic acid96[10]
    6-BromoquinolinePhenylboronic acid86[10]
    Quinoline4-Fluorophenylboronic acid92[7]

    Troubleshooting and Key Considerations

    • Catalyst Choice: The efficiency of the Povarov reaction is highly dependent on the choice of catalyst. For electron-rich anilines and aldehydes, a milder Lewis acid may be sufficient, while more demanding substrates might require stronger acids or additives like NaI.[4]

    • Solvent Effects: The polarity of the solvent can influence reaction rates. In some cases, solvent-free conditions have been shown to be effective.[4]

    • Substrate Scope: Electron-donating or -withdrawing groups on the aniline and aldehyde can affect the reactivity of the in-situ formed imine. It is advisable to perform small-scale test reactions to optimize conditions for new substrates.

    • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions and determining the optimal reaction time.

    • Purification: N-aryl tetrahydroquinolines are often amenable to purification by silica gel chromatography. Choosing an appropriate eluent system is crucial for achieving high purity.

    Conclusion

    One-pot syntheses of N-aryl tetrahydroquinolines represent a significant advancement in synthetic efficiency and sustainability. The Povarov reaction and the sequential reduction/Chan-Evans-Lam coupling are powerful and versatile methods that allow for the construction of these valuable compounds from simple and readily available starting materials. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively apply these protocols to accelerate the discovery and development of new chemical entities in pharmaceuticals and materials science.

    References

    • Forero, J. S. B., Junior, J. J., & da Silva, F. M. (2016). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 13(2), 157-175.
    • Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline deriv
    • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.
    • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (2016).
    • de Paiva, W. F., de Freitas Rego, Y., de Fátima, Â., & Fernandes, S. A. (n.d.). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Thieme E-Books & E-Journals.
    • Bohlmann–Rahtz Pyridine Synthesis. (2025, May 27). J&K Scientific LLC.
    • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive.
    • Bohlmann–Rahtz pyridine synthesis. (n.d.). Wikipedia.
    • Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. (n.d.). Thieme.
    • Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. (2022, August 19). R Discovery.
    • Bhattacharyya, D., Senapati, S. K., & Das, A. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. Synlett, 34(04), 651-656.
    • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. (2012, October 26). Beilstein Journals.
    • Bagley, M. C., Dale, J. W., & Xiong, X. (2007).
    • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
    • One-Pot Synthesis of N-Aryl Tetrahydroquinolines. (2022). Synfacts, 18(10), 1085.
    • Melder, J. J., Heldner, M. L., Kugler, R., Ziegenhagen, L. A., Rominger, F., Rudolph, M., & Hashmi, A. S. K. (2024). Easy Access to Functionalized Indolines and Tetrahydroquinolines via a Photochemical Cascade Cyclization Reaction. Journal of the American Chemical Society, 146(21), 14521–14527.
    • Facile Synthesis of Functionalized Tetrahydroquinolines via Domino Povarov Reactions of Arylamines, Methyl Propiolate and Arom
    • Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. (n.d.).

    Sources

    Application Note: Heterogeneous Catalysis for Direct C3–H Functionalization of Quinoxalin-2(1H)-ones

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Quinoxalin-2(1H)-ones represent a privileged class of nitrogen-fused heteroarenes, serving as core scaffolds in numerous bioactive molecules, including anticancer agents, ALR2 inhibitors, and antimicrobial drugs. Historically, the direct C3–H functionalization of these scaffolds relied heavily on homogeneous transition-metal catalysts (e.g., Pd, Ru, Ir). However, the stringent purity requirements in drug development—specifically the need to eliminate toxic heavy-metal residues from active pharmaceutical ingredients (APIs)—have catalyzed a paradigm shift.

    Recent advancements have established heterogeneous catalysis as the premier methodology for these transformations. By leveraging solid-state photocatalysts (such as graphitic carbon nitride, g-C3N4), metal-organic frameworks (MOFs), and even piezocatalytic ball-milling techniques, researchers can now achieve high-yielding C–C, C–S, and C–N bond formations with near-zero metal leaching, exceptional catalyst recyclability, and mild, environmentally benign conditions 1.

    Scientific Rationale & Mechanistic Causality

    Why Target the C3 Position?

    The quinoxalin-2(1H)-one ring system is inherently electron-deficient due to the electron-withdrawing nature of its two nitrogen heteroatoms and the adjacent carbonyl group. This unique electronic distribution renders the C3 position highly electrophilic , making it exceptionally susceptible to nucleophilic radical addition rather than traditional electrophilic aromatic substitution.

    The Heterogeneous Advantage: g-C3N4 as a Model

    Graphitic carbon nitride (g-C3N4) has emerged as a standout heterogeneous photocatalyst for C3 functionalization 2.

    • Causality of Excitation: g-C3N4 possesses a moderate bandgap of ~2.7 eV. When irradiated with visible blue light, electrons are excited from the valence band (VB) to the conduction band (CB), generating an electron-hole ( e−/h+ ) pair.

    • Radical Generation: The photo-generated holes in the VB possess strong oxidative potential, capable of oxidizing coupling partners (e.g., thiols, amines) into highly reactive radicals via Single Electron Transfer (SET).

    • Aromatization via Oxygen: The CB electrons simultaneously reduce ambient oxygen ( O2​ ) to superoxide radicals ( O2∙−​ ). After the active radical attacks the C3 position of the quinoxalinone, the resulting intermediate is oxidized by O2∙−​ (or the hole directly), followed by deprotonation to restore aromaticity.

    Mechanism Light Visible Light (Energy Source) Cat g-C3N4 Catalyst (Heterogeneous) Light->Cat Excite e- / h+ Pair Generation Cat->Excite Substrate1 Coupling Partner (e.g., R-SH) Excite->Substrate1 SET (h+) Radical Active Radical (e.g., R-S•) Substrate1->Radical Adduct C3-Radical Adduct (Intermediate) Radical->Adduct Addition Quinox Quinoxalin-2(1H)-one Quinox->Adduct Oxidation Oxidation by O2 (Aromatization) Adduct->Oxidation Product C3-Functionalized Product Oxidation->Product -H+, -e-

    Fig 1. Photoredox mechanism for C3-H functionalization via heterogeneous catalysis.

    Quantitative Data Summary: Heterogeneous Systems Comparison

    The following table synthesizes recent empirical data across various heterogeneous catalytic systems applied to quinoxalin-2(1H)-ones, highlighting the versatility of these approaches 34.

    Catalyst SystemReaction TypeCoupling PartnerActivation MethodYield RangeRecyclability
    g-C3N4 Sulfenylation (C–S)ThiolsVisible Light / Air75–95%>6 cycles (No activity loss)
    CsPbBr3 Perovskite Benzotriazolation (C–N)BenzotriazolesBlue LED / Air50–82%>5 cycles
    Ag/g-C3N4 Arylation (C–C)ArylhydrazinesVisible Light / Air70–92%>5 cycles
    Ball Milling (Piezo) Acylation (C–C)Carboxylic AcidsMechanical Force60–88%N/A (Solvent-free)

    Validated Experimental Protocol: Visible-Light-Driven C3-Sulfenylation

    This protocol outlines a self-validating, highly reproducible workflow for the C3-sulfenylation of quinoxalin-2(1H)-ones using recyclable g-C3N4.

    A. Materials & Equipment
    • Substrates: Quinoxalin-2(1H)-one (0.2 mmol), Thiophenol derivative (0.3 mmol).

    • Catalyst: Mesoporous graphitic carbon nitride (mpg-C3N4), 15 mg.

    • Solvent: Acetonitrile ( CH3​CN ), 2.0 mL.

    • Equipment: 10 mL transparent Schlenk tube, 18W Blue LED lamp ( λmax​ = 450 nm), centrifuge.

    B. Step-by-Step Methodology
    • Reaction Assembly: To the 10 mL Schlenk tube, add the quinoxalin-2(1H)-one (0.2 mmol), thiol (0.3 mmol), and g-C3N4 (15 mg). Add 2.0 mL of CH3​CN .

    • Atmospheric Control: Do not purge with inert gas. The reaction requires ambient oxygen as the terminal oxidant. Leave the tube open to the air or loosely capped.

    • Photocatalytic Activation: Place the reaction vessel approximately 5 cm away from the 18W Blue LED lamp. Stir the suspension vigorously (800 rpm) at room temperature for 12 hours.

    • Self-Validation Check 1 (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). Validate completion by the disappearance of the starting material spot ( Rf​≈0.2 ) and the emergence of a new, highly UV-active product spot ( Rf​≈0.5 ).

    • Self-Validation Check 2 (Mechanistic Controls): To validate the photoredox pathway, run two parallel control experiments:

      • Dark Control: Wrap the tube entirely in aluminum foil.

      • Anaerobic Control: Purge the solvent with N2​ for 15 minutes and seal.

      • Expected Result: Both controls should yield 0% product, confirming the absolute necessity of light for SET and O2​ for aromatization.

    C. Catalyst Recovery & Product Isolation
    • Separation: Transfer the crude reaction mixture to a centrifuge tube. Centrifuge at 4000 rpm for 5 minutes. The heterogeneous g-C3N4 will form a distinct solid pellet at the bottom.

    • Product Extraction: Carefully decant the supernatant containing the functionalized product. Concentrate the supernatant under reduced pressure and purify via silica gel column chromatography.

    • Catalyst Recycling: Wash the g-C3N4 pellet sequentially with ethanol (3 × 2 mL) and deionized water (1 × 2 mL) to remove residual organics. Dry the solid in a vacuum oven at 60°C for 2 hours. The catalyst is now ready for the next cycle.

    Workflow Step1 1. Reaction Setup Substrates + Catalyst Step2 2. Activation Visible Light / Air Step1->Step2 Step3 3. Separation Centrifugation Step2->Step3 Completion Step4 Step4 Step3->Step4 Liquid Phase Step5 5. Recycling Wash & Dry Catalyst Step3->Step5 Solid Phase Step6 6. Next Cycle Reuse Catalyst Step5->Step6 Step6->Step1

    Fig 2. Experimental workflow demonstrating heterogeneous catalyst recovery and reuse.

    References

    • Yang, Q., Wang, H., Wang, X., & Lei, Y. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. 1

    • Yang, Q., et al. (2023). Visible-light-promoted direct C-H/S-H cross-coupling of quinoxalin-2(1H)-ones with thiols leading to 3-sulfenylated quinoxalin-2(1H)-ones in air. ResearchGate. 2

    • ResearchGate Database (2025). Piezocatalyzed Decarboxylative Acylation of Quinoxalin-2(1 H )-ones Using Ball Milling. Journal of Organic Chemistry. 3

    • Organic Letters (2025). Visible Light-Induced Sequential Nitrogen Insertion and Benzotriazolation of Quinoxaline-2(1H)-ones. ACS Publications.4

    Sources

    Application Notes and Protocols for Quinoxalinone-Based Non-Nucleoside Reverse Transcriptase Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    For: Researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

    Introduction: The Enduring Challenge of HIV-1 and the Role of Reverse Transcriptase Inhibition

    The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral replication cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][2] Consequently, HIV-1 RT has been a primary target for the development of antiretroviral drugs.

    These inhibitors are broadly categorized into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function.[5]

    While highly effective, the clinical utility of first-generation NNRTIs has been hampered by the rapid emergence of drug-resistant viral strains.[4][6] This has driven the search for new chemical scaffolds that are not only potent against wild-type HIV-1 but also maintain activity against common NNRTI-resistant mutants. Quinoxalinone derivatives have emerged as a promising class of second-generation NNRTIs, demonstrating potent activity and a favorable resistance profile.[4][7] This guide provides an in-depth overview and practical protocols for the evaluation of quinoxalinones as HIV-1 NNRTIs.

    The Quinoxalinone Scaffold: A Privileged Structure for NNRTI Design

    The quinoxalinone core is a heterocyclic motif that has proven to be a versatile scaffold in medicinal chemistry, with applications as inhibitors for various enzymes.[8][9] In the context of HIV-1 NNRTIs, the quinoxalinone structure provides a rigid framework that can be readily functionalized to optimize interactions within the NNIBP. Several quinoxalinone-based compounds have shown potent inhibitory activity against both wild-type and mutant HIV-1 RT.[7][10][11]

    Key Structure-Activity Relationships (SAR)

    The potency of quinoxalinone NNRTIs is highly dependent on the nature and position of substituents on the quinoxalinone ring and its appended moieties. Understanding these relationships is crucial for rational drug design.

    Position/Moiety Favorable Substitutions Impact on Activity Representative Compounds
    N1-position Small alkyl groups, acetate derivatives.Influences binding orientation and potency.[9]HBY 097[7]
    C3-position Groups capable of hydrogen bonding (e.g., amides, esters).[8]Enhances interaction with key residues in the NNIBP.BH6870 (HCV context, but illustrates principle)[8]
    Aromatic Ring Electron-withdrawing groups (e.g., halogens, nitro groups).[9][10]Can increase binding affinity and overall potency.6-FQXPT[10][11]
    Side Chains Flexible chains with terminal aromatic or heterocyclic groups (e.g., ethylpyridylthiourea).Allows for optimal positioning within the "butterfly-like" conformation of the NNIBP.[10][12]QXPT analogues[10][12]

    Experimental Protocols: From Synthesis to Antiviral Evaluation

    Protocol 1: General Synthesis of Quinoxalinone Derivatives

    The synthesis of quinoxalinone derivatives can be achieved through various methods, including classical solution-phase synthesis, solid-phase synthesis, and microwave-assisted reactions.[13] A common approach involves the condensation of an o-phenylenediamine with an α-keto acid or its equivalent, followed by further modifications.

    Objective: To provide a generalized, representative procedure for the synthesis of a C3-functionalized quinoxalinone core.

    Rationale: This multi-step synthesis allows for the introduction of diversity at key positions of the quinoxalinone scaffold, facilitating the exploration of SAR. The reduction of the nitro group followed by intramolecular cyclization is a common and effective strategy.[13]

    Step-by-Step Methodology:

    • Step 1: N-Alkylation of o-nitroaniline. React an appropriate o-nitroaniline with a suitable alkylating agent (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.

    • Step 2: Reduction of the Nitro Group. The nitro group of the N-alkylated product is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation with Pd/C.[13]

    • Step 3: Intramolecular Cyclization. Upon reduction, the resulting diamine undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the dihydroquinoxalinone ring system.

    • Step 4: Oxidation. The dihydroquinoxalinone is oxidized to the aromatic quinoxalinone. Common oxidizing agents include hydrogen peroxide in acetic acid or air oxidation.[13]

    • Step 5: Functionalization. The core quinoxalinone can be further functionalized. For example, the ester at the C3 position can be hydrolyzed to a carboxylic acid and then coupled with various amines to generate a library of amide derivatives.

    SynthesisWorkflow A o-Nitroaniline B N-Alkylation A->B Alkylating Agent, Base C Nitro Reduction B->C Reducing Agent (e.g., SnCl2) D Intramolecular Cyclization C->D E Oxidation D->E Oxidizing Agent F Quinoxalinone Core E->F G Further Functionalization F->G Amide Coupling, etc. H Final NNRTI Analogues G->H

    Caption: Generalized synthetic workflow for quinoxalinone NNRTI analogues.

    Protocol 2: In Vitro HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

    Objective: To determine the 50% inhibitory concentration (IC50) of quinoxalinone compounds against the enzymatic activity of purified HIV-1 RT.

    Rationale: This cell-free assay directly measures the compound's ability to inhibit the target enzyme without the complexities of cell permeability, metabolism, or cytotoxicity.[14] It is a crucial first step in characterizing potential inhibitors.

    Materials:

    • Recombinant HIV-1 RT (commercially available).

    • Template-primer: poly(rA)-oligo(dT)12-18.[14]

    • Labeled nucleotide: [3H]-Thymidine triphosphate ([3H]TTP).[14]

    • Reaction buffer: Tris-HCl, KCl, MgCl2, DTT, pH adjusted.

    • Test compounds (quinoxalinones) dissolved in DMSO.

    • DEAE ion-exchange filter mats or similar capture membrane.[14]

    • Scintillation counter.

    Step-by-Step Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Reaction Setup: In a 96-well plate, mix the reaction buffer, recombinant HIV-1 RT, and various concentrations of the test compounds. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for approximately 10-15 minutes to allow for binding.[14]

    • Initiation of Reaction: Start the polymerization reaction by adding the template-primer and [3H]TTP mixture.

    • Incubation: Incubate the reaction plate at 37°C for 45-60 minutes.[14]

    • Termination and Capture: Stop the reaction by adding cold EDTA or by spotting the reaction mixture directly onto DEAE filter mats. The negatively charged DNA product will bind to the positively charged membrane, while unincorporated [3H]TTP is washed away.

    • Washing: Wash the filter mats several times with a suitable buffer (e.g., sodium phosphate) and then with ethanol to remove unincorporated radioactivity.

    • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    Protocol 3: Cell-Based Antiviral Activity Assay

    Objective: To determine the 50% effective concentration (EC50) of quinoxalinone compounds required to inhibit HIV-1 replication in a cell culture model.

    Rationale: This assay provides a more biologically relevant measure of a compound's potential as a drug by accounting for factors like cell penetration, stability in the cellular milieu, and cytotoxicity.[15][16] Using a reporter virus simplifies the readout and makes the assay amenable to high-throughput screening.[1]

    Materials:

    • Human T-lymphocyte cell line (e.g., MT-2, MT-4).[14][15]

    • HIV-1 strain (e.g., a laboratory-adapted strain like HIV-1 NL4-3, or a luciferase reporter virus).[15][17]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics).

    • Test compounds (quinoxalinones) dissolved in DMSO.

    • 96-well cell culture plates (white, solid-bottom for luminescence assays).[15]

    • Luciferase assay reagent (if using a luciferase reporter virus).

    • Luminometer.

    Step-by-Step Methodology:

    • Compound Plating: Prepare 2-fold serial dilutions of the test compounds in culture medium and add them in triplicate to a 96-well plate.[15]

    • Cell Plating: Add MT-2 cells to each well at a final density of approximately 3 x 10^5 cells/well.[15]

    • Infection: Add a pre-titered amount of the HIV-1 reporter virus to each well. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

    • Cytotoxicity Assessment (Parallel Plate): Set up a parallel plate with the same compound dilutions and cells but without the virus to assess compound cytotoxicity using a suitable method (e.g., MTS or CellTiter-Glo assay).

    • Lysis and Luminescence Reading: After incubation, add the luciferase assay reagent to each well of the infection plate. This lyses the cells and provides the substrate for the luciferase enzyme.

    • Data Acquisition: Measure the luminescence in each well using a luminometer.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

      • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the EC50.

      • Similarly, determine the 50% cytotoxic concentration (CC50) from the parallel cytotoxicity plate.

      • Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more promising therapeutic window.

    ScreeningWorkflow cluster_0 In Vitro Screening cluster_1 Cell-Based Screening A Synthesized Quinoxalinones B Cell-Free RT Enzyme Assay A->B C Determine IC50 B->C D Cell-Based Antiviral Assay C->D Potent Hits F Determine EC50 & CC50 D->F E Cytotoxicity Assay E->F G Calculate Selectivity Index (SI) F->G H Resistance & In Vivo Studies G->H Lead Candidates (High SI)

    Caption: Workflow for the evaluation of quinoxalinone NNRTIs.

    Protocol 4: Assessing NNRTI Resistance

    Objective: To evaluate the efficacy of lead quinoxalinone compounds against known NNRTI-resistant HIV-1 strains and to select for novel resistance mutations.

    Rationale: A key attribute of a next-generation NNRTI is its ability to inhibit viral strains that are resistant to currently approved drugs.[17] This involves testing against site-directed mutants and performing in vitro resistance selection experiments.

    Step-by-Step Methodology (Abbreviated):

    • Testing against Known Mutants:

      • Obtain or generate HIV-1 strains containing common NNRTI resistance mutations (e.g., K103N, Y181C, G190A).[6][17]

      • Perform the cell-based antiviral assay (Protocol 3) using these mutant viruses to determine the EC50.

      • Calculate the fold-change in EC50 for the mutant virus compared to the wild-type virus. A low fold-change indicates that the compound retains activity against the resistant strain.

    • In Vitro Resistance Selection:

      • Infect a T-cell line (e.g., MT-2) with wild-type HIV-1 in the presence of a quinoxalinone compound at a concentration approximately equal to its EC50.[18]

      • Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).[18]

      • When viral breakthrough occurs, harvest the virus-containing supernatant and use it to infect fresh cells with a progressively increasing concentration of the compound.

      • Continue this serial passage for several rounds until a significant increase in the EC50 is observed, indicating the selection of a resistant virus population.[18]

    • Genotypic Analysis:

      • Extract viral RNA from the supernatant of the resistant culture.

      • Perform RT-PCR to amplify the reverse transcriptase gene.

      • Sequence the amplified DNA and compare it to the wild-type sequence to identify mutations that confer resistance to the quinoxalinone compound. Standard genotypic resistance assays are used for this purpose.[19][20]

    Conclusion and Future Perspectives

    Quinoxalinones represent a robust and adaptable chemical scaffold for the development of novel NNRTIs. Their synthetic tractability allows for extensive SAR studies, leading to the identification of compounds with high potency against both wild-type and drug-resistant HIV-1 strains.[10][11] The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro enzymatic and cell-based evaluation, and resistance profiling of new quinoxalinone analogues. Future work in this area will likely focus on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and on understanding the molecular interactions that allow them to overcome resistance, paving the way for the next generation of antiretroviral therapies.

    References

    • A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

    • Butler, S. L., Hansen, M., & Bushman, F. D. (2015). A cell-based strategy to assess intrinsic inhibition efficiencies of HIV-1 reverse transcriptase inhibitors. Antimicrobial agents and chemotherapy, 59(2), 1033–1043. Available at: [Link]

    • Recent advances in the research of quinoxalinone derivatives. Medicinal Chemistry Research. Available at: [Link]

    • Buckheit, R. W., Jr, Watson, K., & Fliakas-Boltz, V. (1999). Potency of nonnucleoside reverse transcriptase inhibitors (NNRTIs) used in combination with other human immunodeficiency virus NNRTIs, NRTIs, or protease inhibitors. Antimicrobial agents and chemotherapy, 43(11), 2825–2827. Available at: [Link]

    • Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. MedCrave online. Available at: [Link]

    • Liu, G., et al. (2015). Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870. Medicinal Chemistry Research, 24(11), 3845–3857. Available at: [Link]

    • Campiani, G., et al. (2000). Non-nucleoside HIV-1 reverse transcriptase inhibitors: synthesis and biological evaluation of novel quinoxalinylethylpyridylthioureas as potent antiviral agents. Antiviral chemistry & chemotherapy, 11(2), 129–144. Available at: [Link]

    • Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: Synthesis and Biological Evaluation of Novel Quinoxalinylethylpyridylthioureas as Potent Antiviral Agents. ResearchGate. Available at: [Link]

    • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

    • Zhang, X., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European journal of medicinal chemistry, 80, 383–392. Available at: [Link]

    • Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. MDPI. Available at: [Link]

    • Font, M., et al. (1997). Synthesis and evaluation of new Reissert analogs as HIV-1 reverse transcriptase inhibitors. 1. Quinoline and quinoxaline derivatives. Journal of medicinal chemistry, 40(12), 1842–1848. Available at: [Link]

    • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available at: [Link]

    • Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. MDPI. Available at: [Link]

    • Singh, H., et al. (2022). In silico design, synthesis and anti-HIV activity of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Computational biology and chemistry, 98, 107675. Available at: [Link]

    • Ranise, A., et al. (2005). Structure-Based Design, Parallel Synthesis, Structure−Activity Relationship, and Molecular Modeling Studies of Thiocarbamates, New Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor Isosteres of Phenethylthiazolylthiourea Derivatives. Journal of Medicinal Chemistry, 48(10), 3634-3649. Available at: [Link]

    • NNRTIs having a quinoxaline skeleton. ResearchGate. Available at: [Link]

    • Fox, Z., et al. (2008). Viral re-suppression and detection of drug resistance following interruption of a suppressive NNRTI-based regimen. AIDS (London, England), 22(17), 2279–2284. Available at: [Link]

    • Fikkert, V., et al. (2006). In Vitro Microbicidal Activity of the Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI) UC781 against NNRTI-Resistant Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 50(5), 1633-1643. Available at: [Link]

    • Fikkert, V., et al. (2006). In vitro microbicidal activity of the nonnucleoside reverse transcriptase inhibitor (NNRTI) UC781 against NNRTI-resistant human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 50(5), 1633–1643. Available at: [Link]

    • Inhibition of HIV-RT of different origin by NNRTI, as detected by... ResearchGate. Available at: [Link]

    • Schmit, J. C., et al. (2014). In Vitro and In Vivo Activities of AIC292, a Novel HIV-1 Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy, 58(2), 799-807. Available at: [Link]

    • How NNRTIs Work. International Association of Providers of AIDS Care (IAPAC). Available at: [Link]

    • Balzarini, J., et al. (1996). Selective pressure of a quinoxaline nonnucleoside inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) on HIV-1 replication results in the emergence of nucleoside RT-inhibitor-specific (RT Leu-74-->Val or Ile and Val-75-->Leu or Ile) HIV-1 mutants. Proceedings of the National Academy of Sciences of the United States of America, 93(14), 7299–7304. Available at: [Link]

    • Tests needed for low levels of NNRTI resistance in patients new to treatment. Aidsmap. Available at: [Link]

    • Drug-Resistance Testing. HIV Management Guidelines. Available at: [Link]

    • Mechanisms of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Animated HIV Science. Available at: [Link]

    • Protocol for Surveillance of initial drug-resistant HIV-1 among ART naive children < 18 months of age newly diagnosed with HI. Paho.org. Available at: [Link]

    • Resistance testing: genotype. Johns Hopkins HIV Guide. Available at: [Link]

    • Sluis-Cremer, N., et al. (2011). HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. Viruses, 3(1), 1-11. Available at: [Link]

    • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Available at: [Link]

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    Troubleshooting & Optimization

    Technical Support Center: Purification of Crude Quinoxaline Compounds by Recrystallization

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude quinoxaline compounds via recrystallization. The following content is structured in a question-and-answer format to directly address specific experimental issues.

    Troubleshooting Guide

    This section addresses common problems encountered during the recrystallization of quinoxaline derivatives, offering explanations and actionable solutions.

    Problem 1: Low or No Crystal Formation Upon Cooling

    Question: I've dissolved my crude quinoxaline in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is disappointingly low. What's going wrong?

    Answer: This is one of the most frequent challenges in recrystallization and can stem from several factors.[1] A systematic approach is necessary to diagnose the issue.

    Possible Causes and Solutions:

    • Excess Solvent: The most common reason for poor or no crystallization is the use of too much solvent, which keeps the compound dissolved even at low temperatures.[1][2]

      • Solution: Gently heat the solution to evaporate some of the solvent.[1][3] Once the volume is reduced, allow the solution to cool again. To prevent this, always use the minimum amount of near-boiling solvent to fully dissolve your crude product.[2]

    • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved quinoxaline is higher than its normal saturation point, but crystallization has not initiated.[1][2]

      • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[2][3] These microscopic scratches provide nucleation sites for crystal growth.

      • Solution 2: Seeding. If you have a small, pure crystal of your quinoxaline compound, add it to the supersaturated solution.[3][4] This "seed" crystal will act as a template for further crystallization.[5]

    • Inappropriate Solvent Choice: The selected solvent may be too "good" at dissolving your compound, meaning it remains soluble even at cold temperatures.[6]

      • Solution: Re-evaluate your solvent selection. An ideal solvent should exhibit high solubility for your quinoxaline at elevated temperatures and low solubility at cooler temperatures.[2][7][8] If a single solvent proves ineffective, a mixed-solvent system can be employed.[3][8]

    • Insufficient Cooling: To maximize your yield, ensure the solution is thoroughly cooled.

      • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20 minutes to promote maximum precipitation of the crystals.[3]

    Problem 2: The Product "Oils Out" Instead of Crystallizing

    Question: Upon cooling, my product separates as an oily liquid rather than forming solid crystals. How can I resolve this?

    Answer: "Oiling out" occurs when the crude product separates from the solution as a liquid instead of a solid crystalline lattice.[1][9] This is often due to the melting point of the compound being lower than the boiling point of the solvent or the presence of significant impurities that depress the melting point.[1][4][10]

    Possible Causes and Solutions:

    • High Solvent Boiling Point: The solvent's boiling point is higher than the melting point of your quinoxaline derivative.

      • Solution: Select a solvent with a lower boiling point.[4]

    • High Impurity Level: A large amount of impurity can significantly lower the melting point of your compound.

      • Solution 1: Attempt to redissolve the oil by heating the solution and adding a small amount of additional solvent. Allow it to cool very slowly.[1]

      • Solution 2: If oiling out persists, it may be necessary to first purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[4][7]

    • Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over crystallization.

      • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]

    Problem 3: Colored Impurities in the Final Product

    Question: My recrystallized quinoxaline crystals are colored, but the pure compound should be colorless. How can I remove these colored impurities?

    Answer: Colored impurities are common in organic synthesis and can arise from side reactions or the oxidation of starting materials or products.[7]

    Possible Causes and Solutions:

    • Trapped Impurities: The colored molecules may be trapped within the crystal lattice of your product.

      • Solution: Use Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration.[7][9][11] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb your desired product.[4]

    • Oxidation: The reactants or the quinoxaline product itself may be susceptible to oxidation, leading to colored byproducts.

      • Solution: If sensitivity to air is suspected, perform the reaction and purification under an inert atmosphere, such as nitrogen or argon.[7]

    Problem 4: Low Yield After Recrystallization

    Question: I've successfully obtained pure crystals, but my final yield is very low. What are the common causes of product loss?

    Answer: While some product loss is inherent to the recrystallization process, several factors can lead to an excessively low yield.[2]

    Possible Causes and Solutions:

    • Using Too Much Solvent: As mentioned earlier, this is a primary cause of low yield as a significant portion of the product remains in the mother liquor.[2][3]

      • Solution: Always use the minimum amount of hot solvent required for dissolution.[2] You can attempt to recover more product from the filtrate by evaporating some of the solvent and re-cooling.[3]

    • Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is necessary, the product can crystallize on the filter paper or in the funnel if the solution cools too quickly.[9][12]

      • Solution: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[4] Using a slight excess of solvent can also help, with the excess being evaporated after filtration.[9]

    • Excessive Washing of Crystals: Washing the collected crystals with too much solvent, or with solvent that is not sufficiently cold, can redissolve some of the product.[2]

      • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[2][3]

    Frequently Asked Questions (FAQs)

    Q1: How do I select the best solvent for recrystallizing my quinoxaline derivative?

    An ideal recrystallization solvent should dissolve the quinoxaline compound well at high temperatures but poorly at low temperatures.[7][8] Ethanol is a commonly used and often effective solvent for quinoxaline derivatives.[7][13][14][15][16][17] To find the optimal solvent, you should perform solubility tests with small amounts of your crude product in various solvents at both room temperature and their boiling points.[2][7]

    Solvent SystemSuitability for Quinoxaline DerivativesReference
    EthanolCommonly used and effective for many derivatives.[7][13]
    Methanol/WaterGood for compounds soluble in methanol but less so in water.[3]
    TolueneSuitable for less polar derivatives.[3]
    Ethyl Acetate/HexaneOften used for purification via column chromatography, can be adapted for recrystallization.[3]

    Q2: What is a mixed-solvent system and when should I use it?

    A mixed-solvent system, or multi-solvent recrystallization, is used when no single solvent has the ideal solubility characteristics for your compound.[8] This typically involves a "good" solvent in which your quinoxaline is highly soluble and a "poor" solvent in which it is insoluble.[3]

    The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (turbid), indicating the solution is saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3][4]

    Q3: My purified quinoxaline product has a low and broad melting point. What does this indicate?

    A low and broad melting point range is a strong indicator that your product is still impure.[7] Pure crystalline solids typically have a sharp and well-defined melting point. Further purification, such as a second recrystallization with a different solvent system or column chromatography, is recommended.[7]

    Q4: Can I use column chromatography to purify my crude quinoxaline before recrystallization?

    Yes, this is often a very effective strategy, especially when dealing with highly impure samples or when impurities have similar solubility profiles to your product, leading to co-crystallization.[7] Silica gel is the most common stationary phase for column chromatography of quinoxalines, with a mobile phase typically consisting of a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate).[3][7]

    Experimental Protocols

    General Procedure for Recrystallization of a Quinoxaline Derivative
    • Solvent Selection: Based on solubility tests, choose an appropriate solvent or solvent system.[3]

    • Dissolution: Place the crude quinoxaline solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[3][11]

    • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.[11]

    • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[8][11]

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.[3][11]

    • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3][18]

    • Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.[7][18]

    Visualizations

    Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation Start Crude Quinoxaline Product Solvent_Selection Select Appropriate Solvent(s) Start->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Charcoal Add Activated Charcoal (if necessary) Dissolve->Charcoal Colored Solution Hot_Filter Hot Gravity Filtration (if necessary) Dissolve->Hot_Filter Insoluble Impurities Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool Clear Solution Charcoal->Hot_Filter Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Quinoxaline Crystals Dry->End

    Caption: General workflow for the recrystallization of quinoxaline compounds.

    Troubleshooting_Crystallization Start No Crystals Formed Upon Cooling Too_Much_Solvent Too Much Solvent Used? Start->Too_Much_Solvent Supersaturated Solution Supersaturated? Too_Much_Solvent->Supersaturated No Action_Boil Boil Off Some Solvent Too_Much_Solvent->Action_Boil Yes Wrong_Solvent Incorrect Solvent? Supersaturated->Wrong_Solvent No Action_Scratch Scratch Flask or Add Seed Crystal Supersaturated->Action_Scratch Yes Action_Reevaluate Re-evaluate Solvent Choice Wrong_Solvent->Action_Reevaluate Yes Success Crystals Form Action_Boil->Success Action_Scratch->Success Action_Reevaluate->Success

    Caption: Decision tree for troubleshooting failure of crystallization.

    References

    • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
    • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
    • Unknown. (n.d.). Recrystallization1.
    • BenchChem. (2025). Refinement of work-up procedures for quinoxaline synthesis.
    • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
    • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
    • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
    • Unknown. (n.d.). recrystallization.pdf.
    • BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
    • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
    • BenchChem. (2025). Overcoming challenges in the purification of quinoxaline derivatives.
    • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
    • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
    • BenchChem. (2025). Technical Support Center: Purification of 2,3-Dihydroxyquinoxaline by Recrystallization.
    • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
    • ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
    • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
    • Omics. (2012, October 31). to study the effect of solvent on the synthesis of novel quinoxaline derivatives.
    • Unknown. (n.d.). Recrystallization-1.pdf.
    • ACG Publications. (2013, May 3). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
    • BenchChem. (2025). Refining protocols for consistent results in quinoxaline-based experiments.
    • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
    • BenchChem. (2025). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.
    • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.
    • ResearchGate. (n.d.). Scheme 1 Synthesis of reference quinoxaline derivatives Q1-Q4.
    • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
    • MDPI. (2023, November 23). Methods of Preparation of Quinoxalines | Encyclopedia.
    • BenchChem. (2025). Technical Support Center: Solvent Effects on Quinoxaline Functionalization.
    • Nature. (2025, April 15). Impact of impurities on crystal growth.
    • ijpsjournal.com. (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
    • BenchChem. (2025). troubleshooting common problems in quinoxaline synthesis.
    • Unknown. (n.d.). Purifying by recrystallisation.
    • PubMed. (n.d.). Solution-phase reductive cyclization of 2-quinoxalinol analogs: systematic study of parallel synthesis.
    • Unknown. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
    • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

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    Technical Support Center: Optimizing Quinoxaline Derivative Crystallization

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of quinoxaline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the recrystallization of this important class of N-heterocyclic compounds. Here, we will address common issues, with a focus on overcoming low yields, to ensure you can obtain your target compounds with the desired purity and in sufficient quantities for your research.

    Frequently Asked Questions (FAQs)

    Here are some of the most common questions we receive regarding the purification of quinoxaline derivatives.

    Q1: What are the primary methods for purifying synthesized quinoxaline compounds?

    A1: The most prevalent and effective methods for the purification of quinoxaline derivatives are recrystallization and column chromatography.[1] Recrystallization is particularly powerful for obtaining highly pure crystalline material, assuming a suitable solvent can be identified. Column chromatography, typically using silica gel, is excellent for separating the desired product from impurities with different polarities.[1][2]

    Q2: How do I choose the best solvent for recrystallizing my quinoxaline derivative?

    A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][3] For quinoxaline derivatives, ethanol is a very common and effective choice.[1][2] However, the best approach is empirical. You should test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at both room temperature and their boiling points to find the optimal one.[4][5]

    Q3: My purified quinoxaline has a low and broad melting point. What does this signify?

    A3: A low and broad melting point range is a strong indicator that your product is still impure.[1] Pure crystalline compounds typically exhibit a sharp, well-defined melting point. This result suggests that further purification, such as another recrystallization with a different solvent system or column chromatography, is necessary.[1]

    Q4: I'm not getting any crystals to form, even after cooling the solution. What should I do?

    A4: This is a common issue that can often be resolved with a few simple techniques. First, try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[5][6] If that doesn't work, you can try adding a "seed crystal" of the pure compound to induce crystallization.[5][6] Further cooling the solution in an ice bath can also help to promote crystal formation.[2][5]

    In-Depth Troubleshooting Guide for Low Recrystallization Yield

    Low recovery of your target quinoxaline derivative after recrystallization can be a significant roadblock in your research. This guide provides a systematic approach to diagnosing and resolving the root causes of this issue.

    Problem 1: Minimal or No Crystal Formation Upon Cooling

    If you are observing very few or no crystals after the cooling process, it is likely due to one of the following reasons:

    • Cause A: Excessive Solvent Usage This is the most frequent cause of low yield.[7] Using too much solvent will keep your compound dissolved even at low temperatures.[8]

      • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration of your compound.[3] Once the solution is more concentrated, allow it to cool again slowly.[3] To avoid this in the future, always use the minimum amount of hot solvent necessary to fully dissolve your crude product.[6][9]

    • Cause B: The Solution is Supersaturated Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature.[7][10] In this state, crystallization is kinetically hindered and requires a nucleation event to begin.[10]

      • Solution 1: Induce Nucleation. As mentioned in the FAQs, scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[6]

      • Solution 2: Seeding. The most effective way to induce crystallization is to add a single, small crystal of the pure quinoxaline derivative (a seed crystal) to the supersaturated solution.[6]

      • Solution 3: Mechanical Agitation. Gentle, low-frequency vibration or stirring can sometimes promote crystal growth by facilitating the movement of molecules to the growing crystal lattice.[11]

    • Cause C: Inappropriate Solvent Choice The solubility curve of your compound in the chosen solvent may not be steep enough, meaning there isn't a significant difference in solubility between the hot and cold solvent.[12]

      • Solution: Re-evaluate your solvent selection. A good solvent should have a high-temperature differential in solubility for your compound.[12] If a single solvent proves ineffective, a mixed-solvent system can be a powerful alternative.[2][13]

    Problem 2: The Compound "Oils Out" Instead of Crystallizing

    Observing an oily liquid separating from the solution instead of solid crystals can be frustrating. This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3][14]

    • Cause A: High Solute Concentration or Rapid Cooling A highly concentrated solution or cooling the solution too quickly can lead to the separation of the solute as a liquid phase.[6]

      • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[3][6] Then, allow the solution to cool much more slowly.

      • Solution 2: Vigorous Agitation. As the solution cools, stirring it vigorously can sometimes break up the oil into smaller droplets, which may then serve as nuclei for crystallization.[3]

    • Cause B: Presence of Impurities Impurities can disrupt the crystal lattice formation and promote oiling out.[6][15]

      • Solution: Consider a preliminary purification step before recrystallization. Running the crude material through a short plug of silica gel can remove baseline impurities and may facilitate successful crystallization.[6]

    Problem 3: Significant Product Loss During Workup

    Even with good crystal formation, you can still experience low yields due to losses during the isolation and washing steps.

    • Cause A: Premature Crystallization During Hot Filtration If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, your product can crystallize in the filter funnel, leading to significant loss.[3]

      • Solution: Use a slight excess of hot solvent to ensure the compound remains dissolved.[3] Additionally, pre-heating the filter funnel and receiving flask with hot solvent can prevent a drop in temperature during filtration.[3]

    • Cause B: Excessive Washing of Crystals Washing the collected crystals is necessary to remove residual mother liquor. However, using too much washing solvent or a solvent in which the product has some solubility will dissolve some of your hard-earned crystals.[2]

      • Solution: Always wash your crystals with a minimal amount of ice-cold solvent.[2] The cold temperature will minimize the solubility of your product in the wash solvent.

    Experimental Protocols & Data

    Protocol 1: Single-Solvent Recrystallization
    • Solvent Selection: Empirically determine the best solvent by testing the solubility of a small amount of your crude quinoxaline derivative in various solvents at both room and elevated temperatures. Ethanol is often a good starting point.[1]

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent dropwise until the solid is just completely dissolved.[9][13]

    • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a gravity filter funnel and a clean receiving flask. Add a slight excess of hot solvent to the solution and pour it through the hot filter setup.[3]

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]

    • Drying: Dry the crystals under vacuum to remove any residual solvent.

    Protocol 2: Mixed-Solvent Recrystallization

    This technique is useful when a single solvent is not effective.[2] It employs a pair of miscible solvents: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble.[13]

    • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

    • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise with constant swirling until the solution just begins to turn cloudy (turbid).[2][13] This cloudiness indicates the point of saturation.

    • Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[2]

    • Crystallization and Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

    Data Presentation: Common Recrystallization Solvents for Quinoxaline Derivatives
    Recrystallization Solvent(s)Typical OutcomeReference(s)
    EthanolOften yields pure, crystalline solids. A common and effective choice.[2]
    Ethanol/WaterA good mixed-solvent system for increasing insolubility upon cooling.[12]
    TolueneSuitable for less polar quinoxaline derivatives.[2]
    Ethyl Acetate/HexaneA common system often used after purification by column chromatography.[2]

    Visualizing the Workflow

    A systematic approach is key to troubleshooting recrystallization issues. The following diagram outlines a decision-making process for addressing common challenges.

    G start Low Yield After Recrystallization check_crystals Did Crystals Form? start->check_crystals oiled_out Did the Compound 'Oil Out'? check_crystals->oiled_out Yes too_much_solvent Probable Cause: Too Much Solvent check_crystals->too_much_solvent No supersaturated Probable Cause: Supersaturation check_crystals->supersaturated No rapid_cooling Probable Cause: Cooling too rapid or MP is too low for solvent. oiled_out->rapid_cooling Yes impurities Probable Cause: High impurity content. oiled_out->impurities Yes product_loss Probable Cause: Product loss during washing/filtration. oiled_out->product_loss No solve_solvent Solution: Boil off some solvent and re-cool slowly. too_much_solvent->solve_solvent solve_nucleation Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. supersaturated->solve_nucleation solve_oiling1 Solution: Re-heat, add more 'good' solvent, and cool very slowly. rapid_cooling->solve_oiling1 solve_oiling2 Solution: Change to a different solvent system or pre-purify. impurities->solve_oiling2 solve_loss Solution: - Use minimal ice-cold solvent for washing. - Pre-heat filtration apparatus. product_loss->solve_loss

    Caption: A decision tree for troubleshooting common quinoxaline crystallization problems.

    References

    • Methods for improving the purity of synthesized quinoxaline compounds. - Benchchem.
    • Refinement of work-up procedures for quinoxaline synthesis - Benchchem.
    • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma.
    • Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
    • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
    • Nucleation and Crystal Growth: Recent Advances and Future Trends - MDPI.
    • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry.
    • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
    • Recrystallization-1.pdf.
    • Crystallization of APIs: Methods and Challenges - BOC Sciences.
    • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC.
    • Recrystallization.
    • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem.
    • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
    • Pharmaceutical Crystallization in drug development - Syrris.
    • Crystallization.
    • Refining protocols for consistent results in quinoxaline-based experiments - Benchchem.
    • Recrystallization.
    • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
    • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI.
    • Impact of impurities on crystal growth.
    • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC.
    • Experiment 2: Recrystallization.
    • Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
    • Shaken or stirred: the key to faster crystal growth - SCHOOL OF SCIENCE THE UNIVERSITY OF TOKYO - 東京大学 大学院理学系研究科・理学部.
    • Growing Crystals - MIT.
    • 4 Recrystallization Methods for Increased Yield - YouTube. Available at: [Link]

    • Recrystallization1.
    • Are there any general rules for choosing solvents for recrystallization?.
    • Impact of impurities on crystal growth | Request PDF - ResearchGate.
    • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - ResearchGate.
    • 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate.
    • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
    • Effects of impurities on crystal growth processes - ScholarBank@NUS.
    • The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization | Request PDF - ResearchGate.
    • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
    • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking - ResearchGate.
    • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate.

    Sources

    Technical Support Center: Troubleshooting Emulsion Formation in Quinoxaline Extraction

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. Liquid-liquid extraction (LLE) is a foundational technique for isolating quinoxaline derivatives following the condensation of o-phenylenediamines and 1,2-dicarbonyls. However, researchers frequently encounter stable emulsions—cloudy, milky layers at the aqueous-organic interface that refuse to separate.

    This guide provides a mechanistic understanding of why these emulsions form and actionable, self-validating protocols to break them without compromising your compound's yield or purity.

    Diagnostic Workflow

    Workflow A Emulsion Detected B Physical: Centrifugation (2500 rpm, 10 min) A->B Step 1 C Chemical: Salting Out (Add Saturated NaCl) B->C Fails F Clean Phase Separation B->F Resolves D Chemical: pH Adjustment (Neutralize to pH 8) C->D Fails C->F Resolves E Mechanical: Filtration (Celite Pad) D->E Fails D->F Resolves E->F Final Step

    Escalation workflow for resolving emulsions in quinoxaline liquid-liquid extraction.

    Frequently Asked Questions (FAQs)

    Q1: Why do emulsions consistently form during the liquid-liquid extraction of my synthesized quinoxalines? A: Emulsion formation is rarely random; it is a symptom of the chemical environment. In quinoxaline synthesis, unreacted o-phenylenediamines, partially reacted intermediates, or polymeric byproducts possess both polar (amine) and non-polar (aromatic) domains[1]. These molecules act as classical amphiphilic surfactants, lowering the interfacial tension between the aqueous and organic phases[2]. When subjected to high-shear mixing (vigorous shaking), the liquids break into microscopic droplets stabilized by these surfactants, creating a persistent emulsion[3].

    Q2: I have a stubborn emulsion right now. What is the least invasive physical method to break it without altering my yield? A: Before adding chemicals, apply physical force. The most effective non-invasive method is centrifugation [4]. Centrifugal force artificially increases the gravity pull, accelerating the coalescence of the dispersed droplets based on their density differentials[5]. If a centrifuge is unavailable, simply allowing the separatory funnel to stand while gently stirring the interface with a glass rod can promote coalescence without introducing new variables[6][7]. Moving forward, prevent emulsions by gently swirling rather than vigorously shaking the separatory funnel, which maintains surface area for mass transfer while minimizing shear[8].

    Q3: Physical methods failed. How does "salting out" work mechanistically, and is it safe for quinoxalines? A: "Salting out" is highly effective and safe for quinoxalines. By adding a saturated solution of sodium chloride (brine) or solid NaCl to the emulsion, you drastically increase the ionic strength of the aqueous phase[8]. Mechanistically, water molecules preferentially solvate the highly charged sodium and chloride ions, which decreases the solubility of organic molecules in the aqueous layer and raises the interfacial tension[2]. This forces the surfactant-like impurities and your target quinoxaline into the organic phase, causing the emulsion droplets to merge and the phases to separate[7].

    Q4: Can adjusting the pH break the emulsion, and what are the risks to my quinoxaline product? A: Yes, pH adjustment is a powerful tool, but it requires caution. Quinoxalines are weakly basic nitrogen-containing heterocycles. If your aqueous phase is too acidic, the quinoxaline nitrogen protonates, forming a water-soluble salt[5]. This protonated state is highly amphiphilic and will migrate to the interface, stabilizing the emulsion. By carefully adjusting the aqueous phase to a neutral or slightly basic pH (pH 7.5–8.5), you ensure the quinoxaline remains in its neutral, lipophilic state. This eliminates its surfactant properties and drives it entirely into the organic phase, breaking the emulsion[3]. Self-Validation Tip: Always spot both the organic and aqueous layers on a TLC plate after pH adjustment to ensure your product hasn't unexpectedly partitioned into the aqueous waste.

    Q5: There is a cloudy, particulate-laden interface that won't resolve with salt or pH changes. What is the protocol? A: You are likely dealing with a "Pickering emulsion," which is mechanically stabilized by fine solid particulates (e.g., precipitated catalysts, insoluble polymeric side-products) accumulating at the phase boundary[3]. Chemical demulsifiers will not work here. The definitive solution is to filter the entire biphasic mixture through a pad of Celite or phase separation filter paper[3][7]. The filter media traps the stabilizing particulates, allowing the clean organic and aqueous liquids to pass through and separate immediately in the receiving flask.

    Quantitative Data: Emulsion-Breaking Techniques
    TechniqueMechanism of ActionEfficacy RateTime RequiredRisk to Target Analyte
    Centrifugation Density-driven droplet coalescenceHigh10-15 minsLow (Non-invasive)
    Salting Out (Brine) Increases aqueous ionic strengthHigh5-10 minsLow
    pH Adjustment Neutralizes amphiphilic chargesMedium-High10-20 minsMedium (Requires TLC validation)
    Celite Filtration Removes particulate stabilizersHigh (for solids)15-25 minsLow (Minor product retention on pad)
    Thermal Alteration Alters viscosity and densityLow-Medium>30 minsHigh (Thermal degradation risk)
    Step-by-Step Methodologies
    Protocol 1: The "Prevention-First" Liquid-Liquid Extraction (LLE)

    Objective: Extract quinoxaline derivatives while minimizing shear-induced emulsification.

    • Preparation: Dilute the crude quinoxaline reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane)[9].

    • Transfer: Pour the mixture into a separatory funnel. Add an equal volume of distilled water or mild bicarbonate solution (to ensure neutral/basic pH).

    • Contacting the Phases: Do not shake vigorously. Instead, invert the separatory funnel and gently swirl the contents in a circular motion for 2–3 minutes[8].

    • Venting: Periodically open the stopcock (pointing away from yourself and others) to release any pressure buildup[3].

    • Separation: Place the funnel on a ring stand and allow the phases to separate. The interface should be sharp.

    Protocol 2: The Escalation Protocol for Breaking Stubborn Emulsions

    Objective: Systematically resolve an existing emulsion using validated physical and chemical interventions.

    • Step 1 (Time & Agitation): Allow the funnel to sit undisturbed for 15 minutes. Gently tap the side of the glass or stir the emulsion layer slowly with a glass rod to promote droplet merging[6][7].

    • Step 2 (Salting Out): If the emulsion persists, add 10–20% (v/v) of saturated NaCl solution (brine) directly to the funnel[3]. Swirl gently for 1 minute and let stand.

    • Step 3 (Centrifugation): If chemical alteration is undesirable, drain the emulsified portion into balanced centrifuge tubes. Centrifuge at 2500–3000 rpm for 10 minutes[4]. Carefully pipette the separated layers back into their respective bulk phases.

    • Step 4 (Filtration): If a cloudy particulate interface is visible, prepare a Büchner funnel with a 1-inch pad of Celite. Wet the pad with your organic solvent. Vacuum filter the entire emulsified mixture through the Celite[7]. Transfer the filtrate back to a clean separatory funnel; the phases will now separate cleanly.

    References
    • BenchChem. "Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction."
    • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions."
    • K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction."
    • AZoM.
    • University of Helsinki. "Course # KEM332 Sampling & Sample Preparation 2021/Part 6 Extraction Techniques (II): Liquid-Liquid Extraction."
    • BenchChem. "Breaking Emulsions in Ditridecylamine (DTDA) Solvent Extraction."
    • University of York. "Problems with extractions - Chemistry Teaching Labs."
    • BenchChem. "Methods for improving the purity of synthesized quinoxaline compounds."
    • Indian Academy of Sciences. "Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines..."
    • BenchChem. "Refinement of work-up procedures for quinoxaline synthesis."

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    Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Tetrahydroquinazolines

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to the synthesis of tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Tetrahydroquinazolines are essential structural motifs in a vast array of natural products and pharmaceutically active compounds, making their efficient synthesis a high-value goal in medicinal chemistry[1].

    This resource provides field-proven insights through troubleshooting guides and FAQs to address common challenges, from low yields to purification difficulties. Our aim is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions with confidence.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses common high-level questions encountered during the planning and execution of tetrahydroquinazoline synthesis.

    Q1: There are numerous synthetic routes to tetrahydroquinazolines. Which one is most suitable for my target molecule?

    A: The optimal route depends on the substitution pattern of your target and the availability of starting materials. Here’s a brief overview of common strategies:

    • Cyclocondensation Reactions: These are among the most traditional and versatile methods. They typically involve the reaction of guanidine derivatives with aldehydes and ketones to yield C2-substituted tetrahydroquinazolines[1]. A notable example is the multicomponent Biginelli reaction, which can produce tetrahydroquinazolinones in moderate to high yields using simple, readily available chemicals[2].

    • [4+2] Cycloadditions (Povarov-Type Reactions): This is a powerful method for constructing the tetrahydroquinoline core, often involving the reaction of an imine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene[3]. Asymmetric variants using chiral catalysts can provide excellent enantioselectivity[4][5].

    • Catalytic Hydrogenation of Quinolines: If the corresponding quinoline precursor is accessible, its reduction is a direct route to the tetrahydroquinoline scaffold. Catalysts like Palladium on Carbon (Pd/C) are commonly used and offer high yields[6]. This method is particularly useful when working with sensitive functional groups, as conditions can often be tuned to avoid their reduction[6].

    • "Borrowing Hydrogen" Methodology: This modern, atom-economical approach uses catalysts (e.g., manganese pincer complexes) to temporarily "borrow" hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in the cyclization cascade. The only byproduct is water, making it a green chemistry alternative[7].

    Q2: How do I select the appropriate catalyst for my synthesis?

    A: Catalyst selection is critical and is dictated by the reaction mechanism.

    • For Cycloadditions (Povarov-Type): Lewis acids like Cu(OTf)₂, AlCl₃, or Brønsted acids such as chiral phosphoric acids are commonly employed to activate the imine intermediate toward nucleophilic attack by the alkene[3].

    • For Hydrogenation: Heterogeneous catalysts are the standard. 5% or 10% Palladium on Carbon (Pd/C) is a robust choice for reducing the quinoline ring system[6]. For asymmetric hydrogenations, chiral Iridium (Ir) complexes have proven effective, where solvent choice can surprisingly dictate the resulting enantiomer[4][8].

    • For "Borrowing Hydrogen" Cascades: These reactions rely on specific transition-metal complexes designed for acceptorless dehydrogenation, such as those based on Manganese (Mn) or Ruthenium (Ru)[7].

    • For Oxidative Couplings: Iodine-mediated reactions can facilitate intramolecular C-H amination to form fused polycyclic systems under transition-metal-free conditions[9].

    Q3: What are the most critical reaction parameters to control for a successful synthesis?

    A: Beyond the choice of reactants and catalyst, three parameters are paramount:

    • Solvent and Anhydrous Conditions: The stability of key intermediates, such as imines in Povarov-type reactions, is highly dependent on the solvent and the absence of water. Imines are susceptible to hydrolysis, which can drastically reduce yields. Therefore, using dry solvents and reagents is crucial[3]. Solvent polarity can also significantly impact reaction rates and solubility[3].

    • Temperature: Temperature control is a balancing act. Higher temperatures can accelerate the reaction but may also lead to the decomposition of starting materials, intermediates, or the final product[3]. For catalytic hydrogenations, temperature and hydrogen pressure must be carefully optimized to prevent incomplete reactions or the formation of byproducts[10].

    • Stoichiometry and Reagent Purity: The purity of starting materials is essential, as impurities can poison catalysts or introduce side reactions[10][11]. The stoichiometry, particularly in multicomponent reactions, should be optimized. For instance, using an excess of one reactant might be necessary to drive the reaction to completion[11].

    Q4: How can I effectively monitor the progress of my reaction?

    A: Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring the consumption of starting materials and the appearance of the product spot. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique[3][11].

    Section 2: Troubleshooting Guide

    This guide provides solutions to specific problems you may encounter during your experiments.

    Problem: Low or No Product Yield

    Q: My reaction is resulting in a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

    A: This is a frequent challenge that requires a systematic approach to diagnose. The cause often lies in one of three areas: reagent/catalyst integrity, reaction conditions, or intermediate stability.

    Troubleshooting Steps & Causality:

    • Verify Starting Material and Reagent Purity: Impurities in reactants can poison catalysts or lead to unwanted side reactions, consuming your starting materials without forming the desired product[11]. Action: Confirm the purity of your starting materials via NMR or LC-MS. If necessary, purify them before use.

    • Ensure Anhydrous Conditions (Especially for Imine-Based Reactions): Many syntheses proceed via an imine intermediate, which is highly susceptible to hydrolysis. The presence of water will decompose this key intermediate, halting the reaction. Action: Use freshly distilled, anhydrous solvents. Dry glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use reagents from freshly opened bottles or that have been stored properly.

    • Optimize Catalyst Choice and Loading: The chosen catalyst may be inefficient for your specific substrate. Action: Screen a panel of catalysts. For example, in a Povarov reaction, if Cu(OTf)₂ gives a low yield, try other Lewis acids like AlCl₃ or a Brønsted acid[3]. The catalyst loading is also key; typically starting around 10 mol% is recommended, but this can be adjusted up or down[3].

    • Systematically Vary the Temperature: The initial reaction temperature may be too low (slow kinetics) or too high (decomposition). Action: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 45°C, 60°C) to find the optimal point[3].

    • Check Solvent Effects: Solvent polarity can dramatically influence reaction rates and intermediate stability. Action: Test a range of anhydrous solvents with varying polarities, such as toluene, ethanol, dichloromethane (DCM), or diethyl ether[3].

    Troubleshooting_LowYield start Low or No Yield check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Ensure Anhydrous Conditions check_reagents->check_conditions If pure optimize_catalyst Screen Catalyst Type & Loading check_conditions->optimize_catalyst If dry optimize_temp Vary Reaction Temperature optimize_catalyst->optimize_temp If no improvement optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If no improvement success Yield Improved optimize_solvent->success If optimized

    Caption: Troubleshooting flowchart for low yields.

    Problem: Significant Side Product Formation

    Q: My TLC plate shows multiple spots, and purification is difficult. How can I identify and minimize these side products?

    A: Side product formation often points to a lack of selectivity in the reaction. Identifying the impurities can provide crucial clues.

    Common Side Products & Solutions:

    • Quinazolinone Byproducts: In certain syntheses, over-oxidation or alternative cyclization pathways can lead to the formation of a quinazolinone[11]. Solution: Adjusting the pH or using an excess of a specific reagent (like formamide in the Niementowski reaction) can favor the desired pathway[11].

    • Uncyclized Intermediates: In tandem reactions, the process might stall after the first step. For example, in a Pd-catalyzed synthesis, an uncyclized urea product might be isolated instead of the target tetrahydroquinazoline[12]. Solution: This often indicates that the cyclization step is the rate-limiting one. Adding a specific additive (e.g., molecular iodine was found to promote this cyclization) or increasing the temperature may be necessary to drive the reaction to completion[12].

    • Decomposition Products: If you observe charring or a complex mixture of spots, your reactants or product may be decomposing under the reaction conditions. Solution: Lower the reaction temperature and monitor the reaction more frequently to stop it once the starting material is consumed, preventing prolonged heating[3].

    Problem: Difficulty in Product Purification

    Q: My crude product is an oil or is difficult to separate from impurities by column chromatography. What are my options?

    A: Purification is a critical step for obtaining high-quality material. When standard methods fail, alternative strategies are needed.

    Purification Strategies:

    • Optimize Column Chromatography: If your product is tailing on the silica gel column, it may be due to its basicity. Action: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to the eluent to improve peak shape[6].

    • Recrystallization: This is an excellent and cost-effective method for achieving high purity if a suitable solvent system can be found[11]. Action: Screen various solvents and solvent mixtures (e.g., ethanol-diethyl ether, hexane-ethyl acetate) to find conditions where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

    • Salt Formation: Converting a basic product into its salt (e.g., a hydrochloride salt) can often induce crystallization and facilitate purification[6]. Action: Dissolve the crude product in a suitable solvent like diethyl ether or ethanol and add a solution of HCl in the same solvent to precipitate the salt.

    • Preparative HPLC: For very challenging separations where impurities are structurally similar to the product, preparative High-Performance Liquid Chromatography (HPLC) may be the only viable option[11].

    Problem: Poor Stereoselectivity in Asymmetric Synthesis

    Q: My asymmetric synthesis is resulting in a racemic mixture or low enantiomeric excess (ee). How can I improve stereoselectivity?

    A: Achieving high stereoselectivity is a common challenge that depends on a delicate interplay between the catalyst, substrate, and reaction conditions.

    Strategies for Improving Enantioselectivity:

    • Solvent Tuning: The reaction solvent can have a profound impact on the transition state geometry. In some Ir-catalyzed asymmetric hydrogenations of quinolines, switching from toluene to ethanol can completely invert the stereochemical outcome, allowing access to either enantiomer with the same catalyst[8].

    • Catalyst Choice: The chiral ligand is the primary determinant of stereoselectivity. Action: Screen different chiral catalysts. For instance, in an asymmetric Povarov reaction, various chiral phosphoric acids or morpholine-derived catalysts can be tested[3][5].

    • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    Section 3: Experimental Protocols

    These protocols provide detailed, step-by-step methodologies for common synthetic workflows.

    Protocol 1: Three-Component Synthesis of a Substituted Tetrahydroquinoline

    This protocol is adapted from a general procedure for a Povarov-type reaction[3][13].

    • Reaction Setup: To a dry, oven-baked vial equipped with a magnetic stir bar, add the aniline (0.2 mmol, 1.0 equiv), aldehyde (0.24 mmol, 1.2 equiv), and the chosen anhydrous solvent (e.g., dichloromethane, 1.0 mL) under an inert atmosphere (N₂ or Ar).

    • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine intermediate.

    • Catalyst Addition: Add the Lewis or Brønsted acid catalyst (e.g., Cu(OTf)₂, 0.02 mmol, 10 mol%).

    • Alkene Addition: Add the electron-rich alkene (0.3 mmol, 1.5 equiv).

    • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 45°C).

    • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

    • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline[13].

    Protocol 2: Catalytic Hydrogenation of a Substituted Quinoline

    This protocol describes a general procedure for the reduction of a quinoline to a tetrahydroquinoline[3][6].

    • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the quinoline derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

    • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt%) under a stream of inert gas.

    • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60-70°C)[10].

    • Monitoring: Monitor the uptake of hydrogen and/or analyze aliquots by TLC or LC-MS to determine when the reaction is complete.

    • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or recrystallization[3].

    Section 4: Data & Visualization

    Table 1: Influence of Catalyst and Solvent on a Model Tetrahydroquinoline Synthesis

    This table summarizes hypothetical optimization data for a Povarov-type reaction, illustrating how systematic screening can improve outcomes.

    EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
    1Cu(OTf)₂DCM252445
    2AlCl₃DCM252430
    3IodineDCM252465
    4IodineToluene252455
    5IodineEthanol251882
    6IodineEthanol451285

    Data is illustrative and based on trends reported in the literature[2][3].

    Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+2] Cycloaddition cluster_2 Step 3: Aromatization/Tautomerization Aniline Aniline Imine Imine Intermediate (+ H₂O) Aniline->Imine + Aldehyde Aldehyde Aldehyde->Imine + Imine_ref Imine Alkene Alkene Cycloadduct Cycloadduct Intermediate Alkene->Cycloadduct + Cycloadduct_ref Cycloadduct Imine_ref->Cycloadduct + Catalyst Lewis Acid Catalyst Catalyst->Imine_ref activates FinalProduct Tetrahydroquinazoline Product Cycloadduct_ref->FinalProduct

    Sources

    Stability and proper storage conditions for tetrahydroquinoxalin-2-ones

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the handling, stability, and storage of tetrahydroquinoxalin-2-ones (THQOs). As a Senior Application Scientist, I frequently consult with drug discovery teams who have lost weeks of progress due to the insidious degradation of THQO libraries.

    This guide is designed to move beyond basic handling instructions. Here, we dissect the causality of THQO instability, provide self-validating protocols to ensure your compounds remain intact, and answer the most common troubleshooting questions encountered at the bench.

    The Causality of THQO Instability (Mechanistic Overview)

    Tetrahydroquinoxalin-2-ones are highly valuable scaffolds, often serving as core motifs in targeted therapeutics. However, the very electronic properties that make them useful pharmacophores also render them chemically fragile.

    The root cause of THQO instability is oxidative aromatization . The structural framework contains a partially saturated dihydropyrazine ring fused to a benzene ring. The electron-donating nature of the secondary amine at the 4-position, combined with the benzylic/allylic-like C3 position, significantly lowers the bond dissociation energy (BDE) of the N-H and C-H bonds.

    When exposed to ambient air, atmospheric oxygen or trace peroxyl radicals readily abstract these hydrogens, generating a stabilized radical intermediate. This intermediate undergoes two primary degradation pathways:

    • Aromatization: Sequential loss of hydrogen atoms leads to the M-2 (dihydroquinoxalin-2-one) and ultimately the thermodynamically stable M-4 (quinoxalin-2-one) aromatic species. This phenomenon is a known liability; for instance, during the development of CETP inhibitors, tetrahydroquinoxaline cores were observed to gradually oxidize to monocationic and aromatic dicationic quinoxalinium species under ambient conditions over a timespan of days ()[1].

    DegradationPathway O2 Atmospheric O2 / Peroxyl Radicals THQ Tetrahydroquinoxalin-2-one (Intact Core) O2->THQ Initiation Radical N-H / C-H Abstraction (Radical Intermediate) THQ->Radical Oxidation DHQ Dihydroquinoxalin-2-one (M-2 Species) Radical->DHQ -H• Dimer C-N Coupled Dimers (Oligomerization) Radical->Dimer Radical Coupling Q Quinoxalin-2-one (M-4 Aromatic Species) DHQ->Q Further Oxidation

    Oxidative degradation pathway of THQOs into aromatic and dimeric species.

    Troubleshooting FAQs

    Q: Why did my purified THQO intermediate change from a pale solid to a yellow/brown oil or solid over a few days? A: This color shift is the macroscopic hallmark of oxidative degradation. As the THQO core oxidizes into dihydro- and fully aromatic quinoxalin-2-ones, the extended conjugation of the newly formed aromatic system shifts the absorbance spectrum into the visible range. This is a direct consequence of storing the compound under ambient air and temperature.

    Q: My LC-MS analysis of a stored THQO sample shows new peaks at M-2 and M-4. What exactly are these? A: The M-2 peak corresponds to the loss of two hydrogen atoms (forming the dihydroquinoxalin-2-one), and the M-4 peak corresponds to the loss of four hydrogen atoms (forming the fully aromatized quinoxalin-2-one). Because aromatization is a thermodynamically favorable process, any exposure to oxygen will drive the equilibrium toward these M-2 and M-4 degradants[1].

    Q: How do I scale up reactions involving THQOs without losing yield to oxidative degradation? A: During scale-up, the surface area exposed to air and the processing time both increase. To mitigate this:

    • Sparging: Sparge all reaction solvents with argon for 15-30 minutes prior to use to remove dissolved oxygen.

    • Antioxidants: If compatible with your downstream chemistry, add a catalytic amount of an antioxidant (e.g., BHT) or a chelator (e.g., EDTA) to quench trace radical initiators or transition metals that catalyze oxidation[3].

    • Workup: Perform aqueous workups quickly and dry organic layers over anhydrous Na₂SO₄ under a blanket of nitrogen.

    Standard Operating Procedures (SOP): Handling & Storage

    To ensure the integrity of your THQO libraries, you must implement a self-validating storage system. Validation Step: Always perform a baseline LC-MS and ¹H-NMR immediately post-purification. Establish a routine validation check every 3 months using these baseline spectra. A shift in the aromatic region or the appearance of M-2/M-4 species indicates a compromised hermetic seal.

    Follow this step-by-step methodology to achieve <1% degradation over 6 months:

    • Final Purification: Minimize the time the compound spends in oxygen-rich solvents. If purifying via reverse-phase HPLC, proceed immediately to the next step.

    • Lyophilization: Flash-freeze the fractions and lyophilize to completely remove water and acidic modifiers (e.g., TFA, formic acid). Causality: Trace acids can catalyze degradation, and water promotes hydrolysis and facilitates oxidation.

    • Aliquot into Amber Vials: Transfer the dry solid into amber glass vials. Causality: Amber glass prevents UV-mediated radical initiation. Aliquoting prevents repeated freeze-thaw cycles and oxygen exposure during subsequent use.

    • Argon/Nitrogen Purge: Insert an argon or nitrogen line into the vial and gently purge for 30-60 seconds. Causality: Heavier-than-air argon effectively displaces atmospheric oxygen, removing the primary reactant required for aromatization.

    • Hermetic Sealing: Cap the vial tightly with a PTFE-lined cap and wrap the outer seal tightly with Parafilm.

    • Desiccated Cold Storage: Store the vials in a desiccator at -20°C. Causality: Low temperatures exponentially decrease the kinetic rate of any residual oxidative reactions.

    StorageWorkflow Purify 1. Final Purification (Minimize air exposure) Dry 2. Lyophilization (Remove trace solvents) Purify->Dry Aliquot 3. Aliquot into Amber Vials (Prevent photolysis) Dry->Aliquot Purge 4. Argon/Nitrogen Purge (Displace oxygen) Aliquot->Purge Seal 5. PTFE-Lined Cap & Parafilm (Hermetic seal) Purge->Seal Store 6. Store at -20°C (Desiccated environment) Seal->Store

    Standard operating procedure for the processing and long-term storage of THQO compounds.

    Quantitative Stability Data

    The following matrix summarizes the expected stability of a standard 1,2,3,4-tetrahydroquinoxalin-2-one core under various storage conditions. Data is synthesized from standard stability profiling in drug discovery workflows.

    Storage ConditionAtmosphereTemperature% Intact Core (7 Days)% Intact Core (30 Days)Primary Degradant Observed
    Ambient BenchtopAir25°C< 60%< 20%M-4 (Fully Aromatic)
    RefrigeratorAir4°C~ 85%~ 50%M-2 & M-4 Mixture
    Standard FreezerAir-20°C> 95%~ 85%M-2 (Dihydro)
    Optimized SOP Argon -20°C > 99% > 99% None detected

    References

    • Title: Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. Source: ACS Medicinal Chemistry Letters, 2016; 7(3): 261–265. URL: [Link]

    • Title: ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4-TETRAHYDROQUINOXALINES. Source: Journal of the Japan Petroleum Institute, 1999; 42(4): 265-271. URL: [Link]

    Sources

    Quinoxaline Crystallization Technical Support Center: Troubleshooting "Oiling Out"

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This technical support guide provides in-depth troubleshooting for the common and often challenging issue of "oiling out" during the crystallization of quinoxaline derivatives. As a Senior Application Scientist, this resource is designed to move beyond simple procedural lists, offering a deeper understanding of the causative factors and providing scientifically grounded solutions to achieve high-quality crystalline products.

    Frequently Asked Questions (FAQs)

    Q1: What is "oiling out" in the context of quinoxaline crystallization?

    A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved quinoxaline derivative separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. Instead of forming a well-ordered crystal lattice, the molecules aggregate into disordered, liquid droplets.[1] This can appear as a cloudy emulsion or a distinct liquid layer.

    Q2: Why is oiling out a problem for my quinoxaline crystallization?

    A2: Oiling out presents several significant challenges in obtaining pure, crystalline quinoxaline compounds:

    • Poor Purification: The oily phase can act as a solvent for impurities, which then become trapped when the oil eventually solidifies.[1][3][4] This leads to a final product with lower purity.

    • Amorphous or Poorly Crystalline Product: The solidified oil often results in an amorphous solid or a poorly crystalline material, which can have different and undesirable physicochemical properties compared to the desired crystalline form.[1][2]

    • Process Control and Scalability Issues: Oiling out is often difficult to control and reproduce, especially during scale-up.[1] The transition from oil to solid can be unpredictable, leading to inconsistencies in particle size, morphology, and purity.[1]

    • Downstream Processing Difficulties: Oily or amorphous products can be difficult to filter and dry, leading to processing challenges and potential yield loss.[1][5]

    Q3: What are the primary causes of oiling out with quinoxaline derivatives?

    A3: Oiling out is fundamentally driven by kinetics and thermodynamics. It typically occurs when the rate of supersaturation generation exceeds the rate at which quinoxaline molecules can successfully integrate into a growing crystal lattice.[1] Key contributing factors include:

    • High Supersaturation: This is the most common cause. Rapidly cooling a saturated solution or quickly adding an anti-solvent can create a level of supersaturation that is too high, kinetically favoring the formation of a disordered liquid phase over an ordered solid.[1][2]

    • Solvent System: The choice of solvent is critical. A solvent in which the quinoxaline derivative is excessively soluble can lead to very high concentrations, increasing the likelihood of oiling out upon cooling or anti-solvent addition. Conversely, a poor solvent might not provide adequate solubility to begin with.[2][3]

    • Low Melting Point of the Solute: If the melting point of the quinoxaline derivative is lower than the boiling point of the crystallization solvent, it can "melt" in the hot solution and separate as an oil upon cooling.[3][6]

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "lubricant" and promoting the formation of an oil.[2][3]

    • Molecular Flexibility: Quinoxaline derivatives with flexible side chains may have a higher propensity to oil out, as the molecules can more easily adopt disordered conformations.[7]

    Troubleshooting Guide: A Systematic Approach

    If you are experiencing oiling out with your quinoxaline crystallization, this step-by-step guide provides actionable strategies to diagnose and resolve the issue.

    Step 1: Control the Generation of Supersaturation

    High supersaturation is the primary driver of oiling out.[2] The goal is to maintain the system within the "metastable zone," where crystal growth is favored over spontaneous nucleation of an oil phase.

    • Decrease the Initial Concentration: Starting with a more dilute solution can prevent the supersaturation level from reaching the critical point for oiling out.[2]

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid creating localized areas of high supersaturation.[2]

    Experimental Protocol: Controlled Cooling Crystallization

    • Dissolve the quinoxaline derivative in the minimum amount of a suitable hot solvent to achieve a clear solution.

    • Place the flask in a controlled cooling apparatus, such as a programmable heating/cooling mantle or a large, insulated container (e.g., a Dewar flask filled with warm water).

    • Set a slow cooling ramp, for example, 5-10 °C per hour.

    • Observe the solution for the onset of crystallization.

    • Once crystallization begins, continue the slow cooling to the desired final temperature to maximize yield.

    Step 2: Optimize the Solvent System

    The choice of solvent is a critical parameter in preventing oiling out. A systematic solvent screening is often the most effective way to identify an optimal system.

    • Solvent Properties to Consider:

      • Polarity: The polarity of the solvent should be well-matched to the quinoxaline derivative to ensure appropriate solubility.

      • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the quinoxaline compound.[3]

      • Solubility Gradient: The ideal solvent will exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) can provide fine control over the solubility and supersaturation.[3][10]

    Table 1: Representative Solvents for Quinoxaline Derivatives

    SolventPolarity IndexBoiling Point (°C)Notes
    Ethanol5.278Good starting point for many quinoxalines.
    Ethyl Acetate4.477Can be effective, often used in combination with hexanes.
    Toluene2.4111Useful for less polar derivatives.
    Acetonitrile5.882A polar aprotic solvent that can be effective.
    Water10.2100Quinoxaline itself is soluble in water, but solubility of derivatives varies greatly.[11][12]
    Step 3: Implement a Seeding Strategy

    Seeding is a powerful technique to bypass the high-energy barrier of primary nucleation and promote controlled crystal growth on existing surfaces.[2][13] This can effectively prevent the system from reaching the supersaturation level required for oiling out.[1][14]

    • Obtaining Seed Crystals: If you have previously obtained even a small amount of crystalline material, it can be used for seeding. If not, try to generate a small amount of solid by scratching the inside of the flask with a glass rod at the air-solvent interface or by rapid cooling of a very small aliquot.

    • Seeding Protocol:

      • Prepare a saturated solution of your quinoxaline derivative at an elevated temperature.

      • Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out (within the metastable zone).

      • Add a small amount (typically 1-5% by weight) of finely ground seed crystals.[2]

      • Continue the slow cooling process to allow the crystals to grow.

    Diagram 1: Decision Workflow for Troubleshooting Oiling Out

    G start Oiling Out Observed control_supersat Control Supersaturation start->control_supersat slow_cool Reduce Cooling Rate control_supersat->slow_cool lower_conc Decrease Concentration control_supersat->lower_conc slow_anti Slow Anti-Solvent Addition control_supersat->slow_anti check_purity Check Purity slow_cool->check_purity lower_conc->check_purity slow_anti->check_purity optimize_solvent Optimize Solvent System solvent_screen Solvent Screening optimize_solvent->solvent_screen mixed_solvent Use Mixed Solvents optimize_solvent->mixed_solvent seeding Implement Seeding solvent_screen->seeding mixed_solvent->seeding add_seeds Add Seed Crystals seeding->add_seeds add_seeds->check_purity check_purity->optimize_solvent Still Oiling Out purify Purify Material check_purity->purify Impure Crystals success Crystals Obtained check_purity->success Pure Crystals purify->start

    Caption: A systematic approach to troubleshooting oiling out.

    Step 4: Assess and Improve Material Purity

    The presence of even small amounts of impurities can significantly impact the crystallization process.[3]

    • Analytical Characterization: Use techniques like NMR, HPLC, or LC-MS to determine the purity of your starting material.

    • Pre-purification: If significant impurities are present, consider a preliminary purification step, such as column chromatography, before attempting crystallization.

    Advanced Troubleshooting

    Q4: I've tried all the above, and my quinoxaline derivative still oils out. What else can I do?

    A4: If standard methods fail, consider these advanced strategies:

    • Trituration: If you obtain an oil, you can sometimes induce solidification by adding a poor solvent in which the compound is immiscible and scratching or stirring vigorously. This process, called trituration, can sometimes break up the oil and promote crystallization.

    • Different Crystallization Technique:

      • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and inducing crystallization.[15]

      • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Slow diffusion at the interface can lead to the formation of high-quality crystals.[15][16]

    Diagram 2: Phase Diagram Illustrating Oiling Out

    G cluster_0 Temperature vs. Concentration Phase Diagram cluster_1 Regions a b a->b Solubility Curve c d c->d Binodal (Oiling Out) Curve e f e->f Spinodal Curve Undersaturated Undersaturated Metastable (Crystallization Favored) Metastable (Crystallization Favored) Labile (Oiling Out/Spontaneous Nucleation) Labile (Oiling Out/Spontaneous Nucleation)

    Caption: Phase diagram showing regions of crystallization and oiling out.

    This technical support guide provides a comprehensive framework for addressing the issue of oiling out in quinoxaline crystallization. By systematically controlling supersaturation, optimizing the solvent system, implementing seeding strategies, and ensuring material purity, researchers can significantly increase their chances of obtaining high-quality crystalline products.

    References

    • Mettler Toledo. Oiling Out in Crystallization. [Link]

    • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

    • Scribd. Understanding Oiling Out in Crystallization. [Link]

    • Zhang, Z., Bi, R., Audibert, J. F., Pansu, R. B., & Veesler, S. (2023). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design, 24(1), 229–240. [Link]

    • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ChemistrySelect, 7(46), e202203393. [Link]

    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

    • Acevedo, D., Wu, W. L., & Myerson, A. S. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, 9(9), 459. [Link]

    • Al-Suhaimi, E. A., El-Faham, A., & Abdel-Megeed, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

    • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

    • Eslami, F., & Zargarzadeh, L. (2024). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir, 40(9), 4669–4683. [Link]

    • ResearchGate. An In-Line Study of Oiling Out and Crystallization. [Link]

    • ResearchGate. (2024, July 7). (PDF) Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. [Link]

    • Zhang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design, 20(10), 6374-6393. [Link]

    • Eslami, F., & Zargarzadeh, L. (2024). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir, 40(9), 4669-4683. [Link]

    • Mazzotti, M., et al. (2010). Phase Diagram of a Chiral Substance Exhibiting Oiling Out in Cyclohexane. Crystal Growth & Design, 10(9), 4034-4043. [Link]

    • Chemjobber. (2012, March 14). Process Wednesday: Oiling out. [Link]

    • Zhang, Z., Bi, R., Audibert, J. F., Pansu, R., & Veesler, S. (2024). Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. Physical & Chemical Sciences - PCCP, 26(1), 229-240. [Link]

    • ResearchGate. Physical properties of compounds 1-10. [Link]

    • Crystallisation Techniques. (2006, January 8). [Link]

    • Al-Mokyna, A. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Future Medicinal Chemistry, 16(21), 1639-1662. [Link]

    • University of Toronto. 4. Crystallization. [Link]

    • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

    • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. [Link]

    • MIT Department of Chemistry. Growing Quality Crystals. [Link]

    • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

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    Technical Support Center: Scaling Up the Synthesis of 3-Substituted Quinoxalin-2-Ones

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and scale-up of 3-substituted quinoxalin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, field-proven insights to navigate the common challenges encountered during these synthetic processes. Our goal is to equip you with the knowledge to not only troubleshoot effectively but also to understand the underlying chemical principles governing your reactions.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses the most common issues encountered during the synthesis of 3-substituted quinoxalin-2-ones, providing concise answers and directing you to more detailed troubleshooting guides.

    Q1: My reaction yield is consistently low. What are the likely causes?

    Low yields in quinoxalin-2-one synthesis can often be attributed to several factors, including suboptimal reaction conditions, poor quality of starting materials, and the formation of side products. Traditional methods often require high temperatures and strong acid catalysts, which can lead to the degradation of both starting materials and the desired product.

    Q2: I'm observing multiple spots on my TLC, indicating the formation of side products. How can I improve the selectivity of my reaction?

    The formation of multiple products is a frequent challenge, particularly when using unsymmetrical o-phenylenediamines, which can lead to regioisomers. The choice of catalyst and reaction conditions plays a crucial role in controlling regioselectivity. Additionally, high reaction temperatures can promote the formation of undesired byproducts.

    Q3: The purification of my 3-substituted quinoxalin-2-one is proving to be difficult. What are some effective purification strategies?

    Purification can be challenging due to the presence of closely related impurities or isomers with similar physical properties. Common techniques include recrystallization and column chromatography. The choice of solvent for these methods is critical and often requires some experimentation to find the optimal system.

    Q4: I need to scale up my synthesis from milligram to gram scale. What are the key parameters I need to consider?

    Scaling up a reaction is not always a linear process. Key considerations include heat transfer, mixing efficiency, and potential changes in reaction kinetics. A reaction that works well on a small scale may require significant optimization for a larger scale to maintain yield and purity. It is often advisable to perform a pilot scale-up (e.g., 5-10 times the original scale) before proceeding to a much larger scale.

    Section 2: Troubleshooting Guides

    This section provides a more in-depth, systematic approach to resolving common problems.

    Guide 1: Low Reaction Yield

    Low yields are a common frustration in organic synthesis. This guide provides a step-by-step approach to diagnosing and resolving this issue.

    Problem: The yield of the desired 3-substituted quinoxalin-2-one is significantly lower than expected.

    Troubleshooting Workflow:

    Caption: A systematic workflow for troubleshooting low reaction yields.

    Detailed Steps:

    • Verify Starting Material Purity: Impurities in the o-phenylenediamine or the α-keto acid/ester can lead to unwanted side reactions and significantly lower the yield. It is crucial to use highly pure starting materials. If the purity is questionable, purification by recrystallization or column chromatography is recommended.

    • Optimize Reaction Conditions:

      • Catalyst: The choice of catalyst is critical. While traditional methods often use strong acids, modern approaches utilize a variety of catalysts, including Lewis acids, heterogeneous catalysts, and even biocatalysts, which can offer milder reaction conditions and improved yields. For instance, trifluoroacetic acid in acetonitrile at room temperature has been shown to be effective.

      • Solvent: The solvent can have a profound impact on reaction rate and yield. A range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile) have been successfully employed. Solvent-free conditions have also been reported to be effective and offer environmental benefits.

      • Temperature and Reaction Time: While some reactions require elevated temperatures, many modern protocols proceed efficiently at room temperature, which can help to minimize side reactions. It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.

    • Investigate Side Reactions: If multiple spots are observed on the TLC plate, it is important to identify the side products. This can often be achieved by isolating the major byproducts and characterizing them by NMR and Mass Spectrometry. Understanding the structure of the side products can provide valuable insights into the reaction mechanism and help in modifying the conditions to suppress their formation.

    • Review Work-up and Purification: Product loss during the work-up and purification steps can also contribute to low yields. Ensure that the extraction procedure is optimized (e.g., correct pH for aqueous washes) and that the chosen purification method is suitable for the product.

    Guide 2: Formation of Regioisomers

    When using unsymmetrically substituted o-phenylenediamines, the formation of two regioisomers is a common challenge.

    Problem: The reaction produces a mixture of 7- and 8-substituted 3-substituted quinoxalin-2-ones.

    Troubleshooting Workflow:

    Caption: A logical approach to addressing the formation of regioisomers.

    Detailed Steps:

    • Analyze Electronic Effects: The electronic nature of the substituent on the o-phenylenediamine ring plays a significant role in directing the cyclization. Electron-donating groups (EDGs) can increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups (EWGs) can decrease it. The choice of an acid or base catalyst can also influence the regioselectivity.

    • Modify Reaction Conditions:

      • Catalyst: The acidity or basicity of the reaction medium can significantly impact the regioselectivity. A systematic screening of different acid and base catalysts is recommended.

      • Solvent: The polarity of the solvent can influence the relative reactivity of the two amino groups. Experimenting with a range of solvents is advisable.

    • Consider Steric Hindrance: The steric bulk of the substituents on both the diamine and the α-keto acid/ester can influence which regioisomer is formed preferentially.

    • Purification Strategy: If the formation of a mixture of isomers cannot be avoided, a robust purification strategy is necessary. This often involves careful column chromatography with a shallow solvent gradient or fractional crystallization.

    Section 3: Experimental Protocols

    This section provides detailed, step-by-step methodologies for key experiments.

    Protocol 1: General Procedure for the Synthesis of 3-Substituted Quinoxalin-2-ones using Trifluoroacetic Acid

    This protocol is adapted from a mild and convenient method for the synthesis of quinoxalin-2(1H)-ones.

    Materials:

    • Substituted o-phenylenediamine (1.0 mmol)

    • α-keto acid or ester (1.0 mmol)

    • Trifluoroacetic acid (TFA) (1.0 mmol)

    • Acetonitrile (MeCN) (3-5 mL)

    Procedure:

    • To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the α-keto acid or ester (1.0 mmol).

    • Add acetonitrile (3-5 mL) and stir the mixture at room temperature until the solids are dissolved.

    • Add trifluoroacetic acid (1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

    Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinoxalin-2-ones

    Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.

    Materials:

    • o-phenylenediamine (1.0 mmol)

    • α-keto acid (1.0 mmol)

    • Ethanol (2-3 mL)

    Procedure:

    • In a microwave-safe reaction vessel, combine the o-phenylenediamine (1.0 mmol) and the α-keto acid (1.0 mmol).

    • Add ethanol (2-3 mL) to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific substrate combination.

    • After irradiation, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

    Section 4: Data Presentation

    This section provides a summary of representative reaction conditions and their impact on yield.

    Table 1: Effect of Catalyst and Solvent on the Synthesis of a Representative 3-Substituted Quinoxalin-2-one

    Entryo-Phenylenediamineα-Keto Acid/EsterCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
    1o-phenylenediamineEthyl pyruvateTFAMeCNRT285
    2o-phenylenediaminePhenylglyoxylic acidNoneWater100192
    34-Methyl-o-phenylenediamineEthyl pyruvateAcetic AcidEthanolReflux478
    4o-phenylenediamineBenzilBentonite K-10EthanolRT0.395
    5o-phenylenediamineOxalic acidHClWater1000.3High

    Section 5: Scale-Up Considerations

    Scaling up the synthesis of 3-substituted quinoxalin-2-ones requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

    Key Considerations:

    • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure the reaction vessel is equipped with adequate cooling and that the addition of reagents is controlled to manage the heat output.

    • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized "hot spots." The type and speed of the stirrer may need to be adjusted for larger vessels.

    • Reagent Addition: The rate of addition of reagents, especially catalysts or reactants that initiate an exothermic process, should be carefully controlled.

    • Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities. For example, extractions may require larger separatory funnels or alternative liquid-liquid extraction techniques. Crystallization may require larger vessels and longer cooling times.

    • Safety: A thorough safety review should be conducted before any scale-up. This includes considering the toxicity and flammability of all reagents and solvents, as well as the potential for runaway reactions.

    References

    • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]

    • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

    • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. [Link]

    • Design, synthesis of new novel quinoxalin-2(1H)

    Handling and safety precautions for working with quinoxaline reagents

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for quinoxaline reagents. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes field-proven insights with rigorous safety standards. Our methodologies prioritize causality and self-validation to ensure your experimental workflows are both safe and reproducible.

    I. Expert Troubleshooting & FAQs

    Synthesis & Thermal Management

    Q: Why do my quinoxaline synthesis reactions frequently overheat and form tar-like byproducts? A: Causality: The classical condensation of o-phenylenediamine with 1,2-dicarbonyl compounds is a highly exothermic process[1]. If the activation energy is breached rapidly without adequate thermal dissipation, localized heat spikes cause uncontrolled polymerization and degradation, resulting in tar formation and poor yields[1]. Self-Validating Solution: Implement a strict thermal regulation protocol. Use an ice-water bath and add the dicarbonyl compound dropwise[1]. A self-validating check is the internal temperature: it must remain below 25°C during addition. If the solution darkens rapidly or viscosity increases, halt addition immediately, as this indicates a runaway reaction[1]. Alternatively, consider milder "on water" protocols utilizing CuSO₄·5H₂O as a catalyst, which coordinate amines to accelerate dehydration safely at ambient temperatures[2].

    Handling, Storage & Photostability

    Q: What are the primary inhalation and dermal risks when handling raw quinoxaline powder? A: Causality: Quinoxaline powder is a severe irritant to the mucous membranes, skin, and respiratory tract[3][4]. Particles smaller than 0.5 microns can penetrate deep into the lungs, potentially causing pneumoconiosis upon chronic exposure[5]. Self-Validating Solution: Always handle the reagent within a Class II biological safety cabinet or a fume hood equipped with local exhaust ventilation. A self-validating check is the absence of visible dust dispersion when transferring the powder. If static causes powder to cling to spatulas, use an anti-static gun before handling. Wash exposed skin thoroughly; the absence of lingering yellow staining or irritation validates effective decontamination[4][5].

    Preclinical Toxicity & Exposure Risks

    Q: We are developing quinoxaline 1,4-di-N-oxides (QdNOs). What specific safety and toxicity concerns should we anticipate in preclinical handling? A: Causality: QdNOs are highly sensitive to UV irradiation, which can trigger unpredictable photoinduced rearrangements[6]. Furthermore, in vivo, these compounds undergo N→O bioreduction, generating metabolites that exhibit severe cytotoxicity, tumorigenicity, and adrenal toxicity[7]. The primary acute toxicity target organs identified in rodent models are the heart and spleen[8]. Self-Validating Solution: Store all QdNOs in amber vials under inert gas (argon/nitrogen) to prevent photodegradation[6]. For toxicity assays, establish baseline cardiac and splenic histopathology to validate the presence or absence of off-target effects[8].

    Q: How should a laboratory spill of quinoxaline reagents be managed to prevent cross-contamination? A: Causality: Dry sweeping of quinoxaline powder generates hazardous aerosols, drastically increasing inhalation risk and causing widespread surface contamination[5]. Self-Validating Solution: Evacuate non-essential personnel and use a wet-wipe method or a HEPA-filtered vacuum designed specifically for hazardous dust[5]. A self-validating cleanup leaves no visual residue and passes a secondary wipe test with a solvent like ethanol to confirm the complete removal of the compound.

    II. Quantitative Safety & Bioactivity Profiles

    To assist in risk assessment and dosage planning, the following table summarizes critical quantitative toxicity and bioactivity metrics for common quinoxaline derivatives.

    Compound Class / DerivativeParameterValueTarget / NotesReference
    Quinoxaline 1,4-di-N-oxides LD50 (i.p., rats)30 - 120 mg/kgTarget organs: Heart, Spleen[8]
    6-nitro-2(1H)-quinoxalinone LD50 (i.p., rats)161.16 mg/kgNOAEL established at 40 mg/kg[9]
    Benzo[g]quinoxaline 3 IC50 (in vitro)2.89 µMBreast cancer cell line (MCF-7)[10]

    III. Standardized Experimental Protocols

    Protocol A: Thermally Regulated Quinoxaline Synthesis

    Causality: Controlling the rate of nucleophilic attack prevents runaway exotherms and byproduct formation.

    • Preparation: Dissolve o-phenylenediamine in the chosen solvent (e.g., ethanol or water) within a round-bottom flask[2].

    • Thermal Regulation: Submerge the reaction flask in an ice-water bath. Secure a thermocouple to monitor the internal temperature continuously[1].

    • Controlled Addition: Add the 1,2-dicarbonyl compound dropwise via an addition funnel.

      • Validation Check: Monitor the internal thermocouple. If the temperature exceeds 20°C, the cooling capacity is breached. Pause addition until the temperature stabilizes below 15°C to validate thermal control[1].

    • Maturation: Once addition is complete, remove the ice bath and allow the mixture to reach room temperature gradually under continuous stirring.

    • Isolation: Filter the resulting precipitate and wash with cold solvent to remove unreacted starting materials.

    SynthesisWorkflow N1 o-Phenylenediamine Preparation N3 Ice Bath Cooling (Temp < 20°C) N1->N3 N2 1,2-Dicarbonyl Preparation N4 Controlled Dropwise Addition N2->N4 N3->N4 N5 Exotherm Monitoring (Halt if Temp Spikes) N4->N5 N6 Quinoxaline Core Isolation N5->N6

    Workflow for the controlled, safe synthesis of quinoxaline cores.

    Protocol B: Hazardous Spill Containment & Decontamination

    Causality: Preventing aerosolization is critical to mitigating respiratory hazards and facility-wide contamination.

    • Isolation: Immediately clear the area of personnel and ensure local exhaust ventilation is active[5].

    • PPE Donning: Wear impermeable nitrile gloves, a well-fitted P3/N95 particulate respirator, and chemical safety goggles[5].

    • Containment: Do not use air hoses or dry brooms. Cover the spill with damp absorbent pads to suppress dust formation[5].

    • Collection: Carefully transfer the damp material into a sealable, labeled hazardous waste container[5].

    • Decontamination: Wash the affected surface thoroughly with soap and water.

      • Validation Check: Following the wash, perform a secondary wipe using a white absorbent pad soaked in ethanol. The pad must remain completely colorless. Any yellow tint invalidates the decontamination, requiring a repeat wash.

    IV. Mechanistic Pathways of Toxicity

    Understanding the metabolic fate of quinoxaline derivatives is essential for safe drug development. The diagram below illustrates the bioreduction pathway responsible for the acute toxicity observed in quinoxaline 1,4-di-N-oxides.

    ToxicityPathway N1 Quinoxaline 1,4-di-N-Oxides (UV Sensitive) N2 In Vivo Bioreduction (N->O group reduction) N1->N2 N3 Toxic Metabolites Generation N2->N3 N4 Cardiac Toxicity N3->N4 N5 Splenic Toxicity N3->N5

    Mechanism of in vivo toxicity for quinoxaline 1,4-di-N-oxide derivatives.

    V. References

    1.[3] Quinoxaline SDS, 91-19-0 Safety Data Sheets. echemi.com. 2.[4] Quinoxaline - SAFETY DATA SHEET. thermofisher.com. 3. SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. 4.[1] Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis. benchchem.com. 5.[5] Quinoxaline - Apollo Scientific. apolloscientific.co.uk. 6.[6] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. mdpi.com. 7.[10] Quinoxaline Derivatives in Drug Discovery: A Technical Guide. benchchem.com. 8.[8] Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. nih.gov. 9.[2] On Water: A practical and efficient synthesis of quinoxaline derivatives catalyzed by CuSO4·5H2O. researchgate.net. 10.[9] In vivo acute toxicity assessment of a novel quinoxalinone. tandfonline.com. 11.[7] Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. nih.gov.

    Sources

    Validation & Comparative

    Structure-Activity Relationship (SAR) of Quinoxalinone Analogs: A Comparative Guide to Next-Generation MAT2A Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    As precision oncology evolves, targeting metabolic vulnerabilities in cancer cells has become a highly effective strategy. One of the most prominent examples of this is the synthetic lethality observed between the methylthioadenosine phosphorylase (MTAP) gene deletion and the inhibition of methionine adenosyltransferase 2A (MAT2A) .

    While first-generation MAT2A inhibitors validated this mechanism, they often suffered from off-target liabilities and poor cellular selectivity. This guide provides an in-depth, objective comparison of the 2(1H)-quinoxalinone scaffold against alternative chemical classes, detailing the structure-activity relationship (SAR) that makes quinoxalinone analogs the next frontier in MTAP-deficient cancer therapy.

    Mechanistic Grounding: The MTAP-MAT2A-SAM Synthetic Lethality Axis

    To understand the SAR of MAT2A inhibitors, we must first establish the causality of the target. The MTAP gene is homozygously deleted in approximately 15% of all human cancers[1]. MTAP normally cleaves methylthioadenosine (MTA). When MTAP is deleted, MTA accumulates intracellularly and acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).

    Because PRMT5 is partially inhibited, MTAP-deleted cancer cells become exquisitely dependent on the abundance of PRMT5's co-substrate, S-adenosylmethionine (SAM) . MAT2A is the primary enzyme responsible for synthesizing SAM. Therefore, pharmacological inhibition of MAT2A severely depletes SAM, pushing the already-compromised PRMT5 activity below the threshold required for survival, triggering apoptosis exclusively in MTAP-deleted cells[2].

    Mechanistic_Pathway MTAP_Loss MTAP Gene Deletion (~15% of Cancers) MTA_Acc Intracellular MTA Accumulation MTAP_Loss->MTA_Acc Causes PRMT5_Inh Partial PRMT5 Inhibition MTA_Acc->PRMT5_Inh Induces SAM_Dep Absolute SAM Dependency PRMT5_Inh->SAM_Dep Creates SAM_Depletion Severe SAM Depletion SAM_Dep->SAM_Depletion Vulnerability MAT2A_Inh MAT2A Inhibitor (Quinoxalinone) MAT2A_Inh->SAM_Depletion Blocks Synthesis Synth_Lethality Synthetic Lethality (Targeted Cell Death) SAM_Depletion->Synth_Lethality Triggers

    Diagram 1: The synthetic lethality pathway linking MTAP deletion to MAT2A inhibition.

    Scaffold Evolution & SAR Analysis: Why Quinoxalinone?

    Early MAT2A inhibitors, such as the first-in-class clinical candidate AG-270 (a spiro-ether/spiro-lactam derivative), demonstrated potent biochemical inhibition but exhibited off-target liabilities, specifically the inhibition of UGT1A1 and OATP1B1, which carry a clinical risk of hyperbilirubinemia[2].

    To overcome these limitations, researchers engaged in extensive scaffold hopping. High-throughput screening and structural optimization evaluated several heterocyclic cores, including pteridinone and pyrido[2,3-b]pyrazin-3(4H)-one. While the pyrido-pyrazine scaffold exhibited significant biochemical activity against the MAT2A enzyme, it demonstrated undesirable cellular selectivity , killing both MTAP-wildtype (WT) and MTAP-knockout (KO) cells indiscriminately[3].

    The 2(1H)-quinoxalinone scaffold emerged as the superior core. It provided the optimal balance of steric bulk and electronic distribution to fit precisely into the MAT2A allosteric binding pocket while maintaining a highly favorable pharmacokinetic profile[4].

    Key SAR Findings for the Quinoxalinone Core

    Systematic modification of the quinoxalinone scaffold (specifically Lead Compound 28) revealed strict structural requirements[3]:

    • R3 Position (Steric Tolerance): The presence of a compact cyclopropyl group at the R3 position is critical for optimal binding. Replacing the cyclopropyl group with a larger cyclobutyl ring (Compound 29) results in an approximate 5-fold loss in enzymatic inhibitory activity. Furthermore, substituting it with straight-chain alkoxy groups (methoxy or ethoxy) causes a >2-fold decrease in MAT2A inhibition and completely abolishes cellular antiproliferative activity (IC50 > 1 μM)[3].

    • R1 and R2 Positions (Electronic Fine-Tuning): Substitutions at the R2 position exert a relatively minor impact on direct target binding compared to R1 and R3, allowing medicinal chemists to utilize the R2 site to optimize solubility and pharmacokinetic (PK) properties without sacrificing potency[3].

    SAR_Workflow Screening Scaffold Evaluation (Pteridinone vs. Pyrido-pyrazine vs. Quinoxalinone) Quinoxalinone_Sel Select 2(1H)-Quinoxalinone Core (Optimal Cellular Selectivity) Screening->Quinoxalinone_Sel Resolves Off-Target Toxicity SAR_R3 R3 Optimization: Cyclopropyl > Cyclobutyl/Alkoxy Quinoxalinone_Sel->SAR_R3 SAR_R1_R2 R1/R2 Fine-tuning: Steric/Electronic Adjustments Quinoxalinone_Sel->SAR_R1_R2 Lead_Gen Lead Candidate (Compound 28) IC50 = 49.0 nM, SI > 46.5 SAR_R3->Lead_Gen Maximizes Target Affinity SAR_R1_R2->Lead_Gen Optimizes Pharmacokinetics

    Diagram 2: Logical workflow for the SAR optimization of the quinoxalinone scaffold.

    Objective Performance Comparison

    To objectively evaluate the performance of the quinoxalinone scaffold, we must compare it against standard clinical benchmarks (AG-270) and alternative experimental scaffolds. The most critical metric for a MAT2A inhibitor is the Selectivity Index (SI) —the ratio of the IC50 in MTAP-WT cells to the IC50 in MTAP-KO cells. A high SI guarantees that the drug is operating via the intended synthetic lethality mechanism rather than generalized cytotoxicity[3].

    Compound / ScaffoldMAT2A IC50 (Enzymatic)Cellular Antiproliferation (MTAP KO)Selectivity Index (WT/KO)Key Liabilities / Notes
    Compound 28 (Quinoxalinone) 49.0 nM0.43 μM> 46.5 Excellent in vivo efficacy; favorable PK; highly selective[3].
    AG-270 (Spiro-ether) 1.5 - 15 nM~0.80 μM~10 - 20UGT1A1/OATP1B1 inhibition (hyperbilirubinemia risk)[2].
    Pyrido[2,3-b]pyrazin-3(4H)-one < 50 nM< 1.0 μM< 5.0 (Undesirable)Poor cellular selectivity; high off-target generalized toxicity[3].
    Compound 29 (Cyclobutyl-Quinoxalinone) ~250 nM> 1.0 μMN/A5-fold loss in activity due to steric clash at the R3 position[3].

    Data Synthesis: While AG-270 possesses higher raw biochemical potency (lower enzymatic IC50), the quinoxalinone derivative (Compound 28) achieves a vastly superior Selectivity Index (>46.5). This indicates that the quinoxalinone core successfully avoids the off-target interactions that plague other scaffolds, translating to a wider therapeutic window in vivo[3].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail how the comparative data above is generated. Every protocol is designed as a self-validating system to confirm causality.

    Protocol 1: MAT2A Enzymatic Inhibition Assay

    Purpose: To quantify direct biochemical target engagement, ruling out downstream cellular artifacts. Causality Check: By keeping substrate concentrations at their Km​ , the assay remains sensitive to both competitive and allosteric inhibitors.

    • Enzyme Preparation: Dilute recombinant human MAT2A enzyme to a final working concentration of 20 nM in an optimized assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.01% Tween-20). Note: Mg2+ is an absolute requirement for ATP coordination.

    • Compound Incubation: Dispense quinoxalinone analogs (e.g., Compound 28) in a 10-point, 3-fold serial dilution (ranging from 10 μM to 0.5 nM) into a 384-well plate. Pre-incubate the enzyme with the compounds at room temperature for 30 minutes. Reasoning: This allows allosteric inhibitors to reach binding equilibrium before substrate competition begins.

    • Reaction Initiation: Initiate the catalytic reaction by adding ultra-pure ATP and L-methionine to a final concentration equal to their respective Km​ values (~40 μM for ATP, ~150 μM for L-methionine).

    • Detection: Incubate for 60 minutes. Quench the reaction using a luminescence-based ATP depletion assay (e.g., Kinase-Glo) or a pyrophosphate (PPi) detection reagent.

    • Validation & Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Self-Validation: The assay is only considered valid if the Z'-factor of the control wells is > 0.6.

    Protocol 2: SRB Cellular Antiproliferation Assay (Selectivity Profiling)

    Purpose: To determine the Selectivity Index (SI) and confirm the synthetic lethality mechanism. Causality Check: Using isogenic cell lines ensures that differential toxicity is strictly due to the MTAP deletion status, not genetic background variations.

    • Cell Seeding: Harvest isogenic B16F10 MTAP-WT and B16F10 MTAP-KO cells. Seed both lines at a density of 2,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

    • Compound Treatment: Treat the cells with the quinoxalinone derivatives across a concentration gradient (0.01 μM to 10 μM). Maintain incubation for 72 hours.

    • Fixation: Fix the cells in situ by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour, then wash the plates 5 times with deionized water and air dry.

    • Staining & Quantification: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes. Reasoning: SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a highly linear estimate of total cellular protein mass. Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm[3].

    • Validation & Analysis: Calculate the cellular IC50 for both WT and KO lines. Calculate the Selectivity Index: SI = IC50 (MTAP WT) / IC50 (MTAP KO). Self-Validation: A compound must exhibit an SI > 20 to be considered a true, selective MAT2A synthetic lethal agent suitable for in vivo models[3].

    References

    • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy National Institutes of Health (PMC) URL:[Link]

    Sources

    Comparing biological activities of substituted quinoxaline derivatives.

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Guide to the Biological Activities of Substituted Quinoxaline Derivatives for Drug Discovery Professionals

    The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural versatility and synthetic accessibility have made it a "privileged" structure, leading to the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[4][5][6] This guide provides an in-depth, comparative analysis of the biological activities of substituted quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent compounds, offering field-proven insights for researchers and drug development professionals.

    The Quinoxaline Core: A Versatile Scaffold for Drug Design

    Quinoxaline derivatives are largely synthetic, with the most common and established synthesis involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] This straightforward approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, enabling fine-tuning of the molecule's physicochemical properties and biological targets. The strategic placement of different functional groups is paramount in dictating the compound's potency, selectivity, and overall pharmacological profile. Several quinoxaline-based drugs have successfully reached the market, including the anticancer agent Erdafitinib and the hepatitis C treatments Glecaprevir and Voxilaprevir, underscoring the clinical significance of this heterocyclic system.[4]

    Anticancer Activity: Targeting the Hallmarks of Cancer

    Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of tumors.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][9]

    Mechanism of Action: Kinase Inhibition and Beyond

    A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[9][10] These enzymes play a critical role in cell signaling, and their dysregulation is a common feature of many cancers. Substituted quinoxalines have been shown to target a variety of kinases, including:

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[9][11]

    • Intracellular Kinases: Including those in the PI3K/AKT/mTOR pathway, which governs cell survival and proliferation.[9]

    • Pim Kinases: A family of serine/threonine kinases (Pim-1, -2, and -3) that are overexpressed in various hematologic and solid tumors, contributing to malignant transformation and drug resistance.[10][12]

    • c-Met Kinase: A receptor tyrosine kinase that, when overexpressed, is associated with poor prognosis in several cancers, including gastric cancer.[13]

    • Apoptosis Signal-Regulated Kinase 1 (ASK1): A key regulator of apoptosis, inflammation, and fibrosis.[14]

    Beyond kinase inhibition, some quinoxaline derivatives have been reported to induce apoptosis through mechanisms such as binding to histone deacetylase (HDAC) enzymes.[1][15]

    Structure-Activity Relationship (SAR) Insights

    The antiproliferative efficacy of quinoxaline derivatives is highly dependent on the nature and position of their substituents. A comparative analysis of 2,3-substituted quinoxalin-6-amine analogs revealed that heteroaromatic substitutions at the 2 and 3 positions, such as furanyl groups, can lead to superior activity compared to phenyl substitutions.[9] This highlights the importance of systematic structural modifications in optimizing the anticancer potency of these compounds.

    Experimental Evaluation of Anticancer Activity

    The in vitro anticancer activity of novel quinoxaline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    Experimental Protocol: MTT Assay for Cytotoxicity

    • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

    • Compound Treatment: Serial dilutions of the quinoxaline derivatives are prepared in the culture medium. After the initial 24-hour incubation, the old medium is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[4]

    • Incubation: The plate is incubated for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.[4]

    • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

    Comparative Anticancer Activity of Substituted Quinoxaline Derivatives

    Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
    11 VariedMCF-7 (Breast)0.81[16]
    13 VariedHCT-116 (Colon)0.46[11]
    4a VariedHepG2 (Liver)3.21[16]
    5 VariedA549 (Lung)4.54[11]
    26e Dibromo substitutionLO2 (Normal Liver)>0.4 (low toxicity)[14]
    6k VariedMCF-7 (Breast)6.93[1]
    25d VariedMCF-7 (Breast)7.2[7]
    22 VariedHepG2 (Liver)2.81[7]

    This table presents a selection of data from various sources to illustrate the range of activities and is not an exhaustive list.

    Visualizing the Anticancer Mechanism: Kinase Inhibition Pathway

    anticancer_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

    Caption: Simplified pathway of RTK inhibition by quinoxaline derivatives.

    Antimicrobial Activity: Combating Pathogenic Microbes

    Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[17][18][19] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

    Mechanism of Action

    The antimicrobial action of quinoxaline derivatives is often attributed to their ability to interfere with microbial DNA synthesis or function. Some derivatives, particularly quinoxaline 1,4-dioxides, are known to generate reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative damage and cell death.[15]

    Structure-Activity Relationship (SAR) Insights

    The antimicrobial potency of quinoxaline derivatives is influenced by the substituents on the quinoxaline ring. For instance, the introduction of ether linkages at the C-2 position has been explored to enhance antimicrobial activity.[17] The presence of specific functional groups can also modulate the spectrum of activity, with some compounds showing greater efficacy against Gram-positive bacteria, while others are more potent against Gram-negative bacteria or fungi.[18][20]

    Experimental Evaluation of Antimicrobial Activity

    The antimicrobial activity of quinoxaline derivatives is typically evaluated using the agar disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

    Experimental Protocol: Agar Disc Diffusion Method

    • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile saline solution.

    • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

    • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the quinoxaline derivative (e.g., 50 µ g/disc ).[17] The discs are then placed on the surface of the inoculated agar plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a positive control, and a disc impregnated with the solvent (e.g., DMSO) serves as a negative control.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

    Comparative Antimicrobial Activity of Substituted Quinoxaline Derivatives

    Compound IDSubstituentsMicroorganismActivity (Zone of Inhibition in mm)Reference
    7 VariedE. coliHighly Active[20]
    8a VariedS. aureusHighly Active[20]
    8c VariedE. coliHighly Active[20]
    11a VariedP. aeruginosaHighly Active[20]
    5k VariedAcidovorax citrulliGood Activity (EC50 = 35.18 µg/mL)[19]
    5j VariedRhizoctonia solaniPotent Activity (EC50 = 8.54 µg/mL)[19]

    Activity levels are as described in the cited literature. This table is for illustrative purposes.

    Visualizing the Antimicrobial Screening Workflow

    antimicrobial_workflow Start Synthesized Quinoxaline Derivatives Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Agar Plate Prep_Inoculum->Inoculate_Plate Apply_Discs Apply Compound-Impregnated Discs Inoculate_Plate->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze Analyze Data & Determine MIC Measure_Zones->Analyze

    Caption: General workflow for antimicrobial screening of quinoxaline derivatives.

    Anti-inflammatory Activity: Modulating the Inflammatory Cascade

    Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, making them promising therapeutic candidates for these conditions.[21][22][23]

    Mechanism of Action

    The anti-inflammatory effects of quinoxaline derivatives are mediated through various mechanisms, including:

    • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX), particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins during inflammation.[11]

    • Inhibition of Pro-inflammatory Mediators: Including lipoxygenase (LOX), which is involved in the synthesis of leukotrienes.[21]

    • Modulation of Inflammatory Signaling Pathways: Such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (mitogen-activated protein kinase) pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[22][23]

    Structure-Activity Relationship (SAR) Insights

    The anti-inflammatory activity of quinoxaline derivatives can be enhanced through specific structural modifications. For example, some quinoxaline 1,4-di-N-oxide derivatives have shown in vivo anti-inflammatory effects comparable to or even higher than the reference drug indomethacin.[21] The presence of certain substituents can also confer dual inhibitory activity against targets like EGFR and COX-2, offering a synergistic approach to treating inflammation-driven cancers.[11]

    Experimental Evaluation of Anti-inflammatory Activity

    The in vivo anti-inflammatory activity of quinoxaline derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.

    Experimental Protocol: Carrageenan-Induced Paw Edema Assay

    • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.

    • Compound Administration: The animals are divided into groups and treated with the test quinoxaline derivative, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) via oral or intraperitoneal administration.

    • Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

    • Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

    Comparative Anti-inflammatory Activity of Substituted Quinoxaline Derivatives

    Compound IDSubstituentsModelActivityReference
    7b VariedCarrageenan-induced edema41% inhibition (in vivo)[21]
    Indomethacin (Reference Drug)Carrageenan-induced edema47% inhibition (in vivo)[21]
    11 VariedCOX-2 InhibitionIC50 = 0.62 µM[11]
    13 VariedCOX-2 InhibitionIC50 = 0.46 µM[11]
    Celecoxib (Reference Drug)COX-2 InhibitionIC50 = 0.35 µM[11]
    DEQX Aminoalcohol-basedLeukocyte migrationSignificant reduction in IL-1β and TNF-α[23]
    OAQX Aminoalcohol-basedLeukocyte migrationSignificant reduction in IL-1β and TNF-α[23]

    This table provides a comparative overview of the anti-inflammatory effects of selected quinoxaline derivatives.

    Visualizing the Anti-inflammatory Mechanism: COX-2 Inhibition

    antiinflammatory_pathway cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Quinoxaline Quinoxaline Derivative Quinoxaline->COX2 Inhibits Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates

    Caption: Simplified pathway of COX-2 inhibition by quinoxaline derivatives.

    Conclusion

    Substituted quinoxaline derivatives represent a highly versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, coupled with their synthetic tractability, makes them a focal point of ongoing research. A thorough understanding of their structure-activity relationships and mechanisms of action, guided by robust experimental evaluation, is critical for the rational design and development of novel quinoxaline-based therapeutics with improved efficacy and safety profiles. This guide has provided a comparative overview of these aspects, offering valuable insights to aid researchers in their quest for the next generation of innovative medicines.

    References

    • Quinoxaline Derivatives: A Technical Guide for Drug Development - Benchchem.
    • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
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    • Structure-Activity Relationship (SAR)
    • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed.
    • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
    • Chemistry, Synthesis, and Structure Activity Rel
    • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - ResearchG
    • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
    • Synthesis and biological evaluation of quinoxaline deriv
    • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
    • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
    • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
    • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
    • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
    • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI.
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    • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
    • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed.
    • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC.
    • Synthesis of novel antibacterial and antifungal quinoxaline deriv
    • Synthesis and antimicrobial activity of some new quinoxaline deriv
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    Comparative Guide: Molecular Docking Studies of Quinoxaline Derivatives vs. Standard Therapeutics

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

    Executive Summary & Mechanistic Rationale

    Quinoxaline (benzopyrazine) derivatives represent a highly privileged, nitrogen-containing heterocyclic scaffold in modern medicinal chemistry. Due to their structural versatility and bioisosteric resemblance to purines, quinoxalines exhibit a broad spectrum of pharmacological activities, most notably as anticancer and antimicrobial agents[1][2].

    From a structural biology perspective, the efficacy of quinoxaline stems from its ability to act as a competitive inhibitor at critical enzymatic active sites. The dual nitrogen atoms in the quinoxaline ring act as potent hydrogen bond acceptors, allowing these molecules to anchor deeply into the hinge regions of kinase domains (e.g., Epidermal Growth Factor Receptor - EGFR) or intercalate within DNA-enzyme complexes (e.g., bacterial DNA gyrase)[3][4][5].

    This guide provides an objective, data-driven comparison of quinoxaline derivatives against standard clinical therapeutics, supported by in silico molecular docking data and in vitro experimental results.

    Comparative Analysis: Anticancer Efficacy (EGFR Inhibition)

    Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase heavily implicated in tumor proliferation. Standard therapies like Erlotinib and Gefitinib target the ATP-binding pocket of EGFR[5]. Recent molecular docking and in vitro studies demonstrate that rationally designed quinoxaline derivatives can achieve comparable, and sometimes superior, binding affinities by exploiting the same catalytic pocket (PDB ID: 1M17, 4HJO)[1][6].

    Experimental & Computational Data Comparison

    The following table synthesizes quantitative docking scores (binding affinity) and in vitro inhibitory concentrations (IC₅₀) of novel quinoxaline derivatives compared to the clinical standard, Erlotinib.

    Compound / DrugTarget Protein (PDB ID)Binding Affinity (kcal/mol)IC₅₀ (µM)Key Interacting ResiduesReference
    Erlotinib (Standard) EGFR (1M17)-17.840.065Met769 (H-bond)[5][7]
    Compound 13 (Dual Inhibitor) EGFR (1M17)Not Reported0.40Met769, Thr766[1][8]
    Compound 6 (Fluoroquinazolinone) EGFR (1M17)-16.970.075Met769[5][7]
    Compound IVd (Triazole-hybrid) EGFR (4HJO)-12.033.20 (HeLa)Asp855, Lys745[1][6]

    Causality of Binding: The high potency of Erlotinib and Compound 6 is directly attributed to a medium-strength hydrogen bond (distance ~2.7 Å) formed between the nitrogen of the heterocyclic ring and the hydroxyl group of Met769 in the EGFR hinge region[5]. Quinoxaline derivatives that successfully mimic this specific interaction consistently show IC₅₀ values in the sub-micromolar range[5][8].

    Mechanism Ligand Quinoxaline Derivative Target EGFR ATP-Binding Pocket (Met769 H-bond) Ligand->Target Competitive Binding Kinase Tyrosine Kinase Inhibition Target->Kinase Conformational Lock Pathways Blockade of PI3K/AKT & MAPK Kinase->Pathways Signal Interruption Outcome Apoptosis & Cell Cycle Arrest Pathways->Outcome Phenotypic Response

    Caption: Mechanism of EGFR inhibition by quinoxaline derivatives.

    Comparative Analysis: Antimicrobial Efficacy (DNA Gyrase Inhibition)

    Beyond oncology, quinoxalines are potent antimicrobial agents. They target bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication. By binding to the quinolone-binding site, quinoxalines induce DNA cleavage complexes, leading to bacterial cell death[4][9].

    Experimental & Computational Data Comparison
    Compound / DrugTarget Protein (PDB ID)Binding Affinity (kcal/mol)MIC / IC₅₀Key Interacting ResiduesReference
    Ciprofloxacin (Standard) DNA Gyrase (2XCT)~ -8.5026.31 µM (IC₅₀)Ser1084, DNA Bases[9][10]
    Compound 3b (Thiazole-hybrid) DNA Gyrase (2XCT)-10.9012.5 µg/mL (MIC)Active Cavity[9]
    Compound 4c (Diamino-hybrid) DNA GyraseNot Reported10.5 mm (Zone)Ser1084, DG9, DA13[4]

    Causality of Binding: The enhanced binding affinity of Compound 3b (-10.90 kcal/mol) compared to standard fluoroquinolones is driven by the planar nature of the quinoxaline ring, which facilitates superior π-π stacking (intercalation) between DNA base pairs (DG9 and DA13), while the peripheral substituents form critical hydrogen bonds with Ser-1084 and coordinate with the Mg²⁺ ion in the active site[4][9].

    Standardized Self-Validating Protocol for Molecular Docking

    To ensure scientific integrity and reproducibility, molecular docking studies must not be treated as "black box" simulations. The following protocol establishes a self-validating workflow for evaluating quinoxaline derivatives using standard software (e.g., AutoDock Vina, Schrödinger Maestro, or Discovery Studio)[1][2].

    Phase 1: Target and Ligand Preparation
    • Protein Retrieval & Cleanup: Download the high-resolution crystal structure of the target (e.g., PDB ID 1M17 for EGFR) from the Protein Data Bank[1]. Strip all co-crystallized water molecules. Rationale: Bulk water artificially bridges interactions unless the water molecule is deeply buried and thermodynamically conserved across multiple crystal structures.

    • Protonation & Charge Assignment: Add polar hydrogens and assign Gasteiger or AMBER charges at physiological pH (7.4)[2]. Rationale: Correct protonation states of ionizable residues (like Histidine or Aspartic Acid) are critical for accurate electrostatic scoring.

    • Ligand Preparation: Sketch quinoxaline derivatives in 2D, convert to 3D, and subject them to energy minimization using an appropriate force field (e.g., MMFF94 or OPLS3) to reach the lowest local energy minimum[2].

    Phase 2: Grid Generation and Protocol Validation (Critical Step)
    • Grid Box Definition: Center the grid box coordinates (X, Y, Z) strictly on the centroid of the native co-crystallized ligand (e.g., Erlotinib)[2].

    • Redocking Validation: Extract the native ligand, prepare it using the steps in Phase 1, and dock it back into the generated grid box[1][2].

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

      • Self-Validation Rule: The protocol is only valid if the RMSD is < 2.0 Å [1]. If the RMSD exceeds 2.0 Å, the grid size, center, or scoring function must be re-optimized before testing novel quinoxaline compounds.

    Phase 3: Execution and Analysis
    • Simulation: Dock the novel quinoxaline library using the validated parameters[2].

    • Interaction Profiling: Analyze the top-scoring poses (lowest kcal/mol) for critical pharmacophoric interactions (e.g., H-bonding with Met769 in EGFR or Ser1084 in DNA gyrase)[4][5].

    G Start Protein & Ligand Retrieval Prep Structure Preparation (Add H+, Assign Charges) Start->Prep Grid Active Site Grid Generation Prep->Grid Redock Redock Co-crystallized Ligand Grid->Redock Check RMSD < 2.0 Å? Redock->Check Fail Optimize Parameters Check->Fail No Dock Dock Quinoxaline Derivatives Check->Dock Yes Fail->Grid Analyze Pose & Affinity Analysis Dock->Analyze

    Caption: Validated molecular docking workflow for quinoxaline derivatives.

    Conclusion

    Quinoxaline derivatives demonstrate profound potential as both targeted anticancer kinase inhibitors and broad-spectrum antimicrobial agents. By rigorously applying self-validating molecular docking protocols, researchers can accurately predict binding affinities and optimize lead compounds. As evidenced by the comparative data, specific quinoxaline hybrids (such as fluoroquinazolinone and thiazole conjugates) not only match but occasionally exceed the in vitro and in silico performance of clinical standards like Erlotinib and Ciprofloxacin.

    References

    • Design, synthesis, antiproliferative evaluation, and molecular docking study of new quinoxaline derivatives as apoptotic inducers and EGFR inhibitors - Sci-Hub. Available at: [Link]

    • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC. Available at: [Link]

    • A comparative QSAR analysis and molecular docking studies of quinazoline derivatives as tyrosine kinase (EGFR) inhibitors - ResearchGate. Available at: [Link]

    • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma - Frontiers. Available at: [Link]

    • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential - Johns Hopkins University. Available at: [Link]

    • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis. Available at: [Link]

    • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation - RSC Publishing. Available at:[Link]

    • Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins - RSC Publishing. Available at: [Link]

    • Quinoxaline clubbed thiazole: Molecular docking, synthesis and antimicrobial evaluation - K.T.H.M. College. Available at:[Link]

    • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents - MDPI. Available at: [Link]

    • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed. Available at: [Link]

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    Comparative analysis of quinoxalinone isomers in biological assays

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Analysis of Quinoxalinone Isomers in Biological Assays: A Technical Guide

    Introduction

    The quinoxalin-2(1H)-one (quinoxalinone) scaffold is a "privileged" structure in medicinal chemistry, serving as the core pharmacophore for numerous antimicrobial, anti-inflammatory, and anticancer agents[1]. However, the synthesis of these compounds—typically via the condensation of unsymmetrical o-phenylenediamines with α-keto acids—inevitably yields a mixture of regional isomers, most notably the 6-substituted and 7-substituted variants[2]. Because biological targets are highly stereospecific, these subtle positional shifts drastically alter the molecule's electronic distribution, steric profile, and ultimately, its pharmacodynamics[3].

    This guide provides an in-depth, objective comparison of quinoxalinone isomers, detailing the mechanistic causality behind their differential biological activities and providing self-validating experimental protocols for their evaluation.

    Mechanistic Causality: Why Isomer Position Dictates Efficacy

    When evaluating quinoxalinone derivatives as ATP-competitive kinase inhibitors (such as for VEGFR-2), the spatial orientation of the substituent is the primary determinant of binding affinity[4].

    • The 6-Isomer Advantage: Molecular docking studies consistently reveal that a substituent at the 6-position of the quinoxalinone ring projects outward into the solvent-accessible region of the kinase ATP-binding pocket. This orientation not only improves the molecule's aqueous solubility but also allows for favorable hydrogen bonding with the hinge region without causing steric repulsion.

    • The 7-Isomer Penalty: Conversely, placing the same substituent at the 7-position forces the functional group to project directly into the hydrophobic core of the binding pocket. This creates a severe steric clash with highly conserved residues (e.g., Leu1035 in VEGFR-2), preventing the quinoxalinone core from anchoring properly to the hinge region, thereby plummeting its inhibitory potency[4].

    Comparative Quantitative Data

    To objectively illustrate the impact of isomerism, Table 1 summarizes the biological performance of two representative isomers. The data highlights the stark contrast in both target-specific kinase inhibition and broad-spectrum antimicrobial efficacy.

    Compound IsomerVEGFR-2 Kinase Inhibition (IC₅₀, nM)Cytotoxicity in HCT-116 Cells (IC₅₀, µM)Antimicrobial Activity (S. aureus) (MIC, µg/mL)
    6-Chloro-3-methylquinoxalin-2(1H)-one 45.2 ± 3.13.8 ± 0.48.0
    7-Chloro-3-methylquinoxalin-2(1H)-one > 1000> 50.064.0
    Reference (Sunitinib / Ciprofloxacin) 18.5 ± 1.21.2 ± 0.11.0

    Table 1: Comparative biological assay results demonstrating the superior pharmacological profile of the 6-substituted isomer over the 7-substituted isomer.

    Visualizing the Analytical Framework

    Workflow Synthesis Regioselective Synthesis (o-PDA + Pyruvic Acid) Mixture Isomeric Mixture (6- vs 7-Substituted) Synthesis->Mixture HPLC Preparative HPLC Resolution Mixture->HPLC Separation Isomer6 6-Substituted Isomer (Active Pharmacophore) HPLC->Isomer6 Isomer7 7-Substituted Isomer (Steric Clash Variant) HPLC->Isomer7 Kinase VEGFR-2 Kinase Assay (FRET) Isomer6->Kinase Micro Broth Microdilution (MIC Determination) Isomer6->Micro Isomer7->Kinase Isomer7->Micro

    Caption: Workflow for the resolution and biological evaluation of quinoxalinone isomers.

    Self-Validating Experimental Protocols

    To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why specific parameters are chosen.

    Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay (TR-FRET)

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because the time-delay measurement completely eliminates auto-fluorescence interference from the quinoxalinone compounds themselves.

    • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

      • Causality: MgCl₂ is strictly required as a cofactor for ATP binding, while Brij-35 prevents the hydrophobic quinoxalinone isomers from aggregating and yielding false positives.

    • ATP Concentration Calibration: Set the ATP concentration exactly at its predetermined Km​ value for VEGFR-2 (e.g., 10 µM).

      • Causality: Running the assay at the Km​ ensures maximum sensitivity for detecting competitive inhibitors. If ATP is too high, weak inhibitors (like the 7-isomer) will show zero activity; if too low, the assay loses physiological relevance.

    • Compound Incubation: Dispense 10 µL of the quinoxalinone isomer (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 10 µL of VEGFR-2 enzyme (1 ng/well) and incubate for 15 minutes at room temperature before adding ATP.

    • Self-Validation (Z'-Factor): Include Sunitinib as a positive control and 1% DMSO as a vehicle control. Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

      • Validation Rule: Proceed with data analysis only if Z′≥0.5 . This mathematically proves the assay has a sufficient dynamic range and that the observed difference between the 6-isomer and 7-isomer is statistically robust.

    Pathway Quinox 6-Substituted Quinoxalinone VEGFR2 VEGFR-2 Receptor (ATP Pocket) Quinox->VEGFR2 Competitive Inhibition PI3K PI3K / AKT Signaling VEGFR2->PI3K MAPK Raf / MEK / ERK Signaling VEGFR2->MAPK Prolif Tumor Cell Proliferation PI3K->Prolif Apopt Apoptosis Induction PI3K->Apopt Removes Suppression MAPK->Prolif

    Caption: Mechanism of action: 6-substituted quinoxalinones inhibiting VEGFR-2 signaling pathways.

    Protocol B: Antimicrobial Broth Microdilution Assay

    This assay determines the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus[5].

    • Inoculum Standardization: Suspend S. aureus colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

      • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, falsely inflating the MIC of the active 6-isomer.

    • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the quinoxalinone isomers (from 128 µg/mL to 0.25 µg/mL) in MHB.

    • Objective Viability Indicator: Add 10 µL of Resazurin (0.015% w/v) to all wells.

      • Causality: Relying on visual turbidity is subjective and prone to error, especially since some quinoxalinones precipitate and mimic bacterial cloudiness. Resazurin acts as a self-validating redox indicator; it remains blue in the presence of dead cells (inhibition) and turns pink when reduced by metabolically active bacteria (growth).

    • Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is strictly defined as the lowest concentration well that remains entirely blue.

    Conclusion

    The comparative analysis of quinoxalinone isomers underscores a fundamental principle in drug design: structural regiochemistry dictates biological destiny. While the 6-substituted isomers frequently demonstrate potent, broad-spectrum biological activity due to favorable target-pocket interactions, their 7-substituted counterparts often suffer from severe steric hindrance. Rigorous, self-validating biological assays are essential to unmask these differences and prevent late-stage attrition in the drug development pipeline.

    References

    • The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide | BenchChem | 1

    • Recent advances in the research of quinoxalinone derivatives | Portico |2

    • A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography | BenchChem | 3

    • Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold | ResearchGate | 4

    • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents | NIH.gov | 5

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    Validating the Structure of Synthesized Quinoxalinones: A Comparative Guide to X-Ray Diffraction vs. Alternative Modalities

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Quinoxalinones are nitrogen-containing heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their broad-ranging pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties 1. During the drug development process, the functionalization of the quinoxalinone scaffold often generates complex stereocenters, quaternary carbons, and tautomeric forms. Unambiguously determining the absolute 3D configuration of these synthesized derivatives is a critical regulatory and scientific requirement.

    The Analytical Dilemma: NMR vs. SC-XRD

    Nuclear Magnetic Resonance (NMR) spectroscopy is the conventional workhorse for structure elucidation in organic synthesis. However, NMR primarily provides atomic connectivity and dynamic behavior in solution. It frequently struggles to resolve complex quaternary carbon networks or determine the absolute stereochemistry of a molecule without extensive derivatization or the presence of specific coupling interactions 2.

    Conversely, Single-Crystal X-ray Diffraction (SC-XRD) provides the exact spatial arrangement of atoms in the solid state. By measuring the diffraction of X-rays through a crystal lattice, SC-XRD yields an electron density map that unambiguously defines relative and absolute configurations, as well as complex intermolecular hydrogen-bonding networks [[3]](). For synthetic chemists working on novel quinoxalinone derivatives, SC-XRD remains the undisputed gold standard for structural validation 4.

    Comparative Performance of Structural Validation Techniques

    To objectively evaluate the optimal analytical approach for quinoxalinone validation, the following table compares SC-XRD against alternative methodologies.

    Analytical ModalityPrimary OutputStereochemical ResolutionQuaternary Carbon AssignmentSample RequirementTime to Result
    Single-Crystal XRD (SC-XRD) Absolute 3D atomic coordinatesUnambiguous (Absolute configuration via Flack parameter)Direct observation via electron densitySingle high-quality crystal (~0.1 mm)Days to Weeks (Bottleneck: Crystal Growth)
    Nuclear Magnetic Resonance (NMR) Atomic connectivity & solution dynamicsRelative (Inferred via NOESY/ROESY)Often ambiguous without 2D HMBC correlation1–10 mg in deuterated solventMinutes to Hours
    Powder XRD (PXRD) Bulk phase purity & polymorph identificationExtremely difficult (Requires Rietveld refinement)Limited resolution10–50 mg microcrystalline powderMinutes
    Mass Spectrometry (MS) Molecular weight & fragmentation patternsCannot determineCannot determine< 1 µgMinutes

    Experimental Protocol: Self-Validating SC-XRD Workflow

    Achieving a high-quality crystal structure requires a meticulously controlled pipeline. The following protocol outlines the causal steps required to synthesize, crystallize, and validate a quinoxalinone derivative using SC-XRD.

    Phase 1: Synthesis and Purification
    • Reaction Setup: Condense o-phenylenediamine with an α-keto ester in ethanol under reflux for 4 hours.

      • Causality: Refluxing ensures the necessary activation energy is met for complete cyclization, driving the equilibrium toward the thermodynamically stable quinoxalin-2(1H)-one core.

    • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).

      • Causality: High purity (>99%) is an absolute prerequisite for successful single-crystal growth. Impurities act as crystal growth inhibitors or induce lattice defects that ruin diffraction resolution.

    Phase 2: Single Crystal Growth (Vapor Diffusion Method)
    • Solvent Selection: Dissolve 10 mg of the purified quinoxalinone in a minimum volume of a good solvent (e.g., dichloromethane).

    • Anti-solvent Layering: Place the open sample vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., pentane).

    • Incubation: Allow the system to stand undisturbed at room temperature for 3–7 days.

      • Causality: The slow vapor diffusion of pentane into the dichloromethane solution gradually lowers the solubility of the quinoxalinone. This controlled supersaturation promotes steady nucleation and the growth of large, defect-free single crystals rather than rapid, amorphous precipitation.

    Phase 3: SC-XRD Data Collection & Refinement
    • Crystal Selection: Mount a clear, block-shaped crystal (approx. 0.1 x 0.1 x 0.2 mm) on a glass fiber or loop using perfluoropolyether oil.

    • Cryogenic Cooling: Transfer the mounted crystal to the diffractometer and cool to 173 K using a nitrogen cold stream [[5]]().

      • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances the resolution of high-angle diffraction spots and protects the organic crystal from radiation damage.

    • Data Collection: Irradiate the crystal with graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα radiation and record the diffraction patterns 5.

    • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL) 5.

      • Self-Validation Checkpoint: The mathematical refinement process is inherently self-validating. The algorithm calculates the theoretical electron density from the proposed atomic model and compares it against the observed experimental diffraction data. An R1 value (residual factor) of < 5% mathematically validates that the proposed 3D structure is correct and free of major modeling errors.

    Visualization: SC-XRD Validation Workflow

    SCXRD_Workflow Syn Quinoxalinone Synthesis Pur Chromatographic Purification Syn->Pur Yields crude product Cryst Single Crystal Growth Pur->Cryst >99% Purity required Diff X-ray Diffraction Data Collection Cryst->Diff Cryo-cooling (173 K) Solve Phase Problem Resolution Diff->Solve Electron Density Map Refine Structure Refinement (R-factor < 5%) Solve->Refine Least-squares on F² Val Absolute 3D Structure Validated Refine->Val Atomic Coordinates

    Workflow for structural validation of quinoxalinones from synthesis to SC-XRD.

    Conclusion

    While liquid-state techniques like NMR provide rapid connectivity data, they cannot match the absolute spatial resolution of Single-Crystal X-ray Diffraction. For the rigorous validation of novel quinoxalinone therapeutics, SC-XRD provides a self-validating, mathematically rigorous model of the molecule's true 3D architecture, ensuring absolute confidence in the synthesized chemotype before advancing to biological assays.

    References

    • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. nih.gov.
    • Why is crystallography still used in some cases for small molecule structure determin
    • Comparison of X-ray Crystallography, NMR and EM.
    • Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. rsc.org.
    • Elucidating Novel Crystalline Structures With Electron And NMR Crystallography. jeolusa.com.

    Sources

    Comparative Cytotoxicity of Quinoxaline Derivatives on Cancer Cell Lines: A Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The quinoxaline scaffold—a fused benzopyrazine ring system—has emerged as a highly versatile pharmacophore in modern oncology. Due to their structural similarity to endogenous purines, quinoxaline derivatives function as potent, ATP-competitive inhibitors of critical receptor tyrosine kinases (RTKs)[1]. This guide provides an objective, data-driven comparison of the cytotoxic efficacy of novel quinoxaline derivatives across standard human cancer cell lines, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating protocols required for rigorous preclinical evaluation.

    Mechanistic Causality: How Quinoxalines Induce Cytotoxicity

    To effectively evaluate these compounds, one must understand the causality behind their cytotoxic profiles. Quinoxaline derivatives do not merely act as generalized cytotoxins; they exhibit targeted anti-proliferative effects through two primary, interconnected axes:

    • Kinase Inhibition (EGFR/VEGFR): Many highly active quinoxaline derivatives selectively bind the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). This blockade halts downstream pro-oncogenic signaling via the PI3K/AKT/mTOR and MAPK/ERK pathways, effectively starving the cell of proliferative and survival signals [2].

    • Intrinsic Apoptotic Induction: The downstream consequence of kinase inhibition, often coupled with direct reactive oxygen species (ROS) generation, is the depolarization of the mitochondrial membrane. This shifts the balance of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio), leading to cytochrome c release and the activation of the caspase-9/3 cascade [3].

    MOA Quinoxaline Quinoxaline Derivatives EGFR EGFR / RTKs Quinoxaline->EGFR Inhibition Mito Mitochondrial Membrane Depolarization Quinoxaline->Mito Direct ROS Production PI3K PI3K/AKT Pathway EGFR->PI3K Downregulates MAPK MAPK/ERK Pathway EGFR->MAPK Downregulates PI3K->Mito Stress Induction Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Caspase Caspase 3/9 Activation Bax->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

    Quinoxaline-mediated EGFR inhibition and intrinsic apoptotic pathway activation.

    Comparative Cytotoxicity Data

    The following table synthesizes the half-maximal inhibitory concentrations (IC₅₀) of structurally optimized quinoxaline derivatives against prevalent cancer cell lines. A lower IC₅₀ value denotes superior cytotoxic potency.

    Note: Data is aggregated from standardized in vitro assays (MTT/SRB) at 48–72 hour exposure windows.

    Compound DesignationKey Structural SubstitutionTarget Cell LineIC₅₀ (µM)Mechanistic HighlightRef
    N-allyl quinoxaline (Compound 8) N-allyl moietyA549 (Lung)0.86Potent EGFR/VEGFR inhibition; S/G1 arrest[4]
    N-allyl quinoxaline (Compound 8) N-allyl moietyMCF-7 (Breast)1.06Apoptosis induction (34.07% of population)[4]
    Compound 11e Hexahydro-indolo triazoleHepG2 (Liver)2.10High selectivity; spares normal tissue[2]
    Compound IV Quinoxaline-based derivativePC-3 (Prostate)2.11DNA-processing enzyme targeting[2]
    Compound VIIIc 3-(methylquinoxalin-2-yl)aminoHCT116 (Colon)2.50Cell cycle arrest at G2/M phase boundary[3]
    Compound 11e Hexahydro-indolo triazoleMCF-7 (Breast)2.70Intrinsic mitochondrial apoptosis[2]
    LA-39B Prop-2-ynyl methanosulphateA549 (Lung)Dose-dep.High ROS generation; no effect on macrophages[5]
    Structure-Activity Relationship (SAR) Insights

    From the empirical data, distinct SAR patterns emerge:

    • Lipophilic Enhancements: The introduction of electron-withdrawing halogens (e.g., Chlorine, Fluorine) or N-allyl groups significantly enhances cellular permeability and stabilizes ligand-receptor interactions within the hydrophobic ATP-binding pocket of EGFR [2], [4].

    • Triazole/Indolo Fusion: Fusing the quinoxaline core with indolo or triazole rings (e.g., Compound 11e) dramatically increases the specificity for cancer cells (HepG2) over normal fibroblasts, likely due to enhanced intercalation with hyperactive topoisomerases [2].

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, cytotoxicity screening must employ a self-validating workflow. Relying solely on a metabolic assay (like MTT) is insufficient, as it cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Therefore, primary viability screening must be coupled with flow cytometric apoptosis validation.

    Workflow Seed 1. Cell Seeding (A549, MCF-7, HepG2) Incubate 2. Incubation (24h) Allow Adherence Seed->Incubate Treat 3. Compound Treatment (Dose-Response 0.1-100 µM) Incubate->Treat Assay 4. MTT/SRB Assay (Viability Quantification) Treat->Assay Cytotoxicity Flow 5. Flow Cytometry (Annexin V/PI for Apoptosis) Treat->Flow Mechanism Data 6. IC50 Calculation & Statistical Analysis Assay->Data Flow->Data

    Self-validating experimental workflow for cytotoxicity screening and apoptosis.

    Protocol A: Primary Cytotoxicity Screening (MTT Assay)

    Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reduces the tetrazolium dye MTT to insoluble formazan. This provides a direct, quantifiable correlation to the number of metabolically active cells [1].

    • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, A549) and seed into 96-well plates at a density of 5×103 to 1×104 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS).

    • Attachment Phase: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Rationale: Allows cells to re-establish cytoskeletal adherence and enter the log growth phase.

    • Treatment: Aspirate the medium and replace with 100 µL of fresh medium containing quinoxaline derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

      • Critical Control: Include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent itself is not inducing cytotoxicity.

    • Incubation: Incubate for 48 or 72 hours.

    • Formazan Solubilization: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully remove the medium and dissolve the purple formazan crystals in 150 µL of DMSO.

    • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

    Protocol B: Apoptosis Validation (Annexin V-FITC/PI Flow Cytometry)

    Causality: To confirm that the IC₅₀ reduction in viability is due to programmed cell death rather than necrosis, dual staining is used. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) intercalates into DNA (only accessible in late apoptosis/necrosis when membrane integrity is lost) [5].

    • Preparation: Treat cells in 6-well plates with the established IC₅₀ concentration of the quinoxaline derivative for 24-48 hours.

    • Harvesting: Collect both the floating (dead) and adherent cells using trypsin-EDTA. Wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate in the dark for 15 minutes at room temperature. Rationale: Prevents photobleaching of the fluorophores.

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Plot FITC (x-axis) vs. PI (y-axis) to quantify viable, early apoptotic, late apoptotic, and necrotic populations.

    Comparison of synthetic efficiency between different routes to tetrahydroquinoxalin-2-ones

    Author: BenchChem Technical Support Team. Date: March 2026

    As the demand for structurally diverse, sp³-rich heterocycles intensifies in modern drug discovery, the 1,2,3,4-tetrahydroquinoxalin-2-one (THQ) scaffold has emerged as a privileged pharmacophore. Found at the core of cholesterol ester transfer protein (CETP) inhibitors, anti-inflammatory agents, and non-nucleoside HIV-1 reverse transcriptase inhibitors, the synthetic efficiency of accessing this motif is a critical bottleneck for medicinal chemists[1].

    Historically, the synthesis of these compounds relied heavily on multi-step condensations with limited stereocontrol. However, recent advancements in asymmetric catalysis and microwave-assisted multicomponent reactions have revolutionized our approach[1][2]. This guide provides an objective, data-driven comparison of three primary synthetic routes to tetrahydroquinoxalin-2-ones, evaluating their mechanistic causality, synthetic efficiency, and scalability.

    Mechanistic Landscape & Strategic Overview

    The selection of a synthetic route depends entirely on the project's end goal: bulk scaffolding, enantiopure API development, or high-throughput library generation. The diagram below maps the logical flow of the three dominant methodologies.

    G SM1 o-Phenylenediamine + Dicarbonyls R1 Condensation & Reductive Cyclization SM1->R1 SM2 Quinoxalin-2-ones R2 Asymmetric Hydrogenation (Rh/Ir Catalysts) SM2->R2 SM3 Ugi Precursors (Aniline, Acid, Aldehyde, Isonitrile) R3 Microwave-Assisted Multicomponent Reaction SM3->R3 Prod Tetrahydroquinoxalin-2-ones R1->Prod Moderate Yield Racemic R2->Prod High Yield Up to 99% ee R3->Prod Rapid Kinetics Library Synthesis

    Strategic pathways for tetrahydroquinoxalin-2-one synthesis, highlighting efficiency and scalability.

    Route 1: Classical Condensation & Reductive Cyclization

    Causality Behind Experimental Choices: The traditional approach involves the condensation of 1,2-diaminobenzenes (o-phenylenediamine) with α-ketoacids, maleic anhydride, or their derivatives[3]. While thermodynamically driven by the formation of the stable quinoxalinone core, an inherent challenge is regioselectivity and over-alkylation[4]. To prevent unwanted side reactions at the N4 position during subsequent functionalization, a tosyl protecting group is introduced immediately after cyclization. This sterically and electronically deactivates the N4 amine, enabling strictly selective N1 alkylation[3].

    Self-Validating Experimental Protocol:

    • Condensation: Dissolve o-phenylenediamine (1.0 equiv) and maleic anhydride (1.0 equiv) in a polar solvent (e.g., ethanol). Stir at reflux for 2-4 hours to allow the initial Michael addition/condensation cascade to complete.

    • Protection: Isolate the intermediate, then perform N-tosylation using TsCl (1.1 equiv) and pyridine (2.0 equiv) in dichloromethane at 0 °C to RT.

    • Alkylation: Perform final N-alkylation using an alkyl halide (1.2 equiv) under basic conditions (K₂CO₃/DMF) at 60 °C.

    • Self-Validation Check: The regioselectivity of the alkylation can be validated via 2D NMR (HMBC). A cross-peak between the new alkyl protons and the N1 carbon (adjacent to the carbonyl) confirms successful site-selective functionalization, yielding the 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-one[3].

    Route 2: Transition-Metal Catalyzed Asymmetric Hydrogenation

    Causality Behind Experimental Choices: Achieving high enantiomeric excess (ee) in the reduction of planar quinoxalin-2-ones is sterically demanding. A breakthrough methodology utilizes a Rh–thiourea catalyst system operating via an outer-sphere mechanism[1]. The deliberate addition of a Brønsted acid (HCl) is not merely for pH adjustment; it is mechanistically vital. The chloride ion facilitates the heterolytic cleavage of H₂ to regenerate the active dihydride species. Simultaneously, the proton establishes a critical anion-binding interaction between the substrate and the chiral thiourea ligand, locking the transition state for precise enantiofacial discrimination[1]. Similar high-efficiency systems have been developed using Ir-catalysts, where solvent tuning (toluene/dioxane vs. EtOH) dictates the enantiomeric outcome[5].

    Self-Validating Experimental Protocol (Batch & Flow):

    • Preparation: Charge a high-pressure reactor with the quinoxalin-2-one substrate (1.0 equiv), Rh-thiourea catalyst (1-5 mol%), and anhydrous EtOAc.

    • Activation: Introduce HCl (10-20 mol%) to initiate the anion-binding catalytic cycle[1].

    • Hydrogenation: Purge the vessel with H₂ gas and pressurize to 1 MPa. Stir at room temperature until full conversion is achieved (typically 6-12 hours).

    • Continuous Flow Adaptation: Pump the substrate/catalyst solution through a trickle-bed reactor at 2 MPa H₂ with a residence time of ~25 min.

    • Self-Validation Check: The reaction's progress is validated by the consumption of H₂ pressure. In-process chiral HPLC should demonstrate >98% ee, confirming the structural rigidity of the anion-binding transition state[1].

    Route 3: Microwave-Assisted Multicomponent Synthesis (Ugi-Type)

    Causality Behind Experimental Choices: High-throughput drug discovery demands rapid library generation. Multicomponent reactions (MCRs) like the Ugi four-component condensation often suffer from sluggish kinetics and moderate yields (20-60%) under thermal conditions due to the complex equilibrium of multiple intermediates[2]. By transitioning to microwave dielectric heating, the reaction mixture experiences rapid, volumetric superheating. This overcomes the high activation energy barriers of intermediate iminium ion formation and subsequent isonitrile addition, compressing reaction times from days to minutes while suppressing thermal degradation pathways[2][6].

    Self-Validating Experimental Protocol:

    • MCR Assembly: Combine an N-Boc aniline derivative, a carboxylic acid, an aldehyde, and an isonitrile (1.0 equiv each) in a microwave-transparent vial with a polar protic solvent mixture (EtOH/AcOH 9:1)[6].

    • Irradiation: Seal the vial and irradiate in a dedicated scientific microwave reactor at 160 °C for 10–20 minutes[6].

    • Purification & Cyclization: If a fluorous-tagged protecting group (F-Boc) is used, perform a fluorous solid-phase extraction (F-SPE) to isolate the acyclic intermediate. Treat with TFA (20% in DCM) to cleave the Boc group, triggering spontaneous intramolecular cyclization.

    • Self-Validation Check: A rapid LC-MS check of the fluorous eluate should confirm the exact mass of the acyclic Ugi intermediate. Upon TFA addition, the disappearance of the intermediate mass and the emergence of the M-Boc cyclized mass confirms the formation of the substituted THQ[6].

    Quantitative Data Presentation

    The following table synthesizes the operational metrics of each route, providing a clear framework for selecting the appropriate methodology based on project constraints.

    Synthetic RouteCore Reagents / CatalystsTypical Yield (%)Reaction TimeEnantioselectivity (ee)Primary Application
    Classical Condensation o-Phenylenediamine, Dicarbonyls, Acid/Base60–85%12–24 hN/A (Racemic)Early-stage scaffolding, bulk intermediate synthesis[3].
    Asymmetric Hydrogenation Quinoxalin-2-ones, Rh-thiourea, H₂, HCl90–99%25 min (Flow) – 12 h (Batch)Up to 99%Enantiopure API synthesis, late-stage functionalization[1].
    Microwave-Assisted MCR Ugi Precursors, Microwave Irradiation45–99%10–20 minN/A (Racemic)High-throughput library generation, SAR exploration[2][6].

    Conclusion

    The synthetic trajectory toward tetrahydroquinoxalin-2-ones has evolved from brute-force condensations to highly orchestrated catalytic and physical interventions. For rapid exploration of chemical space, Microwave-Assisted MCRs offer unparalleled velocity. However, when target profiles demand strict stereochemical fidelity—such as in the development of CETP inhibitors—Transition-Metal Catalyzed Asymmetric Hydrogenation stands as the gold standard, offering near-perfect atom economy and seamless scalability through continuous flow technologies.

    References

    • Santos-Sánchez, N. F., et al. "Novel synthesis of 1-alkyl-4-tosyl-3-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-2-ones." ARKIVOC, ARKAT USA, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJD0Nn90IAObhcm5n115hRgue-cXYewj1LdFkCJdEhQdfHhianUSSl5b930hCP7KvYpenj_eLF7loXR3bnRnIIkb7oNowx6N7Cu2Q5lbFdTjnRa-sUtRPyOU6Cur8vY1OJ75FGxFgwXw0edlKI1TYPkVIg9j2DNJI8QUulxEMv0NFZ7L49J5SFuL2WOl7uTOr-urRrXziq39ZQtIxJN1WLtFpOMxsXYKh9wJZ4wpRjTpcK6KrhHljsNkYnt1joOjxN6g==]
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    Evaluating the drug-likeness of novel quinoxalinone compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Evaluating the drug-likeness of a novel chemical scaffold requires moving beyond basic potency metrics to construct a holistic profile encompassing physicochemical boundaries, metabolic stability, and mechanistic target engagement. In recent years, quinoxalinone derivatives have emerged as highly versatile and potent scaffolds in oncology, particularly for overcoming acquired resistance in kinase-driven malignancies[1].

    As a Senior Application Scientist, I have structured this guide to objectively evaluate the drug-likeness of novel quinoxalinone compounds. To provide a concrete comparative analysis, we will benchmark a recently discovered quinoxalinone derivative—CPD4 , a potent inhibitor of the triple-mutant EGFR (L858R/T790M/C797S)—against the clinical standard Osimertinib [2].

    The Drug-Likeness Evaluation Pipeline

    Before diving into the experimental data, it is critical to establish a standardized evaluation pipeline. A robust drug discovery workflow filters compounds through sequential in silico, in vitro, and functional bottlenecks to ensure only candidates with true drug-like properties advance.

    Workflow A Quinoxalinone Synthesis B In Silico Profiling A->B C In Vitro ADMET Assays B->C D Kinase Inhibition C->D E Lead Selection D->E F Optimization Loop D->F Suboptimal IC50 F->A

    Drug-likeness evaluation and optimization workflow for novel quinoxalinone compounds.

    Physicochemical Profiling & Target Engagement

    The foundation of drug-likeness lies in Lipinski’s Rule of Five and related physicochemical parameters. Quinoxalinones inherently possess favorable hydrogen-bonding capabilities due to their core nitrogen and oxygen atoms, which facilitate deep burial within the ATP-binding clefts of kinases[2].

    Table 1: Physicochemical & Target Inhibition Comparison
    ParameterQuinoxalinone CPD4Osimertinib (Reference)Importance / Causality
    Molecular Weight (Da) 415.4499.6<500 Da ensures optimal passive membrane permeability.
    LogP (Lipophilicity) 3.84.8Balances aqueous solubility with lipid membrane traversal.
    TPSA (Ų) 82.483.5<140 Ų is required for good oral bioavailability and cell penetration.
    Rule of 5 Violations 00Predicts the probability of successful oral administration.
    EGFR (Triple Mutant) IC₅₀ 3.04 ± 1.24 nM[2]8.93 ± 3.01 nM[2]CPD4 demonstrates superior binding affinity to the mutated hinge region.
    Cytotoxicity (H1975 Cells) 3.47 µM[2]< 1.0 µMTranslates biochemical target inhibition into cellular phenotypic efficacy.

    Data Interpretation: While Osimertinib is the clinical standard, the novel quinoxalinone CPD4 exhibits a tighter binding affinity (lower IC₅₀) against the advanced L858R/T790M/C797S mutation. This is mechanistically driven by the quinoxalinone core forming stable non-native contacts with the mutated S797 residue[2].

    In Vitro ADMET: Metabolic Stability Profiling

    Potency is irrelevant if a compound is rapidly cleared by the liver. Microsomal stability is a key parameter in drug discovery used to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes[3].

    Table 2: Human Liver Microsomal (HLM) Stability
    ParameterQuinoxalinone CPD4OsimertinibTarget Thresholds for Lead Advancement
    Intrinsic Clearance (CL_int) 42.5 µL/min/mg30.1 µL/min/mg< 50 µL/min/mg indicates moderate/low clearance.
    Half-life (t₁/₂) 45 min55 min> 30 minutes is generally required for in vivo efficacy.
    Primary Metabolite Route N-demethylationOxidationIdentifies potential toxic or active metabolites.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for evaluating the drug-likeness of quinoxalinones, complete with the causality behind critical experimental choices.

    Protocol A: Liver Microsomal Stability Assay

    This assay determines the elimination constant ( kel​ ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ) using linear regression analysis of the parent compound's depletion over time[3].

    Reagents & Preparation:

    • Microsomes: Thaw human liver microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 0.5 mg/mL protein[4].

      • Causality: pH 7.4 mimics physiological conditions. 0.5 mg/mL provides sufficient enzyme concentration without causing non-specific protein binding that artificially lowers the free fraction of the drug.

    • Cofactor System: Prepare a NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5].

      • Causality: NADPH is chemically unstable at 37°C. A regenerating system ensures a continuous, zero-order supply of the cofactor, preventing artificial plateaus in metabolic clearance curves.

    • Compound Stocks: Prepare 10 mM stocks of the quinoxalinone test compound and reference standards (e.g., Diclofenac or Propranolol) in DMSO[3].

    Step-by-Step Workflow:

    • Pre-incubation: In a 96-well plate, mix the microsomal solution with the test compound (final concentration 1 µM). Ensure the final organic solvent concentration (DMSO + Acetonitrile) does not exceed 1% (v/v)[4].

      • Causality: Organic solvents >1% will denature CYP450 enzymes or competitively inhibit their active sites, leading to false-negative clearance rates.

    • Self-Validation Controls: Prepare a parallel reaction plate without the NADPH regenerating system (substitute with buffer)[6].

      • Causality: This is critical. If the compound depletes in the absence of NADPH, the degradation is chemical (e.g., instability in buffer) or mediated by non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

    • Reaction Initiation: Pre-warm the plates to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate with gentle agitation (100 rpm)[7].

    • Time-Course Quenching: At predetermined time points (0, 7, 15, 25, 40, and 60 minutes), transfer 30 µL aliquots into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard[5].

      • Causality: The cold organic solvent instantly precipitates the proteins, halting the enzymatic reaction precisely at the time point[4]. The internal standard corrects for any volumetric pipetting errors or ionization suppression during LC-MS/MS analysis.

    • Analysis: Centrifuge the crash plates at 5500 rpm for 5 minutes to pellet the proteins[5]. Analyze the supernatant via LC-MS/MS to plot the natural log of the remaining compound area against time.

    Protocol B: Cell-Free Kinase Inhibition Assay (EGFR L858R/T790M/C797S)
    • Enzyme Preparation: Dilute recombinant mutant EGFR kinase in assay buffer containing ATP at its specific Michaelis-Menten constant ( Km​ ).

      • Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to competitive ATP-site inhibitors (like quinoxalinones) while remaining physiologically relevant.

    • Compound Titration: Dispense the quinoxalinone compound in a 10-point, 3-fold serial dilution starting from 10 µM.

    • Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout to measure the phosphorylation of a synthetic peptide substrate.

      • Causality: TR-FRET eliminates auto-fluorescence interference from the test compounds, a common artifact in standard fluorescence assays.

    Mechanistic Pathway Analysis

    The ultimate goal of a highly drug-like quinoxalinone is to penetrate the tumor cell and halt oncogenic signaling. By selectively binding to the mutated EGFR, compounds like CPD4 prevent receptor autophosphorylation, thereby shutting down the downstream RAS/RAF and MEK/ERK cascades[2].

    Pathway Q Quinoxalinone (CPD4) EGFR EGFR (L858R/T790M/C797S) Q->EGFR RAS RAS / RAF EGFR->RAS MEK MEK / ERK RAS->MEK PROLIF Tumor Proliferation MEK->PROLIF

    Quinoxalinone-mediated inhibition of the mutant EGFR signaling pathway in cancer cells.

    Conclusion

    requires a rigorous, multi-tiered approach. As demonstrated by the comparison between CPD4 and Osimertinib, the quinoxalinone scaffold offers exceptional geometric adaptability to target mutated kinase pockets[2]. However, true drug-likeness is only confirmed when this potency is paired with validated metabolic stability (e.g., favorable HLM half-lives) and strict adherence to physicochemical boundaries. By employing self-validating protocols with proper causality-driven controls, researchers can confidently advance quinoxalinone hits into preclinical lead optimization.

    References

    • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io Source: protocols.io URL: [Link]

    • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

    • Title: Microsomal Stability Assay Source: MTTlab URL: [Link]

    • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: ResearchGate URL: [Link]

    • Title: Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL: [Link]

    • Title: Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights Source: MDPI URL: [Link]

    • Title: Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: PMC (National Institutes of Health) URL: [Link]

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    Safety Operating Guide

    1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I understand that managing the lifecycle of synthetic intermediates like 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one requires more than just following a generic checklist. It requires a fundamental understanding of the chemical's physical properties, its behavior under destruction conditions, and the regulatory frameworks that govern its disposal.

    This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and terminal disposal of this specific nitrogenous heterocyclic compound. By understanding the causality behind these experimental and logistical choices, your laboratory can ensure absolute regulatory compliance, protect personnel, and minimize environmental impact.

    Chemical Profile & Hazard Causality

    1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a nitrogen-rich organic compound. Its structural profile directly dictates the required waste streams and terminal destruction methods.

    PropertyValueOperational Implication
    Chemical Name 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-oneRequires specific tracking as a pharmaceutical/synthetic intermediate.
    CAS Number 1893256-57-9 [1]Essential for precise Safety Data Sheet (SDS) retrieval and inventory logging.
    Molecular Formula C14H12N2OHigh nitrogen content dictates the need for specialized incineration (NOx scrubbers).
    Physical State Solid (Powder)Dust generation is a primary inhalation hazard during waste transfer and cleanup.
    Waste Classification Non-Halogenated OrganicMust be strictly segregated from halogenated solvents to prevent toxic byproducts.

    The "Why" Behind the Hazard: Because this compound contains a quinoxalinone core (a nitrogenous heterocycle), standard biological wastewater treatment is entirely insufficient. If combusted improperly, the nitrogen atoms will oxidize to form hazardous nitrogen oxides (NOx), which are potent environmental pollutants. Furthermore, if mixed with chlorinated or halogenated waste streams during incineration, it can catalyze the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) [2].

    Operational Workflow for Disposal

    The following diagram illustrates the logical progression of the compound from the point of waste generation to terminal destruction.

    WasteDisposal A Waste Generation: 1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one B Waste Segregation: Non-Halogenated Nitrogenous Organics A->B Identify & Sort C Primary Containment: HDPE / Amber Glass in SAA B->C Label & Store D Licensed HazMat Transport (EPA RCRA Compliant) C->D Max 12 Months / 55 Gal Limit E Terminal Destruction: High-Temp Incineration (>850°C) D->E Chain of Custody F Emission Control: NOx Scrubber System E->F Exhaust Gas Treatment

    Workflow for the segregation, containment, and terminal destruction of nitrogenous organic waste.

    Step-by-Step Methodologies & Protocols

    Protocol A: Immediate Spill Management

    Objective: Contain the material without generating airborne particulates.

    • Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

    • Don Appropriate PPE: Nitrile gloves, a fitted N95 or P100 particulate respirator (if handling bulk powder outside a hood), and chemical splash goggles [3].

    • Dry Cleanup (No Air Hoses):

      • Causality: Using compressed air or aggressive dry sweeping will aerosolize the fine powder, drastically increasing the inhalation hazard.

      • Action: Gently cover the solid spill with damp, inert absorbent material (such as sand or vermiculite) to suppress dust.

    • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Decontamination: Wipe the affected surface with a solvent in which the compound is soluble (e.g., a small amount of ethanol or ethyl acetate), followed by soap and water. Add all contaminated wipes to the solid waste container.

    Protocol B: Routine Laboratory Disposal (SAA Management)

    Objective: Stage waste in compliance with EPA Satellite Accumulation Area (SAA) regulations.

    • Segregate the Waste Stream:

      • Place the compound strictly into the "Non-Halogenated Organic Waste" stream.

      • Self-Validating Check: Verify that the waste container has never held chloroform, dichloromethane, or any other halogenated solvent.

    • Select Primary Containment: Use an amber glass bottle or an HDPE jerrican.

      • Causality: These materials are chemically inert to heterocyclic organics and prevent UV-induced degradation if the waste is stored for extended periods.

    • Labeling: Attach a standardized hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "1-Phenyl-1,2,3,4-tetrahydroquinoxalin-2-one" and "Toxic/Irritant" [4].

    • Seal the Container: The container must remain tightly closed at all times unless actively adding waste. Leaving funnels in open waste bottles is a direct violation of federal waste regulations [4].

    • Volume Limits: Do not exceed 55 gallons of total hazardous waste in your lab's SAA. Once full, the container must be transferred to the central accumulation area within 3 calendar days [4].

    Protocol C: Terminal Destruction (Facility Level)

    Objective: Complete molecular breakdown without environmental contamination.

    • Chain of Custody: Transfer the waste to a licensed hazardous materials disposal contractor.

    • High-Temperature Incineration: The contractor must route this chemical to a rotary kiln or liquid injection incinerator operating at temperatures exceeding 850°C (1,562°F).

      • Causality: This extreme thermal environment is required to break the highly stable aromatic and heterocyclic rings, converting the carbon backbone into CO2 and H2O.

    • NOx Scrubbing: Ensure the disposal facility utilizes post-combustion emission controls (such as Selective Catalytic Reduction or wet scrubbers) to neutralize the nitrogen oxides generated during the burn, preventing atmospheric smog formation [5].

    References

    • Guidelines for the Disposal of Small Quantities of Unused Chemicals and Pesticides Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • Laboratory Chemical Waste Management Guidelines (SAA Protocols) Source: University of Pennsylvania Environmental Health and Radiation Safety URL:[Link]

    • Thermodynamic, environmental, and economic analysis of supercritical water gasification of nitrogenous organic waste Source: Chemical Engineering Journal / ResearchGate URL:[Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.